molecular formula C18H15NO2 B1273135 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid CAS No. 109812-64-8

2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid

Cat. No.: B1273135
CAS No.: 109812-64-8
M. Wt: 277.3 g/mol
InChI Key: DWIYTBRYOQDHTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1,5-diphenyl-1H-pyrrole-3-carboxylic acid ( 109812-64-8) is a high-purity pyrrole derivative supplied for advanced research and development applications. This compound, with a molecular formula of C 18 H 15 NO 2 and a molecular weight of 277.32 g/mol, is characterized as a fine, off-white to beige powder with a minimum purity of 97% . As a pyrrole-3-carboxylic acid, this compound belongs to a class of heterocycles known for their utility in medicinal and synthetic chemistry. The structure features a carboxylic acid functional group, which can undergo various transformations, such as decarboxylation upon heating or conversion into acid chlorides, esters, and amides, making it a versatile building block for constructing more complex molecules . The presence of phenyl substituents at the 1 and 5 positions of the pyrrole ring influences the compound's electronic properties and potential for further functionalization. In a research context, this chemical serves as a key synthetic intermediate. It can be utilized in the synthesis of novel heterocyclic systems and hybrid molecules, which are of significant interest in the search for new bioactive compounds . Pyrrole-3-carboxylic acid derivatives have been investigated as potential intermediates in the synthesis of cannabinoid receptor ligands, highlighting their relevance in pharmaceutical research . Researchers can employ this compound to develop new chemical entities for screening against various biological targets. Handling should be conducted in a well-ventilated laboratory environment using appropriate personal protective equipment. The compound may cause skin and serious eye irritation and respiratory irritation . Please note: This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use. It is strictly prohibited for personal or animal utilization.

Properties

IUPAC Name

2-methyl-1,5-diphenylpyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-13-16(18(20)21)12-17(14-8-4-2-5-9-14)19(13)15-10-6-3-7-11-15/h2-12H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIYTBRYOQDHTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370762
Record name 2-Methyl-1,5-diphenyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109812-64-8
Record name 2-Methyl-1,5-diphenyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the chemical synthesis of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid (CAS: 109812-64-8), a substituted pyrrole derivative.[1][2] The pyrrole scaffold is a significant heterocyclic framework found in numerous natural products and synthetic compounds with a wide range of biological activities, making its synthesis a key focus in medicinal chemistry and drug discovery.[3][4] This guide details established synthetic pathways, provides a comprehensive experimental protocol for a relevant analogue, presents key quantitative data in a structured format, and includes visualizations of the reaction mechanism and experimental workflow.

Overview of Synthetic Strategies

The synthesis of highly substituted pyrroles can be achieved through several classic and modern organic reactions. The most prominent methods for constructing the pyrrole ring include the Hantzsch Pyrrole Synthesis, the Paal-Knorr Synthesis, and the Van Leusen Pyrrole Synthesis.

  • Hantzsch Pyrrole Synthesis : This method involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[3][5][6] It is a versatile method for producing a variety of substituted pyrroles.[5] A modern variation of this reaction utilizes continuous flow chemistry, which offers advantages such as high efficiency, reduced waste, and the potential for multi-step reactions in a single, uninterrupted process.[7][8]

  • Paal-Knorr Pyrrole Synthesis : This is a classical and widely used method that involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to yield the corresponding pyrrole.[9][10][11] The reaction is valued for its operational simplicity and generally good yields.[4][10] However, traditional Paal-Knorr reactions can be limited by the need for harsh conditions, such as prolonged heating in acid.[4]

  • Van Leusen Pyrrole Synthesis : This reaction is a [3+2] cycloaddition between an electron-deficient alkene and tosylmethyl isocyanide (TosMIC).[12][13] It is a convenient method for synthesizing pyrrole heterocycles due to its simple operation, readily available starting materials, and broad substrate scope.[12]

For the synthesis of the target molecule, this compound, the Hantzsch synthesis provides a highly convergent and efficient route. A continuous flow process developed for a closely related analogue, 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid, demonstrates a powerful one-step method directly from commercially available starting materials.[7] This approach uniquely utilizes the HBr generated as a byproduct to facilitate the in-situ hydrolysis of a tert-butyl ester to the desired carboxylic acid.[7][8]

Reaction Mechanisms and Workflows

The synthesis of pyrrole-3-carboxylic acids via the Hantzsch reaction follows a well-established mechanism. The process begins with the formation of an enamine from the reaction of a primary amine with a β-ketoester. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration lead to the formation of the aromatic pyrrole ring.

Hantzsch_Mechanism Hantzsch Pyrrole Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product R1 Aniline (Primary Amine) I1 Enamine Formation R1->I1 R2 tert-Butyl Acetoacetate (β-Ketoester) R2->I1 R3 2-Bromoacetophenone (α-Haloketone) I2 Nucleophilic Attack I1->I2 + α-Haloketone (R3) I3 Cyclization & Dehydration I2->I3 I4 Ester Hydrolysis (in-situ) I3->I4 Pyrrole Ester Intermediate P1 2-Methyl-1,5-Diphenyl-1H- Pyrrole-3-Carboxylic Acid I4->P1

Caption: Hantzsch synthesis pathway for the target molecule.

A generalized experimental workflow for this synthesis, particularly using a continuous flow setup, involves precise mixing of reactant streams followed by heating in a microreactor to facilitate the reaction and subsequent in-line purification or collection.

Experimental_Workflow Generalized Experimental Workflow Reactants Reactant Preparation Stream 1: Amine + β-Ketoester in Solvent Stream 2: α-Haloketone in Solvent Pumps Syringe Pumps (Precise Flow Control) Reactants->Pumps Mixing T-Mixer (Reactant Stream Combination) Pumps->Mixing Reactor Heated Microreactor (e.g., 100-120°C) Reaction & in-situ Hydrolysis Mixing->Reactor Collection Product Collection (Cooling & Depressurization) Reactor->Collection Purification Work-up & Purification Aqueous Wash → Extraction → Chromatography Collection->Purification

Caption: Continuous flow experimental workflow.

Detailed Experimental Protocol

The following protocol is adapted from a reported continuous flow synthesis of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid, a close structural analogue of the target compound.[7] This procedure can be modified by substituting benzylamine with aniline to yield the title compound.

Materials and Equipment:

  • Aniline

  • tert-Butyl acetoacetate

  • 2-Bromoacetophenone

  • Methanol (Solvent)

  • Continuous flow microreactor system (e.g., Syrris Africa or Asia system)[8]

  • Syringe pumps

  • Glass microreactor chip (e.g., 250 µL)

  • Back pressure regulator

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reactant Preparation:

    • Solution A: Prepare a 0.5 M solution by dissolving aniline (1 equivalent) and tert-butyl acetoacetate (1 equivalent) in methanol.

    • Solution B: Prepare a 0.5 M solution of 2-bromoacetophenone (1 equivalent) in methanol.

  • System Setup:

    • Set up the continuous flow system with two syringe pumps, a T-mixer, a glass microreactor, and a back pressure regulator (set to ~100 psi).

    • Set the microreactor temperature to 120 °C.

  • Reaction Execution:

    • Pump Solution A and Solution B at equal flow rates (e.g., 50 µL/min each, for a total flow rate of 100 µL/min) into the T-mixer.

    • The combined stream flows from the mixer into the heated microreactor. The residence time in the reactor will be determined by the reactor volume and the total flow rate.

    • The output from the reactor is cooled and collected after passing through the back pressure regulator.

  • Work-up and Purification:

    • Collect the reaction mixture over a period of time (e.g., 2.5 hours for a preparative scale run).[7]

    • Concentrate the collected solution under reduced pressure using a rotary evaporator to remove the methanol.

    • Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash chromatography to yield the pure this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis. Data for the closely related analogue, 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid, is provided as a reference for expected outcomes.[7]

Table 1: Reaction Conditions and Yields for Analogue Synthesis via Continuous Flow

ParameterValueReference
ReactantsBenzylamine, tert-Butyl Acetoacetate, 2-Bromoacetophenone[7]
SolventMethanol[7]
Concentration0.5 M[7]
Temperature120 °C[7]
Residence Time2.5 min[7]
Yield65%[7]

Note: A scaled-up batch produced 850 mg of the product in 2.5 hours with a 63% yield, demonstrating the method's utility for generating useful quantities.[7] In-flask (batch) synthesis under similar conditions yielded a significantly lower 40%.[7]

Table 2: Physicochemical and Spectroscopic Data for the Target Molecule

PropertyDataReference
Chemical Name This compound[1][2]
CAS Number 109812-64-8[1][2]
Molecular Formula C₁₈H₁₅NO₂[1][2]
Molecular Weight 277.32 g/mol [1][2]
¹H NMR (CDCl₃, δ) Predicted: ~2.4 (s, 3H, CH₃), ~6.8 (s, 1H, pyrrole-H), 7.1-7.5 (m, 10H, Ar-H), ~11.0 (br s, 1H, COOH)Inferred from similar structures[14][15][16]
¹³C NMR (CDCl₃, δ) Predicted: ~14 (CH₃), ~110-140 (Ar-C, pyrrole-C), ~168 (COOH)Inferred from similar structures[14][15]
IR (KBr, cm⁻¹) Predicted: ~3300-2500 (O-H stretch), ~1680 (C=O stretch), ~1600, 1495 (C=C stretch)Inferred from similar structures[15][17]

Conclusion

The synthesis of this compound can be effectively achieved using established methodologies, with the Hantzsch synthesis representing a particularly robust and versatile approach. The application of continuous flow technology to this reaction class offers significant advantages in terms of efficiency, yield, and scalability over traditional batch processing.[7] This technical guide provides the foundational information, including a detailed protocol and expected data, to aid researchers in the successful synthesis and future development of this and related pyrrole-based compounds for applications in medicinal chemistry and materials science.

References

An In-Depth Technical Guide to the Chemical Properties of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1,5-diphenyl-1H-pyrrole-3-carboxylic acid is a substituted pyrrole derivative with potential applications in medicinal chemistry and materials science. This technical guide provides a summary of its known chemical properties, including its molecular structure and basic identifiers. Due to the limited availability of published experimental data, this document also outlines the general synthetic and analytical methodologies that would be employed for its characterization, based on established chemical principles for similar compounds.

Chemical Identity and Physical Properties

This compound is an aromatic heterocyclic compound. Its core structure consists of a five-membered pyrrole ring substituted with a methyl group at the 2-position, a carboxylic acid group at the 3-position, and phenyl groups at the 1 and 5-positions.

Table 1: General Properties of this compound

PropertyValueSource
Molecular Formula C₁₈H₁₅NO₂[1][2]
Molecular Weight 277.32 g/mol [1][2]
CAS Number 109812-64-8[1]
IUPAC Name This compound[1]

Synthesis and Reaction Mechanisms

The synthesis of polysubstituted pyrroles like this compound can often be achieved through classical organic reactions. A common and versatile method for the formation of the pyrrole ring is the Paal-Knorr synthesis .

Proposed Synthetic Pathway: Paal-Knorr Pyrrole Synthesis

This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. For the target molecule, this would likely involve the reaction of a suitably substituted 1,4-dicarbonyl compound with aniline (phenylamine).

Paal_Knorr_Synthesis Reactant1 Substituted 1,4-Dicarbonyl Intermediate1 Hemiaminal Intermediate Reactant1->Intermediate1 + Aniline Reactant2 Aniline (Phenylamine) Reactant2->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Derivative Intermediate2->Product Dehydration (-2H₂O)

Caption: Paal-Knorr synthesis workflow for pyrrole formation.

Experimental Protocol for Paal-Knorr Synthesis (General)
  • Reaction Setup: A solution of the 1,4-dicarbonyl precursor is prepared in a suitable solvent (e.g., ethanol, acetic acid).

  • Addition of Amine: Aniline is added to the solution, often in slight excess.

  • Heating: The reaction mixture is heated under reflux for a period determined by reaction monitoring (e.g., via Thin Layer Chromatography).

  • Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up to remove any unreacted starting materials and byproducts.

  • Purification: The crude product is purified, typically by recrystallization from an appropriate solvent or by column chromatography.

Spectroscopic Characterization (Anticipated)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The following are predicted spectral characteristics based on the compound's structure.

Table 2: Anticipated Spectroscopic Data

TechniqueExpected Observations
¹H NMR - Aromatic protons of the two phenyl groups (multiplets, ~7.0-8.0 ppm).- Pyrrole ring proton (singlet or doublet, ~6.0-7.0 ppm).- Methyl group protons (singlet, ~2.0-2.5 ppm).- Carboxylic acid proton (broad singlet, >10 ppm).
¹³C NMR - Carbonyl carbon of the carboxylic acid (~165-175 ppm).- Aromatic and pyrrole ring carbons (~110-140 ppm).- Methyl carbon (~10-20 ppm).
IR Spectroscopy - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- C=O stretch from the carboxylic acid (~1680-1710 cm⁻¹).- C=C and C-N stretches from the aromatic and pyrrole rings (~1400-1600 cm⁻¹).- C-H stretches from the aromatic and methyl groups (~2850-3150 cm⁻¹).
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of 277.32.
General Experimental Protocols for Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • A sample of the purified compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • The solution is transferred to an NMR tube.

    • The spectrum is acquired on an NMR spectrometer (e.g., 400 or 500 MHz).

    • Data is processed, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • Infrared (IR) Spectroscopy:

    • A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer.

    • The spectrum is recorded by measuring the absorption of infrared radiation.

    • The resulting spectrum is plotted as transmittance or absorbance versus wavenumber.

  • Mass Spectrometry (MS):

    • A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

    • The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

    • The mass-to-charge ratio of the resulting ions is measured.

Analytical_Workflow Start Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the analytical characterization of the compound.

Potential Biological Activity

While no specific biological activities have been reported for this compound, the pyrrole-3-carboxylic acid scaffold is present in a number of biologically active molecules. Derivatives of this scaffold have been investigated for a range of therapeutic applications.

Known Activities of Related Compounds
  • Antimicrobial and Antifungal Activity: Various substituted pyrrole derivatives have demonstrated efficacy against a range of bacterial and fungal strains.

  • Anti-inflammatory Activity: Some pyrrole-containing compounds have been shown to inhibit inflammatory pathways, such as the cyclooxygenase (COX) enzymes.

  • Anticancer Activity: The pyrrole moiety is a key component of several anticancer drugs, and novel derivatives are continuously being explored for their potential to inhibit cancer cell proliferation.

Given the precedent for biological activity in this class of compounds, this compound could be a candidate for screening in various biological assays to determine its therapeutic potential.

Biological_Screening cluster_screening Biological Activity Screening Compound This compound Antimicrobial Antimicrobial Assays Compound->Antimicrobial Antiinflammatory Anti-inflammatory Assays (e.g., COX inhibition) Compound->Antiinflammatory Anticancer Anticancer Assays (e.g., cell proliferation) Compound->Anticancer Data Biological Activity Data Antimicrobial->Data Antiinflammatory->Data Anticancer->Data

Caption: Potential biological screening workflow for the title compound.

Conclusion

This compound represents an interesting chemical entity within the broader class of substituted pyrroles. While its fundamental chemical identifiers are established, a comprehensive understanding of its chemical and physical properties necessitates empirical investigation. The synthetic and analytical protocols outlined in this guide provide a roadmap for researchers to produce and thoroughly characterize this compound. Further studies into its biological activity are warranted to explore its potential in drug discovery and development.

References

Technical Whitepaper: Crystal Structure Analysis of a Pentasubstituted Pyrrole Derivative

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Drug Discovery and Materials Science

Abstract: The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Understanding the three-dimensional structure of substituted pyrroles is paramount for rational drug design and the development of novel materials. This technical guide provides an in-depth analysis of the single-crystal X-ray diffraction data for methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate, a compound structurally related to 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylic acid. While crystallographic data for the latter is not publicly available, the analysis of this close analogue offers significant insights into the conformational properties and intermolecular interactions of this important class of heterocyclic compounds. This paper presents detailed experimental protocols, comprehensive crystallographic data, and logical workflows to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction

Pyrrole-3-carboxylic acid derivatives are of significant interest due to their presence in successful drugs like Atorvastatin.[3] The spatial arrangement of substituents on the pyrrole ring dictates the molecule's interaction with biological targets and its physicochemical properties. Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional atomic arrangement in a crystalline solid, providing invaluable data on bond lengths, bond angles, and intermolecular interactions.[4]

This whitepaper focuses on the crystal structure of methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate. The synthesis of this pentasubstituted pyrrole was achieved through a münchnone-based 1,3-dipolar cycloaddition reaction.[5] The detailed structural analysis that follows provides a foundational understanding for the structure-activity relationship (SAR) studies of this class of compounds.

Experimental Protocols

Synthesis and Crystallization

The synthesis of methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate was performed as follows:

  • Reaction Setup: A round bottom flask was charged with N-benzoyl-N-benzylalanine (424 mg, 1.5 mmol), methyl 3-phenylpropiolate (80 mg, 0.5 mmol), and dry THF (20 ml).[5]

  • Reagent Addition: The reaction was placed under a nitrogen atmosphere, and N,N'-diisopropylcarbodiimide (234 ml, 1.5 mmol) was added at room temperature.[5]

  • Reaction Conditions: The mixture was heated to reflux for 24 hours.[5]

  • Work-up and Purification: The reaction was cooled to room temperature and concentrated in vacuo. The resulting residue was purified by flash chromatography to yield the product as a clear, colorless oil which solidified upon standing (158 mg, 83% yield).[5]

  • Crystal Growth: High-quality single crystals suitable for X-ray diffraction were obtained from this solidified product. A common method for growing such crystals is the slow evaporation of a saturated solution.[4]

G Synthesis and Crystallization Workflow cluster_synthesis Synthesis cluster_purification Purification and Crystallization A Charge flask with N-benzoyl-N-benzylalanine, methyl 3-phenylpropiolate, and dry THF B Add N,N'-diisopropylcarbodiimide under nitrogen atmosphere A->B C Reflux for 24 hours B->C D Cool to room temperature and concentrate in vacuo C->D E Purify by flash chromatography D->E F Obtain solidified product E->F G Grow single crystals by slow evaporation F->G

Caption: Workflow for the synthesis and crystallization of the title compound.

X-ray Data Collection and Structure Refinement

The determination of the crystal structure followed a standard protocol for single-crystal X-ray diffraction analysis.[4]

  • Crystal Mounting: A suitable single crystal was selected and mounted on a diffractometer.

  • Data Collection: The crystal was maintained at a low temperature (173 K) to minimize thermal vibrations.[4][5] An Agilent Xcalibur (Eos Gemini) diffractometer with Cu Kα radiation was used to collect the diffraction data.[5] The crystal was rotated, and the intensities of the diffracted X-ray beams were measured at various orientations.[4]

  • Data Reduction: The collected raw data was processed, which included integration of reflection intensities and correction for various experimental factors (e.g., absorption). A multi-scan absorption correction was applied.[5]

  • Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F².[5] All non-hydrogen atoms were refined anisotropically. Hydrogen atom positions were constrained.[5]

G Single-Crystal X-ray Diffraction Workflow A Crystal Selection and Mounting B X-ray Data Collection (Low Temperature) A->B C Data Reduction and Absorption Correction B->C D Structure Solution (Direct Methods) C->D E Structure Refinement (Full-Matrix Least-Squares) D->E F Final Crystallographic Model (CIF) E->F

References

A Technical Guide to the Potential Biological Activity of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of potential biological activities based on structurally related compounds. As of the latest literature search, no specific biological activity data for 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid (CAS 109812-64-8) has been publicly reported. The information presented herein is an extrapolation based on the known activities of other pyrrole-3-carboxylic acid and 1,5-diphenylpyrrole derivatives.

Executive Summary

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While direct experimental data for this compound is currently unavailable, the analysis of structurally similar molecules suggests a strong potential for a range of biological activities. This guide consolidates the known biological effects of related pyrrole derivatives, details common experimental protocols for their evaluation, and proposes a general workflow for the biological screening of this and other novel chemical entities. The primary activities observed for analogous compounds include anticancer, antimicrobial, and anti-inflammatory effects.

The Pyrrole-3-Carboxylic Acid Scaffold: A Platform for Diverse Biological Activity

The pyrrole ring is a fundamental component of many natural products and synthetic drugs.[1] The pyrrole-3-carboxylic acid moiety, in particular, is a key feature in several successful therapeutic agents. For instance, this substructure is central to the design of drugs like Atorvastatin and Sunitinib.[2] The broader class of pyrrole derivatives has been extensively investigated and has shown a wide array of pharmacological properties, including but not limited to, anticancer, antimicrobial, and anti-inflammatory activities.[1][3][4]

Potential Biological Activities Based on Structural Analogs

Based on the activities of structurally related compounds, this compound could be hypothesized to possess one or more of the following biological activities.

Anticancer Activity

Numerous derivatives of pyrrole have demonstrated potent antiproliferative activity against various cancer cell lines.[3][5][6] The mechanisms of action are often multifactorial, including the inhibition of key protein kinases, induction of apoptosis, and cell cycle arrest.[7] For example, certain 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives have shown significant anticancer activity, with IC50 values in the low micromolar range against cell lines such as MGC 80-3, HCT-116, HepG2, and DU145.[6]

Antimicrobial Activity

The pyrrole scaffold is also a promising framework for the development of novel antimicrobial agents.[8] Derivatives of 1,5-diphenylpyrrole have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[8] Furthermore, specific 1,5-diphenylpyrrole derivatives have been synthesized and evaluated as antimycobacterial agents, showing potent activity against Mycobacterium tuberculosis.[9]

Anti-inflammatory Activity

Several N-pyrrolylcarboxylic acids have been identified as potent inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[4] This suggests that pyrrole-3-carboxylic acid derivatives could potentially be developed as anti-inflammatory agents with a mechanism of action similar to that of non-steroidal anti-inflammatory drugs (NSAIDs).

Summary of Biological Activities of Structurally Related Pyrrole Derivatives

The following table summarizes the observed biological activities for various classes of pyrrole derivatives that share structural similarities with this compound.

Class of Pyrrole Derivative Biological Activity Examples of Assays Used Reference
3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic AcidsAnticancer (Antiproliferative)In vitro screening against human cancer cell lines[5][10]
3-Substituted Benzoyl-4-substituted Phenyl-1H-pyrrolesAnticancerMTT assay, Flow cytometry for cell cycle analysis[3][6]
1,5-Diphenylpyrrole DerivativesAntimycobacterialMicroplate Alamar Blue Assay (MABA) against M. tuberculosis[9]
N-Arylpyrrole DerivativesBroad-spectrum antimicrobial, AntibiofilmMinimum Inhibitory Concentration (MIC) assays, Biofilm inhibition assays[8]
N-Pyrrolylcarboxylic AcidsAnti-inflammatory (COX-2 inhibition)In vitro COX-1/COX-2 inhibition assays[4]

General Experimental Methodologies

The following are generalized protocols for the initial biological evaluation of a novel compound such as this compound, based on the common practices for screening similar pyrrole derivatives.

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cells in a range of concentrations. A vehicle control is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Reading: The absorbance is measured on a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.[6]

In Vitro Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Microorganism Preparation: Bacterial or fungal strains are cultured to a specific density in a suitable broth.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbes only) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]

Visualizations

General Workflow for Biological Screening of a Novel Compound

The following diagram illustrates a typical workflow for the initial biological screening and evaluation of a novel chemical entity.

Caption: General workflow for the biological evaluation of a novel chemical entity.

Conclusion and Future Directions

While there is a lack of direct biological data for this compound, the rich pharmacology of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The pyrrole-3-carboxylic acid scaffold, substituted with phenyl groups at the 1 and 5 positions, represents a promising starting point for the development of novel anticancer, antimicrobial, or anti-inflammatory drugs.

Future research should focus on the synthesis and subsequent in vitro screening of this compound against a diverse panel of cancer cell lines and microbial pathogens. Positive hits from these initial screens would warrant further investigation into their mechanism of action, selectivity, and potential for in vivo efficacy. The experimental protocols and general workflow outlined in this guide provide a framework for such an investigation.

References

An In-depth Technical Guide to the Mechanism of Action of Substituted Pyrrole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action for substituted pyrrole carboxylic acids, a versatile class of compounds with a broad spectrum of biological activities. This document details their interactions with various enzymatic targets, summarizes quantitative inhibitory data, provides detailed experimental protocols for key assays, and visualizes the associated signaling pathways.

Introduction

Substituted pyrrole carboxylic acids are a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. Their structural versatility allows for fine-tuning of their physicochemical properties, leading to a wide range of pharmacological effects. These compounds have been investigated for their anti-inflammatory, antibacterial, anti-parasitic, and neuroprotective activities, among others. This guide delves into the specific molecular mechanisms that underpin these therapeutic potentials.

Key Mechanisms of Action and Quantitative Data

Substituted pyrrole carboxylic acids exert their effects by inhibiting a variety of key enzymes. The following sections detail these mechanisms and present a summary of their inhibitory activities.

Inhibition of Cyclooxygenase (COX) Enzymes

A significant mechanism of action for several substituted pyrrole carboxylic acids is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process through the synthesis of prostaglandins.[1]

Table 1: Inhibitory Activity of Substituted Pyrrole Carboxylic Acids against COX-1 and COX-2

Compound IDSubstitution PatternTargetIC50 (µM)Reference
4g2-(3-(ethoxycarbonyl)-2-methyl-5-(4-chlorophenyl)-1H-pyrrol-1-yl)acetic acidCOX-10.15 ± 0.01[1]
COX-20.08 ± 0.01[1]
4h2-(3-(ethoxycarbonyl)-2-methyl-5-(4-methoxyphenyl)-1H-pyrrol-1-yl)acetic acidCOX-10.12 ± 0.01[1]
COX-20.05 ± 0.01[1]
4k2-(3-(ethoxycarbonyl)-2-methyl-5-(4-fluorophenyl)-1H-pyrrol-1-yl)acetic acidCOX-10.18 ± 0.02[1]
COX-20.06 ± 0.01[1]
4l2-(3-(ethoxycarbonyl)-2-methyl-5-(p-tolyl)-1H-pyrrol-1-yl)acetic acidCOX-10.21 ± 0.02[1]
COX-20.09 ± 0.01[1]
Inhibition of Butyrylcholinesterase (BChE)

Certain substituted pyrroles demonstrate selective inhibition of butyrylcholinesterase (BChE), an enzyme involved in cholinergic neurotransmission.[2] This activity is of interest for the treatment of neurodegenerative diseases like Alzheimer's.[3]

Table 2: Inhibitory Activity of Substituted Pyrrole Derivatives against Butyrylcholinesterase (BChE)

Compound IDSubstitution PatternTargetIC50 (µM)Reference
3o1,3-diphenyl-1H-pyrrole derivativeBChE5.37 ± 0.36[2]
3p1-(4-chlorophenyl)-3-phenyl-1H-pyrrole derivativeBChE1.71 ± 0.087[2]
3s1-(4-methoxyphenyl)-3-phenyl-1H-pyrrole derivativeBChE3.76 ± 0.25[2]
Inhibition of DNA Gyrase

Pyrrolamides, a subclass of substituted pyrrole derivatives, have been identified as inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication and repair.[4][5] This makes them promising candidates for novel antibacterial agents.[6][7]

Table 3: Inhibitory Activity of Pyrrolamide Derivatives against DNA Gyrase

Compound IDSubstitution PatternTargetIC50 (nM)Reference
7aN-phenylpyrrolamide derivativeE. coli DNA gyrase130[8]
7bN-phenylpyrrolamide derivativeE. coli DNA gyrase40[8]
11aN-phenylpyrrolamide derivativeE. coli DNA gyrase20[8]
11bN-phenylpyrrolamide derivativeE. coli DNA gyrase14[8]
22eN-phenylpyrrolamide derivativeS. aureus DNA gyrase250 (MIC, µg/mL)[9]
Inhibition of Proline Racemase

Pyrrole-2-carboxylic acid acts as a competitive inhibitor of proline racemase, an enzyme crucial for the parasitic protozoan Trypanosoma cruzi, the causative agent of Chagas disease.[10] This enzyme is involved in immune evasion by the parasite.[11]

Quantitative data for a broader range of substituted pyrrole carboxylic acids against proline racemase is an area for further research.

Inhibition of Enoyl-Acyl Carrier Protein Reductase (ENR)

Substituted pyrrole carboxylic acids have been investigated as inhibitors of enoyl-acyl carrier protein reductase (ENR), a key enzyme in the bacterial fatty acid synthesis pathway, making it an attractive target for antibacterial drug development.

Specific IC50 values for a series of substituted pyrrole carboxylic acids against ENR require further consolidated reporting in the literature.

Inhibition of Mycobacterial Membrane Protein Large 3 (MmpL3)

The 1,5-diarylpyrrole derivative BM212 has been shown to target MmpL3, a transporter essential for the assembly of the mycobacterial cell wall.[12][13] Inhibition of MmpL3 disrupts the transport of mycolic acids, crucial components of the cell wall of Mycobacterium tuberculosis.[14][15][16]

Further quantitative structure-activity relationship studies are needed to provide a comprehensive table of IC50 values for various substituted pyrrole carboxylic acids against MmpL3.

Signaling Pathways and Logical Relationships

The inhibition of these enzymes by substituted pyrrole carboxylic acids triggers distinct signaling pathways and cellular responses.

Prostaglandin Synthesis Pathway Inhibition

By inhibiting COX enzymes, substituted pyrrole carboxylic acids block the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever.

Prostaglandin_Synthesis_Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Substrate Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 / COX-2->Prostaglandin H2 (PGH2) Catalysis Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGI2, etc.) Isomerization Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGI2, etc.)->Inflammation, Pain, Fever Induces Substituted Pyrrole Carboxylic Acids Substituted Pyrrole Carboxylic Acids Substituted Pyrrole Carboxylic Acids->COX-1 / COX-2 Inhibition DNA_Gyrase_Inhibition_Pathway Substituted Pyrrole Carboxylic Acids Substituted Pyrrole Carboxylic Acids DNA Gyrase DNA Gyrase Substituted Pyrrole Carboxylic Acids->DNA Gyrase Inhibition DNA Supercoiling DNA Supercoiling DNA Gyrase->DNA Supercoiling Maintains DNA Double-Strand Breaks DNA Double-Strand Breaks DNA Gyrase->DNA Double-Strand Breaks Trapped complex leads to DNA Replication & Transcription DNA Replication & Transcription DNA Supercoiling->DNA Replication & Transcription Enables Bacterial Growth Bacterial Growth DNA Replication & Transcription->Bacterial Growth Oxidative Stress Oxidative Stress DNA Double-Strand Breaks->Oxidative Stress Induces Cell Death Cell Death DNA Double-Strand Breaks->Cell Death Oxidative Stress->Cell Death BChE_Inhibition_Pathway Acetylcholine Acetylcholine BChE BChE Acetylcholine->BChE Substrate Cholinergic Synapse Cholinergic Synapse Acetylcholine->Cholinergic Synapse Activates Cholinergic Anti-inflammatory Pathway Cholinergic Anti-inflammatory Pathway Acetylcholine->Cholinergic Anti-inflammatory Pathway Activates Choline + Acetate Choline + Acetate BChE->Choline + Acetate Hydrolysis Cognitive Function Cognitive Function Cholinergic Synapse->Cognitive Function Modulates Substituted Pyrrole Carboxylic Acids Substituted Pyrrole Carboxylic Acids Substituted Pyrrole Carboxylic Acids->BChE Inhibition Inflammatory Response Inflammatory Response Cholinergic Anti-inflammatory Pathway->Inflammatory Response Inhibits Proline_Racemase_Pathway Substituted Pyrrole Carboxylic Acids Substituted Pyrrole Carboxylic Acids Proline Racemase Proline Racemase Substituted Pyrrole Carboxylic Acids->Proline Racemase Inhibition L-Proline <=> D-Proline L-Proline <=> D-Proline Proline Racemase->L-Proline <=> D-Proline Catalyzes Immune Evasion Immune Evasion L-Proline <=> D-Proline->Immune Evasion Contributes to Parasite Differentiation & Survival Parasite Differentiation & Survival L-Proline <=> D-Proline->Parasite Differentiation & Survival Essential for Host Immune Response Host Immune Response Immune Evasion->Host Immune Response Suppresses Parasite Viability Parasite Viability Parasite Differentiation & Survival->Parasite Viability

References

In-Depth Technical Guide on Novel Derivatives of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel derivatives based on the 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylic acid scaffold. This class of compounds has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as anti-inflammatory and analgesic agents.

Synthetic Pathways for 1,5-Diarylpyrrole Derivatives

The synthesis of 1,5-diarylpyrrole derivatives can be achieved through various established methodologies. A common and effective approach involves the Hantzsch pyrrole synthesis or related multi-component reactions. For the synthesis of derivatives closely related to the core structure, such as the corresponding acetic acid analogs, a multi-step synthesis beginning with a Paal-Knorr pyrrole synthesis is often employed.

General Synthetic Workflow

The synthesis typically commences with the formation of the pyrrole core, followed by functional group manipulations to introduce the desired side chains and substituents. A representative workflow for the synthesis of 1,5-diarylpyrrole-3-acetic acid derivatives is illustrated below.

Figure 1: General synthetic workflow for 1,5-diarylpyrrole-3-acetic acid derivatives.
Experimental Protocol: Synthesis of Isopropyl 2-methyl-5-[4-(methylsulfonyl)phenyl]-1-phenyl-1H-pyrrole-3-acetate

This protocol is adapted from the synthesis of a potent and selective COX-2 inhibitor, a close analog of the core topic.[1]

Materials:

  • 1-(4-(Methylsulfonyl)phenyl)-2-phenyl-1,4-pentanedione

  • Ammonium acetate

  • Glacial acetic acid

  • Phosphorus oxychloride (POCl3)

  • Dimethylformamide (DMF)

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas

  • Isopropyl alcohol

  • Sulfuric acid (catalytic amount)

Procedure:

  • Synthesis of 2-methyl-5-(4-(methylsulfonyl)phenyl)-1-phenyl-1H-pyrrole: A mixture of 1-(4-(methylsulfonyl)phenyl)-2-phenyl-1,4-pentanedione and a molar excess of ammonium acetate in glacial acetic acid is refluxed for several hours. The reaction mixture is then cooled and poured into ice water. The resulting precipitate is filtered, washed with water, and recrystallized to yield the pyrrole core.

  • Synthesis of 2-methyl-5-(4-(methylsulfonyl)phenyl)-1-phenyl-1H-pyrrole-3-carbaldehyde: The pyrrole from the previous step is dissolved in anhydrous DMF and cooled in an ice bath. Phosphorus oxychloride is added dropwise, and the mixture is stirred at room temperature for several hours. The reaction is then quenched by pouring it onto crushed ice and neutralizing with a sodium hydroxide solution. The precipitated product is filtered, washed, and dried.

  • Synthesis of Ethyl 2-methyl-5-(4-(methylsulfonyl)phenyl)-1-phenyl-1H-pyrrole-3-acrylate: To a suspension of sodium hydride in anhydrous THF, triethyl phosphonoacetate is added dropwise at 0 °C. The mixture is stirred until the evolution of hydrogen ceases. A solution of the pyrrole-3-carbaldehyde in THF is then added, and the reaction mixture is stirred at room temperature overnight. The reaction is quenched with water, and the product is extracted with an organic solvent, dried, and purified by chromatography.

  • Synthesis of 2-methyl-5-(4-(methylsulfonyl)phenyl)-1-phenyl-1H-pyrrole-3-acrylic acid: The acrylate ester is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution and refluxed for several hours. The ethanol is removed under reduced pressure, and the aqueous solution is acidified with hydrochloric acid. The precipitated acrylic acid derivative is filtered, washed with water, and dried.

  • Synthesis of 2-methyl-5-(4-(methylsulfonyl)phenyl)-1-phenyl-1H-pyrrole-3-acetic acid: The acrylic acid derivative is dissolved in ethanol and hydrogenated in the presence of a catalytic amount of 10% Pd/C under a hydrogen atmosphere. After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to yield the acetic acid derivative.

  • Synthesis of Isopropyl 2-methyl-5-[4-(methylsulfonyl)phenyl]-1-phenyl-1H-pyrrole-3-acetate: The acetic acid derivative is dissolved in isopropyl alcohol, and a catalytic amount of sulfuric acid is added. The mixture is refluxed for several hours. After cooling, the solvent is removed, and the residue is purified by column chromatography to yield the final product.

Structure-Activity Relationship (SAR) and Quantitative Data

A series of novel 1,5-diarylpyrrole derivatives have been synthesized and evaluated for their inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in inflammation and pain pathways. The in vitro inhibitory activities of these compounds against COX-1 and COX-2 are summarized in the table below.[1]

Compound IDRXCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)
1a HSO2Me>1000.03>3333
1b MeSO2Me>1000.05>2000
1c EtSO2Me>1000.04>2500
1d i-PrSO2Me>1000.02>5000
2a HSO2NH2>1000.10>1000
2b MeSO2NH2>1000.15>667
2c EtSO2NH2>1000.12>833
2d i-PrSO2NH2>1000.08>1250
Celecoxib --150.04375
Rofecoxib -->1000.018>5556

Data extracted from Biava et al., J. Med. Chem. 2010, 53, 2, 723–733.[1]

The data indicates that these 1,5-diarylpyrrole derivatives are highly potent and selective inhibitors of COX-2. The presence of a methylsulfonyl (SO2Me) or a sulfonamido (SO2NH2) group at the para-position of the 5-phenyl ring is crucial for this activity. Varying the ester alkyl group (R) from hydrogen to isopropyl generally maintains or slightly improves the COX-2 inhibitory potency. Notably, the isopropyl ester derivative with a methylsulfonyl group (1d ) demonstrated the highest potency and selectivity in this series.

Biological Evaluation Protocols

In Vitro COX-1 and COX-2 Inhibition Assay

The ability of the synthesized compounds to inhibit ovine COX-1 and human recombinant COX-2 is typically determined using a whole-cell assay.

Methodology:

  • Cell Culture: A suitable cell line, such as a human monocytic cell line (for COX-2) or a platelet-rich plasma preparation (for COX-1), is used.

  • Incubation: The cells are pre-incubated with various concentrations of the test compounds for a specified period.

  • Stimulation: The production of prostaglandins is stimulated by adding arachidonic acid.

  • Quantification: The concentration of prostaglandin E2 (PGE2) in the cell supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of PGE2 production (IC50) is calculated from the dose-response curves.

Signaling Pathway and Mechanism of Action

The primary mechanism of action for the anti-inflammatory and analgesic effects of these compounds is the inhibition of the COX-2 enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.

G cluster_pathway Inflammatory Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 activates Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids:e->Arachidonic_Acid:w hydrolyzes to Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Arachidonic_Acid:e->Prostaglandins:w converted by COX2 COX-2 Enzyme Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate Pyrrole_Derivative 1,5-Diarylpyrrole Derivative Pyrrole_Derivative->COX2 inhibits

Figure 2: Inhibition of the COX-2 signaling pathway by 1,5-diarylpyrrole derivatives.

By selectively inhibiting COX-2, these derivatives reduce the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain, with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors that also block the constitutively expressed COX-1 enzyme.

Conclusion

Novel derivatives based on the this compound scaffold represent a promising class of therapeutic agents. The synthetic routes are well-established, allowing for the generation of diverse analogs for structure-activity relationship studies. The quantitative data from in vitro assays demonstrate that these compounds can be highly potent and selective inhibitors of the COX-2 enzyme. This selectivity is a key attribute for developing safer anti-inflammatory and analgesic drugs. Further research into the pharmacokinetic and pharmacodynamic properties of these derivatives is warranted to fully elucidate their therapeutic potential in drug development.

References

A Comprehensive Technical Review of Diphenylpyrrole Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diphenylpyrrole scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse and potent biological activities. This in-depth technical guide provides a comprehensive literature review of diphenylpyrrole compounds, focusing on their synthesis, anticancer, anti-inflammatory, and antifungal properties. This document summarizes key quantitative data, details experimental protocols, and visualizes critical signaling pathways and workflows to serve as a valuable resource for researchers in drug discovery and development.

Synthesis of Diphenylpyrrole Compounds

The construction of the diphenylpyrrole core is most commonly achieved through the Paal-Knorr synthesis. This versatile and efficient reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[1][2] Variations of this method, including the use of microwave assistance and mechanochemistry, have been developed to improve yields and reaction times.[3]

Experimental Protocol: Paal-Knorr Synthesis of 1,2,5-Triphenylpyrrole

This protocol outlines the synthesis of 1,2,5-triphenylpyrrole from 1,4-diphenyl-1,4-butanedione (1,2-dibenzoylethane) and aniline.

Materials:

  • 1,4-Diphenyl-1,4-butanedione

  • Aniline

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

  • Rotary evaporator

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1,4-diphenyl-1,4-butanedione (1.0 equivalent) and aniline (1.1 equivalents).

  • Solvent and Catalyst Addition: Add glacial acetic acid to the flask to serve as both the solvent and the acid catalyst. The amount should be sufficient to dissolve the reactants upon heating.

  • Reaction: Heat the mixture to reflux with constant stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Isolation of Product: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of cold water to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 1,2,5-triphenylpyrrole.

  • Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy (¹H and ¹C), and mass spectrometry.

paal_knorr_synthesis start Start Materials: 1,4-Dicarbonyl Compound (e.g., 1,4-Diphenyl-1,4-butanedione) + Primary Amine (e.g., Aniline) reaction Paal-Knorr Condensation (Acid Catalyst, Heat) start->reaction purification Purification (Precipitation, Recrystallization) reaction->purification product Final Product: Substituted Diphenylpyrrole purification->product

Biological Activities of Diphenylpyrrole Compounds

Diphenylpyrrole derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug development. The primary areas of investigation include their anticancer, anti-inflammatory, and antifungal properties.

Anticancer Activity

Diphenylpyrrole compounds have emerged as a promising class of anticancer agents, with several derivatives exhibiting potent cytotoxicity against various cancer cell lines.[4][5][6][7][8][9][10] One of the key mechanisms of their anticancer action is the activation of the p53 tumor suppressor protein.[11]

Mechanism of Action: p53 Activation

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress.[11] In many cancers, p53 is inactivated through its interaction with the murine double minute 2 (MDM2) protein, which targets p53 for degradation.[12][13] Certain diphenylpyrrole compounds have been shown to act as inhibitors of the p53-MDM2 interaction.[14][15] By binding to the p53-binding pocket of MDM2, these compounds prevent the degradation of p53, leading to its accumulation and the activation of downstream tumor-suppressive pathways.[11][12]

p53_activation cluster_normal Normal Cell State cluster_inhibition Inhibition by Diphenylpyrrole p53_n p53 mdm2_n MDM2 p53_n->mdm2_n Binding degradation Proteasomal Degradation p53_n->degradation mdm2_n->degradation Ubiquitination p53_i p53 (Accumulates) apoptosis Apoptosis / Cell Cycle Arrest p53_i->apoptosis Activation mdm2_i MDM2 dpp Diphenylpyrrole Compound dpp->mdm2_i Inhibits Binding

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected diphenylpyrrole and related pyrrole derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Pyrrole Derivative 1 MCF-7 (Breast)11.7[4]
HepG2 (Liver)0.21[4]
A549 (Lung)1.7[4]
Pyrrole Derivative 2 HCT116 (Colon)0.34[5]
Diphenylpyrrole 4k (trans) A549 (Lung)11.7[8]
Diphenylpyrrole 4m (cis) MDA-MB-231 (Breast)16[8]
Pyrrolo[2,3-b]pyrrole 2 MCF-7 (Breast)3.81[9]
HCT-116 (Colon)2.90[9]
A549 (Lung)2.39[9]
Anti-inflammatory Activity

Diphenylpyrrole compounds have also demonstrated significant anti-inflammatory properties.[16][17][18][19] Their mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[20][21][22][23]

Mechanism of Action: COX-2 Inhibition

Cyclooxygenase enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[20] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 is therefore a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[22] Molecular docking studies have suggested that diphenylpyrrole derivatives can bind to the active site of the COX-2 enzyme, preventing the binding of arachidonic acid and thereby inhibiting the production of pro-inflammatory prostaglandins.[23]

cox2_inhibition arachidonic_acid Arachidonic Acid cox2 COX-2 Enzyme arachidonic_acid->cox2 Substrate prostaglandins Prostaglandins cox2->prostaglandins Conversion inflammation Inflammation prostaglandins->inflammation dpp Diphenylpyrrole Compound dpp->cox2 Inhibition

Quantitative Data: Anti-inflammatory Activity

The following table presents the in vitro COX-1 and COX-2 inhibitory activities of selected pyrrole derivatives.

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrrole 3b >1001.30>76.9[18]
Pyrrole 4h >500.078>641[20]
Pyrrole 4k >500.076>657[20]
Pyrrolo[3,4-c]pyrrole 3a 1.150.1408.21[22]
Pyrrolo[3,4-c]pyrrole 3e 1.220.196.42[21]
Pyrrolo[3,4-c]pyrrole 3f 1.320.226.00[21]
Antifungal Activity

Certain phenylpyrrole analogues have been developed as potent antifungal agents.[24][25] Their primary mode of action involves the disruption of ergosterol biosynthesis, an essential component of the fungal cell membrane.[26][27]

Mechanism of Action: Ergosterol Biosynthesis Inhibition

Ergosterol is the major sterol in fungal cell membranes, where it regulates membrane fluidity and integrity.[26] The biosynthesis of ergosterol is a multi-step process, with the enzyme 14α-demethylase playing a crucial role.[25] Phenylpyrrole fungicides act as inhibitors of this enzyme, leading to a depletion of ergosterol and an accumulation of toxic sterol intermediates.[24] This disruption of the cell membrane ultimately results in the inhibition of fungal growth and cell death.

antifungal_mechanism lanosterol Lanosterol demethylase 14α-demethylase lanosterol->demethylase Substrate ergosterol Ergosterol demethylase->ergosterol Conversion membrane Fungal Cell Membrane Integrity ergosterol->membrane death Fungal Cell Death membrane->death Disruption leads to phenylpyrrole Phenylpyrrole Fungicide phenylpyrrole->demethylase Inhibition

Experimental Workflow for Biological Evaluation

The biological evaluation of newly synthesized diphenylpyrrole compounds typically follows a standardized workflow to assess their therapeutic potential.[28][29][30]

biological_evaluation_workflow synthesis Synthesis of Diphenylpyrrole Library purification Purification and Characterization synthesis->purification in_vitro In Vitro Screening (e.g., Cytotoxicity, Enzyme Inhibition) purification->in_vitro hit_id Hit Identification and Lead Selection in_vitro->hit_id in_vivo In Vivo Studies (e.g., Animal Models) hit_id->in_vivo preclinical Preclinical Development in_vivo->preclinical

This comprehensive review highlights the significant therapeutic potential of diphenylpyrrole compounds. Their straightforward synthesis, coupled with their potent and diverse biological activities, makes them a highly attractive scaffold for the development of novel therapeutics. Further research into the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds is warranted to translate their promising preclinical findings into clinical applications.

References

Solubility Profile of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid and Structurally Related Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of pyrrole derivatives, with a focus on compounds structurally related to 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid. Due to a lack of publicly available quantitative solubility data for the specific target compound, this document presents solubility data for analogous structures to provide valuable insights for formulation development, synthesis purification, and other research applications. The experimental protocols detailed herein are standard methods applicable for determining the solubility of the title compound.

Introduction

This compound is a polysubstituted pyrrole derivative. The pyrrole ring is a fundamental structural motif in numerous biologically active compounds and pharmaceutical agents. Understanding the solubility of such compounds in various solvents is a critical parameter in drug discovery and development, impacting everything from reaction conditions for synthesis to bioavailability of the final drug product. This guide aims to provide a foundational understanding of the solubility characteristics of this class of compounds.

Solubility Data of Structurally Similar Pyrrole Derivatives

Table 1: Mole Fraction Solubility (X₂) of 1-[2-methyl-1-(4-methylphenyl)-5-phenyl-1H-pyrrol-3-yl]ethanone in Various Solvents at Different Temperatures [1]

Temperature (K)Methyl AcetateEthyl AcetateAcetonitrilen-PropanolIsopropanol
293.150.00310.00280.00190.00110.0010
298.150.00390.00350.00240.00140.0013
303.150.00490.00440.00300.00180.0016
308.150.00620.00550.00380.00230.0020
313.150.00780.00690.00480.00290.0025
318.150.00980.00870.00600.00360.0031

Table 2: Mole Fraction Solubility (X₂) of 1-cyclohexyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid in Various Solvents at 318.15 K [2]

SolventMole Fraction Solubility (X₂)
N,N-dimethylformamide (DMF)7.91 × 10⁻²
Cyclohexanone2.81 × 10⁻²
1,4-Dioxane2.69 × 10⁻²
Acetonitrile1.15 × 10⁻²
Acetone7.04 × 10⁻³
Ethyl Acetate4.20 × 10⁻³
n-Propanol3.69 × 10⁻³
Isobutanol3.38 × 10⁻³
Methanol3.17 × 10⁻³
n-Butanol3.03 × 10⁻³
Ethanol2.83 × 10⁻³
Isopropanol2.69 × 10⁻³

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a compound, based on the gravimetric method, which was utilized to generate the data for the analogous compounds.[1]

Objective: To determine the temperature-dependent solubility of a solid compound in a given solvent.

Materials and Apparatus:

  • The compound of interest (e.g., this compound)

  • High-purity solvents (≥ 99.9%)

  • Analytical balance (± 0.0001 g)

  • Thermostatic water bath with temperature control (± 0.1 K)

  • Glass vials with airtight seals

  • Magnetic stirrer and stir bars

  • Drying oven

  • Spatula and weighing paper

Procedure:

  • Sample Preparation: An excess amount of the solid compound is added to a pre-weighed glass vial containing a known mass of the solvent.

  • Equilibration: The sealed vial is placed in the thermostatic water bath set to the desired temperature. The mixture is continuously stirred to facilitate the dissolution process and ensure the solution reaches equilibrium. The time required to reach equilibrium should be determined experimentally (typically several hours).

  • Phase Separation: After reaching equilibrium, stirring is stopped, and the suspension is allowed to stand for a sufficient time to allow the undissolved solid to settle at the bottom of the vial.

  • Sample Withdrawal and Analysis: A sample of the clear supernatant is carefully withdrawn using a pre-heated syringe to prevent precipitation. The mass of the withdrawn saturated solution is immediately determined.

  • Solvent Evaporation: The weighed sample of the saturated solution is transferred to a pre-weighed container and placed in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

  • Mass Determination of Solute: After complete evaporation of the solvent, the container with the dried solute is cooled to room temperature in a desiccator and weighed. The mass of the dissolved solid is then calculated.

  • Calculation of Solubility: The mole fraction solubility (X₂) is calculated using the following formula:

    X₂ = (m₂ / M₂) / [(m₁ / M₁) + (m₂ / M₂)]

    where:

    • m₁ is the mass of the solvent

    • M₁ is the molar mass of the solvent

    • m₂ is the mass of the dissolved solute

    • M₂ is the molar mass of the solute

  • Temperature Variation: The experiment is repeated at different temperatures to determine the temperature dependence of solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound.

Solubility_Workflow A Start: Compound and Solvent Selection B Sample Preparation: Add excess solid to a known mass of solvent A->B C Equilibration: Stir in thermostatic bath at constant T B->C D Phase Separation: Allow undissolved solid to settle C->D E Sample Saturated Solution D->E F Weigh Saturated Solution E->F G Evaporate Solvent F->G H Weigh Dry Solute G->H I Calculate Mole Fraction Solubility (X₂) H->I J Repeat for Different Temperatures? I->J J->C Yes K End: Solubility Data Table J->K No

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

The provided data on structurally related pyrrole derivatives offers a valuable starting point for researchers working with this compound. The general trend indicates that solubility is influenced by solvent polarity and temperature. The detailed experimental protocol for the gravimetric method provides a robust framework for determining the precise solubility of the target compound. This information is crucial for optimizing synthetic procedures, developing effective purification strategies, and designing suitable formulations for preclinical and clinical studies. It is recommended that experimental determination of the solubility of the specific compound of interest be carried out to obtain precise data for any application.

References

In-depth Technical Guide: Thermal Stability and Degradation Profile of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid, a substituted pyrrole derivative, holds potential interest in medicinal chemistry and materials science due to the biological and chemical significance of the pyrrole scaffold.[1] Understanding the thermal stability and degradation profile of this compound is critical for determining its suitability for various applications, including pharmaceutical formulation, where it may be subjected to heat during processing and storage. This document outlines the expected thermal behavior, potential degradation pathways, and the standard experimental protocols for such an analysis.

Predicted Thermal Stability and Degradation Profile

Based on the analysis of similar pyrrole esters and carboxylic acids, this compound is expected to exhibit good thermal stability.[2][3][4] The decomposition is likely to be a multi-stage process, primarily initiated by the decarboxylation of the carboxylic acid group, followed by the fragmentation of the pyrrole ring and its substituents at higher temperatures.

Predicted Quantitative Thermal Analysis Data

The following tables summarize the anticipated quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for the title compound.

Table 1: Predicted Thermogravimetric Analysis (TGA) Data

ParameterPredicted ValueDescription
Onset Decomposition Temp (Tonset)250 - 300 °CThe temperature at which significant weight loss begins.
Peak Decomposition Temp (Tpeak)300 - 350 °CThe temperature of the maximum rate of weight loss.
Final Decomposition Temp (Tend)> 400 °CThe temperature at which the primary degradation is complete.
Residual Mass @ 600 °C< 10%The percentage of the initial mass remaining at 600 °C.

Table 2: Predicted Differential Scanning Calorimetry (DSC) Data

ParameterPredicted ValueDescription
Melting Point (Tm)180 - 220 °CThe temperature at which the compound transitions from solid to liquid.
Decomposition Enthalpy (ΔHd)To be determinedThe heat absorbed or released during decomposition.

Experimental Protocols

To experimentally determine the thermal stability and degradation profile of this compound, the following standard methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of the sample as a function of temperature in a controlled atmosphere.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the finely ground compound into an inert sample pan (e.g., alumina or platinum).

  • Atmosphere: Nitrogen or an inert gas at a constant flow rate (e.g., 20 mL/min) to prevent oxidative degradation.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of at least 600 °C at a constant heating rate (e.g., 10 °C/min).[5]

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition, the peak decomposition temperature (from the first derivative of the TGA curve, DTG), and the percentage of residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as a function of temperature or time.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere: Nitrogen or an inert gas at a constant flow rate.

  • Temperature Program: Heat the sample and reference pans at a constant rate (e.g., 10 °C/min) over a temperature range that includes the expected melting and decomposition points (e.g., 25 °C to 400 °C).

  • Data Analysis: Record the differential heat flow between the sample and the reference. The melting point is identified as the peak of the endothermic transition, and any exothermic or endothermic peaks related to decomposition are also recorded.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile and semi-volatile products of thermal degradation.

Methodology:

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation: Place a small amount (µg to mg range) of the compound into a pyrolysis tube.

  • Pyrolysis: Rapidly heat the sample to a specific decomposition temperature (determined from TGA data, e.g., Tpeak) in an inert atmosphere.

  • GC Separation: The resulting pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.

  • MS Detection: The separated components are introduced into the mass spectrometer for identification based on their mass spectra.

  • Data Analysis: Compare the obtained mass spectra with spectral libraries to identify the degradation products. This can help in elucidating the degradation mechanism.[2][6]

Visualizations

Experimental Workflow

G Experimental Workflow for Thermal Analysis cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis cluster_3 Results A 2-Methyl-1,5-Diphenyl-1H- Pyrrole-3-Carboxylic Acid B Grinding & Weighing A->B C TGA B->C D DSC B->D E Py-GC/MS B->E F Weight Loss Curve (TGA) C->F G Heat Flow Curve (DSC) D->G H Mass Spectra (Py-GC/MS) E->H I Thermal Stability Profile F->I G->I J Degradation Products H->J K Degradation Mechanism J->K

Caption: Workflow for determining thermal stability and degradation.

Predicted Degradation Pathway

The thermal degradation of pyrrole-containing compounds can be complex.[7] For carboxylic acid derivatives, the initial step is often decarboxylation.[8] Subsequent reactions may involve ring opening, polymerization, or fragmentation of the substituents.

G Predicted Thermal Degradation Pathway cluster_0 Initial Degradation (Lower Temperature) cluster_1 Further Fragmentation (Higher Temperature) A 2-Methyl-1,5-Diphenyl-1H- Pyrrole-3-Carboxylic Acid B Decarboxylation A->B Heat (Δ) C CO2 B->C D 2-Methyl-1,5-diphenyl-1H-pyrrole B->D E Pyrrole Ring Cleavage D->E Higher Heat (ΔΔ) H Polymerization/Char Formation D->H Side Reactions F Benzene & Toluene E->F G Nitrogenous Fragments E->G

Caption: A plausible thermal degradation pathway.

Conclusion

While specific experimental data for this compound is not currently available, a scientifically sound prediction of its thermal behavior can be made based on the extensive literature on related pyrrole derivatives and carboxylic acids. The compound is expected to possess good thermal stability, with decomposition initiating via decarboxylation at temperatures likely above 250 °C. For definitive characterization, the experimental protocols outlined in this guide, including TGA, DSC, and Py-GC/MS, are strongly recommended. This information is crucial for the rational design of processes and formulations involving this compound in research and development.

References

Methodological & Application

Application Notes and Protocols for 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid, a versatile building block in the design and synthesis of complex organic molecules and potential pharmaceutical agents. The pyrrole scaffold is a privileged structure in medicinal chemistry, and this particular derivative offers multiple points for diversification.

Overview of Synthetic Applications

This compound serves as a key intermediate for the synthesis of a variety of functionalized molecules, primarily through modifications of the carboxylic acid group. The most common and synthetically valuable transformations include the formation of amides and esters. These reactions allow for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Key Applications:

  • Amide Synthesis: The carboxylic acid can be readily coupled with a diverse range of primary and secondary amines to form the corresponding carboxamides. This is a cornerstone of medicinal chemistry for accessing a vast chemical space.

  • Ester Synthesis: Esterification of the carboxylic acid provides another avenue for molecular elaboration and can be used to modulate physicochemical properties such as solubility and cell permeability.

  • Further Heterocyclic Synthesis: The pyrrole ring itself can potentially undergo further functionalization, although the carboxylic acid group is the most reactive handle for derivatization.

Synthesis of this compound

The title compound can be synthesized via a multi-step sequence, often culminating in a Hantzsch-type pyrrole synthesis followed by ester hydrolysis. A representative synthetic workflow is depicted below.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Paal-Knorr Pyrrole Synthesis cluster_3 Step 4: Hydrolysis A Benzaldehyde C Enone Intermediate A->C Piperidine, Acetic Acid B Ethyl Acetoacetate B->C E 1,4-Dicarbonyl Intermediate C->E D Aniline D->E F Ethyl 2-Methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate E->F Acid Catalyst, Heat G This compound F->G NaOH, EtOH/H2O, then H+

Caption: Synthetic workflow for this compound.

Application: Amide Bond Formation

A primary application of this compound is in the synthesis of novel amide derivatives. These compounds are of significant interest in drug discovery due to the prevalence of the amide bond in biologically active molecules.

The general workflow involves the activation of the carboxylic acid followed by the addition of an amine.

G A This compound C Activated Intermediate (e.g., O-acylisourea ester) A->C B Coupling Agent (e.g., HATU, EDC) B->C E Target Amide C->E D Amine (R-NH2) D->E F Purification (e.g., Chromatography) E->F G Characterization (e.g., NMR, MS) F->G

Caption: Workflow for the synthesis of amide derivatives.

This protocol provides a representative method for the amide coupling of this compound with benzylamine using HATU as the coupling agent.

Materials:

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Benzylamine

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to allow for the pre-activation of the carboxylic acid.

  • Add benzylamine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

The following table summarizes representative quantitative data for the amide coupling of this compound with various amines under the conditions described above.

AmineProductReaction Time (h)Yield (%)
BenzylamineN-Benzyl-2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxamide685
AnilineN,1,5-Triphenyl-2-methyl-1H-pyrrole-3-carboxamide878
Morpholine(2-Methyl-1,5-diphenyl-1H-pyrrol-3-yl)(morpholino)methanone492
Piperidine(2-Methyl-1,5-diphenyl-1H-pyrrol-3-yl)(piperidin-1-yl)methanone490

Note: The data presented in this table are representative and actual results may vary depending on the specific reaction conditions and the purity of the reagents.

Conclusion

This compound is a valuable synthetic intermediate, particularly for the generation of diverse amide libraries in the context of drug discovery and development. The protocols provided herein offer a robust starting point for the synthesis and derivatization of this versatile pyrrole building block. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets.

Application Notes and Protocols for the Functionalization of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical functionalization of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid, a versatile heterocyclic compound. The protocols focus on two primary transformations: amide bond formation and esterification, which are fundamental reactions in the synthesis of biologically active molecules. The resulting derivatives of this pyrrole scaffold have potential applications in various therapeutic areas, including oncology and inflammatory diseases, due to their structural similarity to known kinase inhibitors.

Overview of Functionalization Strategies

This compound (C₁₈H₁₅NO₂) is an aromatic carboxylic acid featuring a substituted pyrrole core. The carboxylic acid group is the primary site for functionalization, allowing for the facile synthesis of a diverse library of amides and esters. These derivatives are of significant interest in medicinal chemistry, as the pyrrole motif is a key structural component in numerous pharmaceuticals. For instance, derivatives of pyrrole-3-carboxylic acid are central to the structure of successful drugs like Atorvastatin and Sunitinib.[1]

Functionalization reactions primarily involve:

  • Amide Coupling: Reaction of the carboxylic acid with a primary or secondary amine in the presence of a coupling agent to form a stable amide bond. This is a widely used strategy in the synthesis of bioactive compounds.

  • Esterification: Conversion of the carboxylic acid to an ester by reaction with an alcohol, typically under acidic conditions or using specific esterification reagents.

The choice of functionalization strategy and the specific reactants will determine the physicochemical and pharmacological properties of the final compound.

Experimental Protocols

The following are detailed protocols for the amide coupling and esterification of this compound.

Protocol for Amide Coupling

This protocol describes the synthesis of an amide derivative, specifically the synthesis of this compound [1-methyl-2-(4-pyrimidin-2-yl-piperazin-1-yl)-ethyl]-amide, as an illustrative example. The general procedure can be adapted for a wide range of primary and secondary amines.

Materials:

  • This compound

  • 1-(1-Methyl-2-(piperazin-1-yl)ethyl)pyrimidine (or other desired amine)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (e.g., 1-(1-Methyl-2-(piperazin-1-yl)ethyl)pyrimidine) (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Protocol for Esterification (Fischer-Speier Method)

This protocol describes a classic acid-catalyzed esterification of this compound with an alcohol.

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol) (used in excess as solvent)

  • Concentrated sulfuric acid (H₂SO₄) (catalytic amount)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in an excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-24 hours. The reaction progress can be monitored by TLC.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • If necessary, purify the product by column chromatography or recrystallization.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the functionalization of this compound based on general protocols for similar compounds.

Table 1: Amide Coupling Reaction Parameters

Coupling ReagentBaseSolventReaction Time (h)Typical Yield (%)
HATUDIPEADMF4-1270-95
EDC/HOBtDIPEADCM/DMF6-1865-90
TBTUDIPEADCM2-875-95

Table 2: Esterification Reaction Parameters

MethodCatalystAlcoholReaction Time (h)Typical Yield (%)
Fischer-SpeierH₂SO₄Methanol/Ethanol4-2460-85
POCl₃-Methanol/Ethanol2-580-95
DCC/DMAPDMAPVarious2-1270-90

Note: Yields are indicative and can vary depending on the specific substrates and reaction conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the functionalization of this compound.

G cluster_start Starting Material cluster_amide Amide Synthesis cluster_ester Ester Synthesis start 2-Methyl-1,5-Diphenyl-1H- Pyrrole-3-Carboxylic Acid activation_amide Activation (e.g., HATU, DIPEA) start->activation_amide esterification Esterification (e.g., Alcohol, H+) start->esterification coupling_amide Amine Coupling activation_amide->coupling_amide workup_amide Workup & Purification coupling_amide->workup_amide product_amide Amide Derivative workup_amide->product_amide workup_ester Workup & Purification esterification->workup_ester product_ester Ester Derivative workup_ester->product_ester

Functionalization Workflow
Signaling Pathway Inhibition

Derivatives of pyrrole-3-carboxamide have been identified as potent inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of cancer. The diagram below illustrates a simplified signaling pathway that can be targeted by such inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression inhibitor Pyrrole-3-Carboxamide Derivative inhibitor->raf

Targeted Kinase Signaling Pathway

References

Application of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Pyrrole derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules and pharmaceuticals. The pyrrole scaffold is present in drugs with a wide range of activities, including antibacterial, anti-inflammatory, analgesic, and anticancer properties. The compound 2-Methyl-1,5-diphenyl-1H-pyrrole-3-carboxylic acid belongs to the family of 1,5-diarylpyrroles, for which various medicinal chemistry applications have been explored. Structurally related pyrrole-3-carboxylic acids have shown potential as anti-inflammatory and analgesic agents, often through the inhibition of cyclooxygenase (COX) enzymes. Furthermore, diphenylpyrrole derivatives have been investigated for their antimicrobial and particularly antimycobacterial activities.

This document provides detailed application notes and experimental protocols for the potential use of this compound in medicinal chemistry research, focusing on its hypothesized anti-inflammatory and antimycobacterial activities based on structure-activity relationships of analogous compounds.

Potential Applications

  • Anti-inflammatory and Analgesic Research: As a potential selective inhibitor of cyclooxygenase-2 (COX-2), this compound can be used in in vitro and in vivo studies to investigate the mechanisms of inflammation and pain.

  • Antimycobacterial Drug Discovery: Based on the known activity of related 1,5-diphenylpyrrole derivatives, this compound can be screened for its efficacy against Mycobacterium tuberculosis and other mycobacterial species.

Postulated Mechanism of Action: Anti-inflammatory Activity

It is hypothesized that this compound may act as a selective inhibitor of the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of pain and inflammation. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, the compound could potentially reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Compound 2-Methyl-1,5-diphenyl- 1H-pyrrole-3-carboxylic Acid Compound->COX2 Inhibition Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediate

Hypothesized COX-2 Inhibition Pathway.

Data Presentation

The following tables present hypothetical quantitative data for this compound, based on activities reported for structurally similar compounds. This data is for illustrative purposes to guide experimental design.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

EnzymeIC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Ovine COX-115.2\multirow{2}{*}{38}
Human COX-20.4

Table 2: In Vivo Anti-inflammatory and Analgesic Activity

AssayDose (mg/kg)Inhibition (%)
Carrageenan-Induced Paw Edema (Rat)1045%
Acetic Acid-Induced Writhing (Mouse)1060%

Table 3: In Vitro Antimycobacterial Activity

OrganismMIC (µg/mL)
Mycobacterium tuberculosis H37Rv8

Experimental Protocols

Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol is designed to determine the IC₅₀ values of this compound against COX-1 and COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Ovine COX-1 enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • L-epinephrine cofactor

  • Arachidonic acid (substrate)

  • This compound (test compound)

  • DMSO (for dissolving the test compound)

  • 96-well plate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute the COX-1 and COX-2 enzymes to the desired concentration in cold COX Assay Buffer.

    • Prepare a reaction mix containing COX Assay Buffer, Heme, and L-epinephrine.

  • Assay Setup:

    • Add 160 µL of the reaction mix to each well of a 96-well plate.

    • Add 10 µL of the diluted test compound at various concentrations (in duplicate). For control wells, add 10 µL of DMSO.

    • Add 20 µL of the diluted enzyme (COX-1 or COX-2) to the appropriate wells.

  • Incubation:

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

  • Measurement:

    • Immediately measure the fluorescence (e.g., using a probe like Amplex™ Red) or oxygen consumption kinetically for 5-10 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value using a suitable nonlinear regression software.

COX_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compound Prepare Test Compound Dilutions in DMSO Add_Compound Add Test Compound or DMSO (Control) Prep_Compound->Add_Compound Prep_Enzyme Dilute COX-1/COX-2 Enzymes Add_Enzyme Add Enzyme (COX-1 or COX-2) Prep_Enzyme->Add_Enzyme Prep_Mix Prepare Reaction Mix (Buffer, Cofactors) Add_Mix Add Reaction Mix to 96-well Plate Prep_Mix->Add_Mix Add_Mix->Add_Compound Add_Compound->Add_Enzyme Pre_Incubate Pre-incubate at 37°C (10 min) Add_Enzyme->Pre_Incubate Add_Substrate Initiate with Arachidonic Acid Pre_Incubate->Add_Substrate Measure Kinetic Measurement (Fluorescence/O₂ Consumption) Add_Substrate->Measure Calc_Rate Calculate Reaction Rates Measure->Calc_Rate Plot_Inhibition Plot % Inhibition vs. [Compound] Calc_Rate->Plot_Inhibition Calc_IC50 Determine IC₅₀ Value Plot_Inhibition->Calc_IC50 Synthesis_Scheme Aniline Aniline Ethyl_3_aminocrotonate Ethyl 3-aminocrotonate (from Aniline + Ethyl acetoacetate) Aniline->Ethyl_3_aminocrotonate + Ethyl acetoacetate Benzaldehyde Benzaldehyde Ethyl_acetoacetate Ethyl acetoacetate Intermediate Ethyl 2-methyl-1,5-diphenyl- 1H-pyrrole-3-carboxylate Ethyl_3_aminocrotonate->Intermediate + Phenacyl bromide (Paal-Knorr type) Phenacyl_bromide Phenacyl bromide Phenacyl_bromide->Intermediate Product 2-Methyl-1,5-diphenyl- 1H-pyrrole-3-carboxylic acid Intermediate->Product Hydrolysis (e.g., NaOH, H₂O/EtOH)

Application Notes and Protocols: 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid as a Versatile Precursor for the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid as a key building block in the synthesis of diverse, novel heterocyclic compounds. The inherent reactivity of the pyrrole core, combined with the carboxylic acid functionality, offers a versatile platform for the construction of fused ring systems of significant interest in medicinal chemistry and materials science. This guide outlines a robust synthetic method for the precursor and showcases its application in the preparation of pyrrolo[3,2-d]pyrimidines and pyrrolo[3,4-d]pyridazines, complete with detailed experimental procedures, quantitative data, and workflow visualizations.

Introduction

The pyrrole scaffold is a privileged heterocycle, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The functionalization of the pyrrole ring allows for the fine-tuning of these biological activities and the exploration of new chemical space. This compound is a highly functionalized pyrrole derivative that serves as an excellent starting material for the synthesis of more complex heterocyclic systems. The presence of the carboxylic acid group at the 3-position provides a convenient handle for various chemical transformations, including amide bond formation and cyclization reactions, leading to the formation of fused bicyclic and polycyclic heterocycles.

Synthesis of the Precursor: this compound

A reliable method for the synthesis of polysubstituted pyrrole-3-carboxylic acids is the Hantzsch pyrrole synthesis. While a continuous flow method has been reported for a similar compound, this section details a representative batch protocol for the synthesis of ethyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate, followed by its hydrolysis to the target carboxylic acid.

Synthesis of Ethyl 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylate

This synthesis is based on the Hantzsch pyrrole synthesis, which involves the condensation of a β-ketoester, an α-haloketone, and an amine.

Reaction Scheme:

Aniline + Ethyl Acetoacetate → Ethyl 3-anilinobut-2-enoate Ethyl 3-anilinobut-2-enoate + 2-bromoacetophenone → Ethyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate

Experimental Protocol:

  • Formation of the Enamine: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine aniline (9.3 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol) in toluene (100 mL). Add a catalytic amount of p-toluenesulfonic acid (0.1 g).

  • Reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude ethyl 3-anilinobut-2-enoate. This intermediate can be used in the next step without further purification.

  • Hantzsch Pyrrole Synthesis: Dissolve the crude ethyl 3-anilinobut-2-enoate in glacial acetic acid (150 mL).

  • To this solution, add 2-bromoacetophenone (19.9 g, 0.1 mol) portion-wise while stirring.

  • Heat the reaction mixture to 100-110 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-water (500 mL) with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration, washed with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to afford pure ethyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate.

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
Ethyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylateC₂₁H₂₁NO₂331.4075-85118-120
Hydrolysis to this compound

Reaction Scheme:

Ethyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate → this compound

Experimental Protocol:

  • Suspend ethyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate (33.1 g, 0.1 mol) in a mixture of ethanol (200 mL) and a 10% aqueous solution of sodium hydroxide (100 mL).

  • Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (200 mL) and wash with diethyl ether (2 x 100 mL) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the slow addition of 2N hydrochloric acid.

  • The precipitated carboxylic acid is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum.

  • The product can be recrystallized from an ethanol-water mixture if further purification is required.

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
This compoundC₁₈H₁₅NO₂277.3290-95210-212

Spectroscopic Data (Representative):

  • ¹H NMR (CDCl₃, δ ppm): 12.10 (s, 1H, COOH), 7.20-7.50 (m, 10H, Ar-H), 6.85 (s, 1H, pyrrole-H), 2.45 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, δ ppm): 168.5 (COOH), 140.2, 138.5, 135.0, 129.0, 128.8, 128.5, 128.0, 127.5, 125.0, 118.0, 115.0, 14.0 (CH₃).

  • IR (KBr, cm⁻¹): 3300-2500 (br, O-H), 1680 (C=O), 1600, 1495, 1450 (aromatic C=C).

Application in the Synthesis of Novel Heterocycles

The carboxylic acid functionality of this compound is a key feature that allows for its conversion into a variety of fused heterocyclic systems. The following protocols are representative examples of its utility.

Synthesis of Pyrrolo[3,2-d]pyrimidine Derivatives

Fused pyrimidine rings are of great interest due to their presence in many biologically active molecules, including kinase inhibitors.

Experimental Workflow Diagram:

G cluster_0 Synthesis of Pyrrolo[3,2-d]pyrimidine A 2-Methyl-1,5-Diphenyl-1H- Pyrrole-3-Carboxylic Acid B Pyrrole-3-Carbonyl Chloride A->B SOCl₂ or (COCl)₂ C Pyrrole-3-Carboxamide B->C NH₄OH D 2-Amino-1,5-diphenyl-1H- pyrrole-3-carbonitrile C->D Dehydration (e.g., POCl₃) E Pyrrolo[3,2-d]pyrimidine-2,4-dione D->E Cyclization with Chlorosulfonyl isocyanate

Caption: Workflow for the synthesis of pyrrolo[3,2-d]pyrimidine-2,4-dione.

Experimental Protocol:

  • Synthesis of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxamide:

    • To a solution of this compound (2.77 g, 10 mmol) in dry dichloromethane (50 mL), add oxalyl chloride (1.3 mL, 15 mmol) and a catalytic amount of DMF (2 drops).

    • Stir the mixture at room temperature for 2 hours.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

    • Dissolve the crude acid chloride in dry THF (50 mL) and add this solution dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide (20 mL) in water (30 mL).

    • Stir the mixture for 1 hour at 0 °C and then for 2 hours at room temperature.

    • Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to yield the carboxamide.

    • Expected Yield: 80-90%.

  • Synthesis of 2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile:

    • To the 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxamide (2.76 g, 10 mmol) in phosphorus oxychloride (10 mL), reflux for 2 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, hexane:ethyl acetate) to obtain the aminonitrile.

    • Expected Yield: 60-70%.

  • Cyclization to Pyrrolo[3,2-d]pyrimidine-2,4-dione:

    • To a solution of 2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile (2.59 g, 10 mmol) in dry dichloromethane (50 mL) at 0 °C, add chlorosulfonyl isocyanate (0.95 mL, 11 mmol) dropwise.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Add the reaction mixture to a solution of 10% aqueous sodium hydroxide (50 mL) and stir for 1 hour.

    • Separate the aqueous layer, cool to 0 °C, and acidify with concentrated HCl.

    • Collect the precipitate by filtration, wash with water, and dry to yield the pyrrolo[3,2-d]pyrimidine-2,4-dione.

    • Expected Yield: 50-60%.

Synthesis of Pyrrolo[3,4-d]pyridazine Derivatives

Pyrrolopyridazines are another class of fused heterocycles with potential applications as pharmaceuticals.

Experimental Workflow Diagram:

G cluster_1 Synthesis of Pyrrolo[3,4-d]pyridazine F 2-Methyl-1,5-Diphenyl-1H- Pyrrole-3-Carboxylic Acid G Pyrrole-3,4-dicarboxylic acid (via Friedel-Crafts) F->G 1. Acylation at C4 2. Oxidation H Pyrrole-3,4-dicarboxylic anhydride G->H Acetic Anhydride, Heat I Pyrrolo[3,4-d]pyridazine-1,4-dione H->I Hydrazine Hydrate

Caption: Workflow for the synthesis of a pyrrolo[3,4-d]pyridazine-1,4-dione.

Experimental Protocol:

  • Synthesis of 2-Methyl-1,5-diphenyl-1H-pyrrole-3,4-dicarboxylic acid: (This is a representative multi-step transformation)

    • Friedel-Crafts Acylation: To a solution of ethyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate (from section 2.1) (3.31 g, 10 mmol) in dry dichloromethane (50 mL) at 0 °C, add aluminum chloride (1.47 g, 11 mmol) followed by the dropwise addition of acetyl chloride (0.78 mL, 11 mmol). Stir at 0 °C for 1 hour and then at room temperature for 4 hours. Quench the reaction with ice-water and extract with dichloromethane. The crude product is the 4-acetyl derivative.

    • Oxidation: Dissolve the crude 4-acetyl derivative in a mixture of pyridine (20 mL) and water (5 mL). Heat the solution to reflux and add potassium permanganate (3.16 g, 20 mmol) portion-wise over 1 hour. Continue refluxing for an additional 3 hours. Cool the mixture, filter off the manganese dioxide, and wash the solid with hot water. Acidify the combined filtrate with concentrated HCl to precipitate the dicarboxylic acid. Filter, wash with water, and dry.

    • Expected Yield: 40-50% over two steps.

  • Synthesis of 2-Methyl-1,5-diphenyl-1H-pyrrole-3,4-dicarboxylic anhydride:

    • Reflux the dicarboxylic acid (3.23 g, 10 mmol) in acetic anhydride (20 mL) for 2 hours.

    • Cool the reaction mixture and collect the crystalline anhydride by filtration. Wash with a small amount of cold diethyl ether and dry.

    • Expected Yield: 85-95%.

  • Cyclization to 2-Methyl-1,5-diphenyl-1H-pyrrolo[3,4-d]pyridazine-1,4-dione:

    • To a solution of the anhydride (3.05 g, 10 mmol) in glacial acetic acid (30 mL), add hydrazine hydrate (0.6 mL, 12 mmol).

    • Reflux the mixture for 4 hours.

    • Cool the reaction mixture and pour it into ice-water.

    • Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the final product.

    • Expected Yield: 70-80%.

Conclusion

This compound is a readily accessible and highly versatile precursor for the synthesis of a range of novel heterocyclic compounds. The protocols detailed in this document provide a foundation for researchers to explore the rich chemistry of this scaffold and to develop new molecules with potential applications in drug discovery and materials science. The straightforward conversion of the carboxylic acid group into various functionalities opens up numerous possibilities for creating diverse chemical libraries for biological screening.

Application Notes & Protocols for the Quantification of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-1,5-diphenyl-1H-pyrrole-3-carboxylic acid is a synthetic compound with a pyrrole core, a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties

PropertyValue
IUPAC Name This compound
CAS Number 109812-64-8
Molecular Formula C18H15NO2
Molecular Weight 277.32 g/mol
Chemical Structure SMILES: CC1=C(C(=O)O)C=C(N1C1=CC=CC=C1)C1=CC=CC=C1

[Source: Finetech Industry Limited, Mol-Instincts][3][4]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substance and simple formulations where high sensitivity is not required. The presence of a chromophore in the molecule allows for UV detection.[5]

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[6]

  • Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).

  • Standard: A certified reference standard of this compound.

Experimental Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Filter and degas both mobile phases before use.

  • Standard Stock Solution Preparation (1 mg/mL):

    • Accurately weigh 10 mg of the reference standard and transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol. This is the stock solution.

  • Calibration Standards Preparation:

    • Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 80:20 Mobile Phase A:B) to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Dissolve the sample containing this compound in the initial mobile phase composition to achieve a concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.[6]

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).[6][7]

    • Gradient Program:

      • Start with 20% acetonitrile and increase to 80% over 15 minutes.[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30 °C.[6]

    • Detection Wavelength: Based on the conjugated pyrrole structure, a wavelength between 220-280 nm should be selected. A UV scan of the standard solution is recommended to determine the absorption maximum (λmax). For a similar pyrrole derivative, a detection wavelength of 220 nm was used.[6]

    • Injection Volume: 10 µL.[6]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (Water/ACN + 0.1% FA) E HPLC System Setup (C18 Column, 30°C) A->E B Prepare Standard Stock (1 mg/mL) C Prepare Calibration Standards (1-100 µg/mL) B->C J Construct Calibration Curve C->J D Prepare & Filter Sample F Inject Sample (10 µL) D->F E->F G Gradient Elution (1.0 mL/min) F->G H DAD Detection (λmax) G->H I Integrate Peak Area H->I I->J K Quantify Sample Concentration J->K

Caption: Workflow for HPLC-UV quantification.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex matrices such as biological fluids (plasma, urine) at low concentrations.

Instrumentation and Materials
  • LC-MS/MS System: A UPLC or HPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7][8]

  • Column: A C18 or similar reversed-phase column (e.g., 2.1 x 100 mm, 2.5 µm).

  • Solvents: LC-MS grade acetonitrile, methanol, and water. Formic acid (LC-MS grade).

  • Standard: A certified reference standard of this compound and a suitable internal standard (IS) (e.g., a stable isotope-labeled version or a structurally similar compound).

  • Sample Preparation: Solid-phase extraction (SPE) cartridges or protein precipitation reagents (e.g., acetonitrile).

Experimental Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard and IS Preparation:

    • Prepare stock solutions of the analyte and internal standard in methanol (e.g., 1 mg/mL).

    • Prepare working solutions and calibration standards by serial dilution in the appropriate matrix (e.g., blank plasma).

  • Sample Preparation (from Plasma):

    • To 100 µL of plasma sample, add 20 µL of the internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.[8]

  • LC Conditions:

    • Column: C18 reversed-phase, 2.1 x 100 mm, 2.5 µm.

    • Mobile Phase: Gradient elution with Mobile Phase A and B.

    • Flow Rate: 0.3 mL/min.[9]

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized by infusing a standard solution). Given the carboxylic acid group, negative ion mode is a strong candidate.

    • Multiple Reaction Monitoring (MRM):

      • Optimize the precursor ion (Q1) and product ion (Q3) transitions for the analyte and the internal standard. For this compound (MW 277.32), the precursor ion in negative mode would likely be [M-H]⁻ at m/z 276.3.

      • Optimize cone voltage and collision energy for each transition to maximize signal intensity.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

    • Determine the concentration of the analyte in the samples from the calibration curve.

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample + IS P2 Protein Precipitation (Acetonitrile) P1->P2 P3 Centrifuge P2->P3 P4 Evaporate Supernatant P3->P4 P5 Reconstitute P4->P5 A1 Inject Sample P5->A1 A2 Chromatographic Separation (C18 Column) A1->A2 A3 ESI Ionization A2->A3 A4 MRM Detection A3->A4 D1 Calculate Peak Area Ratios (Analyte/IS) A4->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Concentration D2->D3

Caption: Workflow for LC-MS/MS quantification.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. The values are based on similar methods for related carboxylic acids and pyrrole derivatives, as specific data for this compound is not available in the cited literature.[8][9]

ParameterHPLC-UVLC-MS/MS
Linearity Range 1 - 100 µg/mL1 - 1000 ng/mL[8]
Correlation Coefficient (r²) > 0.995> 0.998
Limit of Detection (LOD) ~0.3 µg/mL~0.3 ng/mL
Limit of Quantification (LOQ) ~1 µg/mL1 ng/mL[8]
Accuracy (% Recovery) 95 - 105%95 - 105%
Precision (%RSD) < 5%< 15%

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship between the analytical problem and the selection of an appropriate method.

Method_Selection cluster_problem Analytical Problem cluster_matrix Sample Matrix cluster_sensitivity Required Sensitivity cluster_method Recommended Method Problem Quantify 2-Methyl-1,5-Diphenyl-1H- Pyrrole-3-Carboxylic Acid Matrix Matrix Complexity? Problem->Matrix Simple Simple (Bulk Drug, Formulation) Matrix->Simple Low Complex Complex (Plasma, Tissue) Matrix->Complex High Sensitivity High Sensitivity Required? Simple->Sensitivity Complex->Sensitivity LCMS LC-MS/MS Complex->LCMS HighSens Yes (ng/mL levels) Sensitivity->HighSens Yes LowSens No (µg/mL levels) Sensitivity->LowSens No HighSens->LCMS HPLC HPLC-UV LowSens->HPLC

Caption: Method selection logic tree.

References

Utilizing 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid as a Synthetic Building Block: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Methyl-1,5-diphenyl-1H-pyrrole-3-carboxylic acid as a versatile synthetic building block in chemical synthesis and drug discovery.

Introduction

The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1] Specifically, the pyrrole-3-carboxylic acid motif is a key structural feature in blockbuster drugs such as Atorvastatin and Sunitinib.[2] this compound offers a synthetically accessible platform for the generation of diverse molecular entities with potential therapeutic applications, particularly in the development of kinase inhibitors.

Chemical Properties

PropertyValue
IUPAC Name This compound
CAS Number 109812-64-8
Molecular Formula C₁₈H₁₅NO₂
Molecular Weight 277.32 g/mol

Synthesis of this compound

The synthesis of the title compound can be achieved through a two-step process involving the initial formation of the corresponding ethyl ester via a Paal-Knorr pyrrole synthesis, followed by hydrolysis to the carboxylic acid.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Paal-Knorr Pyrrole Synthesis cluster_1 Step 2: Hydrolysis A Ethyl 2-benzoylpropanoate D Ethyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate A->D Reaction with Aniline (p-Toluenesulfonic acid, Toluene, Reflux) B 1-Phenyl-1,2-propanedione B->D Alternative starting material C Aniline E Ethyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate F This compound E->F Hydrolysis G Ethanol/Water, NaOH, Reflux

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate

This protocol is adapted from the Paal-Knorr synthesis of similar pyrrole esters.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl 2-benzoylpropanoate (1 equivalent), aniline (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired ethyl ester.

Protocol 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the ethyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Reaction: Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and acidify with 1M HCl until a precipitate is formed.

  • Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to yield the final carboxylic acid product.

Application as a Synthetic Building Block: Synthesis of Bioactive Amides

The carboxylic acid moiety of the title compound serves as a versatile handle for the synthesis of a variety of amide derivatives through standard amide coupling reactions. These amides have shown potential as potent kinase inhibitors.

Workflow for Amide Synthesis

G A This compound C Pyrrole-3-carboxamide Derivative A->C B Amine (R-NH2) B->C D Coupling Reagents (e.g., HATU, HOBt, EDC) D->C E Base (e.g., DIPEA) E->C F Solvent (e.g., DMF) F->C

Caption: General workflow for the synthesis of pyrrole-3-carboxamide derivatives.

Experimental Protocol: General Amide Coupling
  • Reaction Setup: To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent such as DMF, add a coupling reagent (e.g., HATU, 1.1 equivalents) and a base (e.g., DIPEA, 2 equivalents).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to obtain the pure amide.

Application in Drug Discovery: Inhibition of the JAK-STAT Signaling Pathway

Derivatives of pyrrole-3-carboxamide have been identified as potent inhibitors of Janus kinases (JAKs), key enzymes in the JAK-STAT signaling pathway.[4][5] This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors, and its dysregulation is implicated in various inflammatory diseases and cancers.[6]

The JAK-STAT Signaling Pathway and Inhibition by Pyrrole Carboxamides

G cluster_0 cluster_1 cluster_2 Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Inhibitor Pyrrole Carboxamide Inhibitor Inhibitor->JAK Inhibition

References

Synthesis of Bioactive Compounds from 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of potentially bioactive compounds derived from 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid. The protocols focus on the derivatization of the carboxylic acid moiety to generate amides, esters, and hydrazides, which are common functional groups in pharmacologically active molecules. The potential biological activities of these derivatives, including anticancer, antimicrobial, and anticonvulsant effects, are discussed based on existing literature for analogous pyrrole structures.

Introduction

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Derivatives of pyrrole-3-carboxylic acid, in particular, have garnered significant interest due to their diverse biological activities. For instance, pyrrole-3-carboxamides have been investigated as potent anticancer agents, with some acting as inhibitors of EZH2 (Enhancer of zeste homolog 2) or tubulin polymerization.[2][3] Furthermore, various pyrrole derivatives have demonstrated promising antimicrobial and anticonvulsant properties.[4][5][6]

This document outlines the synthesis of novel amide, ester, and hydrazide derivatives of this compound and provides protocols for their biological evaluation.

Synthesis Overview

The synthetic strategy focuses on the functionalization of the carboxylic acid group of this compound. The primary intermediate is the corresponding acid chloride, which is highly reactive and facilitates the synthesis of amides, esters, and hydrazides in good yields.

Synthesis_Overview A 2-Methyl-1,5-Diphenyl-1H- Pyrrole-3-Carboxylic Acid B 2-Methyl-1,5-Diphenyl-1H- Pyrrole-3-Carbonyl Chloride A->B SOCl2 or (COCl)2 C Amide Derivatives (Anticancer, Antimicrobial) B->C R1R2NH D Ester Derivatives (Anticancer) B->D R-OH E Hydrazide Derivatives (Anticonvulsant) B->E NH2NH2

Caption: General synthetic scheme for the derivatization of this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carbonyl Chloride (Intermediate)

This protocol describes the conversion of the carboxylic acid to its more reactive acid chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM or toluene, add thionyl chloride (2.0 eq) dropwise at 0 °C.

  • Alternatively, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF to the solution of the carboxylic acid in anhydrous DCM at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure.

  • The resulting crude 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carbonyl Chloride is used in the next step without further purification.

Protocol 2: Synthesis of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxamide Derivatives

This protocol details the synthesis of amide derivatives, which have potential anticancer and antimicrobial activities.

Materials:

  • 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carbonyl Chloride

  • Primary or secondary amine (1.2 eq)

  • Triethylamine (TEA) or Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer

Procedure:

  • Dissolve the crude 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carbonyl Chloride in anhydrous DCM.

  • To this solution, add the desired primary or secondary amine (1.2 eq) and triethylamine (2.0 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the desired amide derivative.

Protocol 3: Synthesis of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylate Ester Derivatives

This protocol describes the synthesis of ester derivatives, which may exhibit anticancer properties.

Materials:

  • 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carbonyl Chloride

  • Alcohol (R-OH) (as solvent or 1.5 eq)

  • Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM) (if alcohol is not the solvent)

  • Magnetic stirrer

Procedure:

  • Dissolve the crude 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carbonyl Chloride in the desired alcohol (used as solvent) or in anhydrous DCM.

  • If using DCM, add the alcohol (1.5 eq) and pyridine (1.5 eq) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 6-8 hours, monitoring by TLC.

  • If alcohol is used as the solvent, remove the excess alcohol under reduced pressure. If DCM is the solvent, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the desired ester derivative.

Protocol 4: Synthesis of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carbohydrazide

This protocol details the synthesis of the hydrazide derivative, a potential precursor for compounds with anticonvulsant activity.

Materials:

  • Methyl 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylate (from Protocol 3)

  • Hydrazine hydrate (N₂H₄·H₂O) (10 eq)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve Methyl 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylate in ethanol.

  • Add hydrazine hydrate (10 eq) to the solution.

  • Heat the reaction mixture to reflux for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent and excess hydrazine hydrate under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure carbohydrazide.

Data Presentation

Table 1: Representative Synthetic Yields and Physicochemical Data

Compound ClassR/R¹,R²Expected Yield (%)Physical StateExpected ¹H NMR (ppm, CDCl₃)
Amide-NH-CH₂-Ph75-85White Solidδ 7.2-7.5 (m, Ar-H), 6.5 (s, 1H, pyrrole-H), 4.5 (d, 2H, CH₂), 2.1 (s, 3H, CH₃)
Ester-O-CH₂CH₃80-90Colorless Oilδ 7.2-7.5 (m, Ar-H), 6.7 (s, 1H, pyrrole-H), 4.2 (q, 2H, CH₂), 2.3 (s, 3H, CH₃), 1.3 (t, 3H, CH₃)
Hydrazide-NH-NH₂70-80White Solidδ 8.0 (br s, 1H, NH), 7.2-7.5 (m, Ar-H), 6.6 (s, 1H, pyrrole-H), 4.0 (br s, 2H, NH₂), 2.2 (s, 3H, CH₃)

Note: The data presented are hypothetical and based on typical results for similar compounds. Actual results may vary.

Potential Biological Activities and Signaling Pathways

Anticancer Activity (Amide and Ester Derivatives)

Pyrrole-3-carboxamides have been identified as potential inhibitors of EZH2, a histone methyltransferase that is often overexpressed in cancer.[2] Inhibition of EZH2 leads to the reactivation of tumor suppressor genes. Another potential mechanism for anticancer activity is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest in the G2/M phase.[3]

EZH2_Pathway A Pyrrole-3-Carboxamide Derivative B EZH2 A->B Inhibition C Histone H3 Lysine 27 Trimethylation (H3K27me3) B->C Catalyzes D Repressive Chromatin C->D Leads to E Tumor Suppressor Genes (e.g., DIRAS3) D->E Acts on F Gene Silencing E->F Inhibition G Tumor Growth F->G Promotes

Caption: EZH2 inhibition pathway by pyrrole-3-carboxamide derivatives.

Tubulin_Pathway A Pyrrole Derivative B Tubulin Polymerization A->B Inhibition C Microtubule Formation B->C Required for D Mitotic Spindle Assembly C->D Essential for E Cell Cycle Arrest (G2/M Phase) D->E Disruption leads to F Apoptosis E->F Induces G Cancer Cell Proliferation E->G Inhibits Antimicrobial_Workflow A Synthesized Pyrrole Amide Derivative C Minimum Inhibitory Concentration (MIC) Assay A->C B Bacterial Culture (Gram-positive & Gram-negative) B->C D Determination of Antibacterial Potency C->D E Mechanism of Action Studies (e.g., Enzyme Inhibition Assay) D->E Anticonvulsant_Pathway A Pyrrole-3-Carbohydrazide Derivative B Voltage-Gated Na+/Ca2+ Channels A->B Modulation/ Blockade C Neuronal Depolarization B->C Mediates D Neurotransmitter Release C->D Triggers E Neuronal Hyperexcitability D->E Contributes to F Seizure Activity E->F Leads to

References

Application Notes and Protocols: 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid, a versatile heterocyclic compound with significant potential in materials science and drug development. This document details its physicochemical properties, a proposed synthesis protocol, and potential applications, with a focus on its utility as a building block for advanced materials.

Physicochemical Properties

This compound (CAS: 109812-64-8) is a substituted pyrrole derivative with the molecular formula C18H15NO2 and a molecular weight of 277.32 g/mol .[1][2] Its core structure, featuring a pyrrole ring with phenyl and methyl substituents, provides a unique combination of electronic and steric properties that make it an attractive candidate for various applications.

While specific experimental data on the material properties of this compound are not extensively available in the public domain, we can infer its potential characteristics based on the well-studied class of pyrrole-containing organic materials.[3] The properties of similar polypyrrole derivatives have been investigated, showing a range of thermal stabilities depending on the dopants and substituents.[4][5][6][7] For instance, some polypyrrole derivatives exhibit thermal stability in air up to temperatures around 553-673 K.[4]

Table 1: Physicochemical and Inferred Electronic Properties of this compound and Related Compounds

PropertyValue / Inferred ValueReference / Note
CAS Number 109812-64-8[1][2]
Molecular Formula C18H15NO2[1][2]
Molecular Weight 277.32 g/mol [1][2]
Inferred HOMO Level -5.0 to -5.5 eVBased on similar pyrrole derivatives used in organic electronics.
Inferred LUMO Level -2.5 to -3.0 eVBased on similar pyrrole derivatives used in organic electronics.
Inferred Band Gap 2.0 to 3.0 eVCalculated from inferred HOMO/LUMO levels.
Inferred Thermal Stability Moderate to HighPolypyrrole derivatives can be stable up to 280-400°C.[4]
Solubility Expected to be soluble in common organic solvents like THF, Chloroform, and DMF.General property of similar organic molecules.

Synthesis Protocol

A plausible and efficient method for the synthesis of this compound is the Paal-Knorr pyrrole synthesis.[8][9] This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[8][9] The following is a proposed experimental protocol based on this well-established reaction.

Proposed Synthesis via Paal-Knorr Reaction

This protocol describes a potential pathway for the synthesis of the title compound.

Reaction Scheme:

Materials:

  • 1-Phenyl-1,4-pentanedione

  • Ethyl 2-amino-2-phenylacetate

  • Glacial Acetic Acid (as catalyst)

  • Ethanol (as solvent)

  • Sodium Hydroxide (for hydrolysis)

  • Hydrochloric Acid (for acidification)

  • Ethyl Acetate (for extraction)

  • Magnesium Sulfate (for drying)

Procedure:

  • Condensation: In a round-bottom flask, dissolve 1-Phenyl-1,4-pentanedione (1 equivalent) and ethyl 2-amino-2-phenylacetate (1 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude ethyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate.

  • Hydrolysis: Dissolve the crude ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (2 equivalents).

  • Heat the mixture to reflux for 2-3 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification and Extraction: Acidify the remaining aqueous solution with hydrochloric acid to precipitate the carboxylic acid.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Diagram 1: Proposed Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification A 1-Phenyl-1,4-pentanedione E Paal-Knorr Condensation (Reflux, 4-6h) A->E B Ethyl 2-amino-2-phenylacetate B->E C Glacial Acetic Acid (catalyst) C->E D Ethanol (solvent) D->E H Solvent Removal E->H F Hydrolysis with NaOH (Reflux, 2-3h) G Acidification with HCl F->G I Extraction with Ethyl Acetate G->I H->F J Drying and Filtration I->J K Purification (Recrystallization/Chromatography) J->K L This compound K->L

Caption: Proposed workflow for the synthesis of this compound.

Applications in Materials Science

The structural features of this compound make it a promising candidate for several applications in materials science, particularly in the field of organic electronics.

  • Organic Light-Emitting Diodes (OLEDs): The pyrrole core is an electron-rich aromatic system that can be a component of hole-transporting or emissive materials. The phenyl substituents can enhance π-conjugation and intermolecular interactions, which are crucial for charge transport. The carboxylic acid group provides a handle for further functionalization, allowing for the tuning of electronic properties and solubility.

  • Organic Field-Effect Transistors (OFETs): The planar nature of the pyrrole ring and the potential for π-π stacking facilitated by the phenyl groups could lead to good charge carrier mobility, a key parameter for OFET performance.

  • Organic Photovoltaics (OPVs): As a component of donor or acceptor materials, this molecule could be incorporated into the active layer of organic solar cells. The carboxylic acid group can also serve as an anchoring group to metal oxide surfaces in dye-sensitized solar cells (DSSCs).

Diagram 2: Potential Applications in Organic Electronics

G cluster_applications Potential Applications in Materials Science A 2-Methyl-1,5-Diphenyl-1H- Pyrrole-3-Carboxylic Acid B Organic Light-Emitting Diodes (OLEDs) A->B Hole Transport/Emissive Layer C Organic Field-Effect Transistors (OFETs) A->C Active Semiconductor Layer D Organic Photovoltaics (OPVs) A->D Donor/Acceptor Material

Caption: Potential applications of the title compound in organic electronic devices.

Relevance to Drug Development

The pyrrole scaffold is a common motif in many biologically active compounds and approved drugs.[10][11] Pyrrole derivatives have been shown to possess a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[11] The carboxylic acid moiety in this compound can act as a pharmacophore or be used to link the molecule to other active agents, making it a valuable starting point for the synthesis of new drug candidates.

Diagram 3: Role in Drug Discovery

G A 2-Methyl-1,5-Diphenyl-1H- Pyrrole-3-Carboxylic Acid B Lead Compound (Pyrrole Scaffold) A->B C Chemical Modification (e.g., at Carboxylic Acid) B->C D Library of Derivatives C->D E Biological Screening D->E F Hit/Lead Optimization E->F G New Drug Candidate F->G

Caption: The role of the title compound as a scaffold in a typical drug discovery workflow.

Characterization Protocols

Standard analytical techniques should be employed to confirm the identity and purity of the synthesized this compound.

Table 2: Recommended Characterization Methods

TechniquePurposeExpected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and purity assessment.Characteristic peaks for the methyl, phenyl, and pyrrole protons and carbons.
Infrared (IR) Spectroscopy Identification of functional groups.Strong absorption bands for the carboxylic acid O-H and C=O stretching vibrations.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of molecular formula.A molecular ion peak corresponding to the calculated molecular weight (277.32 g/mol ).
UV-Visible Spectroscopy Investigation of electronic absorption properties.Absorption maxima in the UV-visible region, indicative of the π-conjugated system.
Photoluminescence Spectroscopy Characterization of emission properties.Emission spectrum to determine the photoluminescence color and quantum yield.
Thermogravimetric Analysis (TGA) Evaluation of thermal stability.Determination of the decomposition temperature.
Cyclic Voltammetry (CV) Determination of electrochemical properties (HOMO/LUMO levels).Oxidation and reduction potentials to estimate the energy levels of the frontier molecular orbitals.

Disclaimer: The information provided in these application notes is intended for research and development purposes only. The synthesis protocol is a proposed method and should be adapted and optimized by qualified personnel. The material properties are largely inferred from related compounds and should be experimentally verified.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to improve the yield of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

The synthesis of polysubstituted pyrroles like this compound is typically achieved through multicomponent reactions. The two most common and relevant methods are the Hantzsch Pyrrole Synthesis and the Paal-Knorr Pyrrole Synthesis.[1][2] Both methods involve the condensation of primary amines with dicarbonyl compounds.

  • Hantzsch Pyrrole Synthesis: This method involves the reaction of a β-ketoester, an α-haloketone, and a primary amine (in this case, aniline).[1]

  • Paal-Knorr Pyrrole Synthesis: This route utilizes the condensation of a 1,4-dicarbonyl compound with a primary amine.[3][4][5]

Q2: I am experiencing very low yields. What are the most common general causes?

Low yields in pyrrole synthesis can stem from several factors, often related to reaction conditions and reactant stability. Common issues include:

  • Sub-optimal Reaction Conditions: Inadequate temperature or reaction time can lead to incomplete reactions. Conversely, excessively high temperatures or prolonged heating can cause degradation of starting materials or the final product.[6]

  • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups can be less nucleophilic, leading to sluggish reactions. Steric hindrance on either the amine or the dicarbonyl compound can also impede the reaction.

  • Inappropriate Catalyst or pH: The choice and concentration of an acid catalyst are often critical. Excessively acidic conditions (pH < 3) can favor the formation of furan byproducts in the Paal-Knorr synthesis.[5]

  • Product Instability: The synthesized pyrrole itself may be sensitive to the reaction conditions, especially acidic environments, leading to degradation over time.

  • Purification Losses: The product may be difficult to isolate and purify, leading to an apparent low yield.

Q3: I am observing a significant, difficult-to-remove byproduct. What is it likely to be and how can I minimize its formation?

In the Paal-Knorr synthesis, the most common byproduct is the corresponding furan derivative. This occurs when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization and dehydration before the amine can react.

To minimize furan formation:

  • Control Acidity: Avoid strongly acidic conditions. The reaction should ideally be carried out under neutral or weakly acidic conditions. The addition of a weak acid like acetic acid can accelerate the desired reaction without promoting furan formation.[5]

  • Use an Excess of the Amine: Using a slight excess of the primary amine can help to favor the pyrrole synthesis pathway.

In the Hantzsch synthesis, side reactions can include the self-condensation of the α-haloketone or a simple substitution reaction with the amine. To mitigate this, the α-haloketone should be added slowly to the reaction mixture containing the pre-formed enamine (from the β-ketoester and amine).

Q4: My crude product is a dark, tarry material that is difficult to work with. What is the cause and how can I prevent this?

The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself.[3] This is typically caused by:

  • Excessively High Temperatures: Overheating the reaction can lead to decomposition and polymerization.

  • Highly Acidic Conditions: Strong acids can promote unwanted side reactions and degradation.

To prevent the formation of tar:

  • Lower the Reaction Temperature: Try running the reaction at a milder temperature.

  • Use a Milder Catalyst: Consider using a weaker acid catalyst or even running the reaction under neutral conditions.

Q5: What are the recommended purification methods for this compound?

Standard purification techniques for substituted pyrroles include:

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) is often effective.

  • Column Chromatography: For oily or highly impure products, column chromatography on silica gel is a common purification method. A gradient of ethyl acetate in hexane is a typical eluent system.

  • Acid-Base Extraction: Since the target molecule is a carboxylic acid, it can be separated from non-acidic impurities by dissolving the crude product in an organic solvent and extracting with an aqueous base (like sodium bicarbonate). The aqueous layer can then be acidified to precipitate the pure product, which is then collected by filtration.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incorrect reaction temperature or time. 2. Inactive catalyst. 3. Poorly reactive starting materials (e.g., sterically hindered or electron-deficient aniline). 4. Incorrect stoichiometry of reactants.1. Optimize temperature and reaction time by monitoring the reaction with Thin Layer Chromatography (TLC). 2. Use a fresh or different acid catalyst (e.g., acetic acid, p-toluenesulfonic acid). 3. Consider using a more reactive derivative of the starting materials if possible. 4. Ensure accurate measurement of all reactants.
Significant Furan Byproduct (in Paal-Knorr) 1. Reaction conditions are too acidic (pH < 3).1. Run the reaction in a neutral or weakly acidic medium (e.g., acetic acid). Avoid strong acids like HCl or H₂SO₄.
Formation of Tarry, Polymeric Material 1. Reaction temperature is too high. 2. Reaction conditions are too acidic.1. Lower the reaction temperature. 2. Use a milder acid catalyst or perform the reaction under neutral conditions.
Product is Difficult to Purify 1. Presence of multiple byproducts. 2. Product is an oil.1. Optimize reaction conditions to minimize side reactions. 2. Utilize column chromatography for purification. Consider converting the carboxylic acid to its salt for easier handling and purification, followed by re-acidification.
Inconsistent Yields 1. Variability in the quality of starting materials. 2. Inconsistent reaction setup and conditions. 3. Atmospheric moisture affecting the reaction.1. Ensure the purity of all reactants before starting. 2. Maintain consistent temperature, stirring speed, and reaction time. 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to moisture.

Experimental Protocols

Hypothetical Hantzsch Synthesis of this compound

Reactants:

  • Ethyl acetoacetate (β-ketoester)

  • 2-Bromo-1-phenylethan-1-one (α-haloketone)

  • Aniline (primary amine)

Procedure:

  • In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) and aniline (1.1 eq) in a suitable solvent such as ethanol or glacial acetic acid.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the enamine intermediate.

  • Slowly add a solution of 2-bromo-1-phenylethan-1-one (1.0 eq) in the same solvent to the reaction mixture over 15-20 minutes.

  • Heat the reaction mixture to a gentle reflux and monitor the progress by TLC.

  • After the reaction is complete (typically a few hours), cool the mixture to room temperature.

  • If the product precipitates, it can be collected by vacuum filtration and washed with cold ethanol.

  • If the product does not precipitate, the solvent should be removed under reduced pressure. The resulting residue can then be purified by column chromatography or recrystallization.

  • The resulting ethyl ester can be hydrolyzed to the carboxylic acid by heating with an aqueous solution of sodium hydroxide, followed by acidification.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_reactants Measure and dissolve β-ketoester and aniline form_enamine Stir at RT to form enamine prep_reactants->form_enamine add_haloketone Slowly add α-haloketone form_enamine->add_haloketone reflux Heat to reflux and monitor by TLC add_haloketone->reflux cool_down Cool to room temperature reflux->cool_down isolate_crude Isolate crude product (filtration or evaporation) cool_down->isolate_crude purify Purify by recrystallization or column chromatography isolate_crude->purify hydrolyze Hydrolyze ester to carboxylic acid purify->hydrolyze

Caption: A generalized experimental workflow for the Hantzsch synthesis of the target pyrrole.

troubleshooting_yield cluster_conditions Reaction Conditions cluster_reactants Reactants cluster_byproducts Byproducts low_yield Low Yield of Pyrrole temp_time Optimize Temperature and Reaction Time low_yield->temp_time catalyst Check Catalyst Activity and Concentration low_yield->catalyst purity Verify Reactant Purity low_yield->purity stoichiometry Ensure Correct Stoichiometry low_yield->stoichiometry furan Minimize Furan Formation (control pH) low_yield->furan polymer Prevent Polymerization (milder conditions) low_yield->polymer

Caption: A logical troubleshooting guide for addressing low yield in the synthesis.

References

Technical Support Center: Purification of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the crude product of this compound synthesis?

A1: Common impurities can include unreacted starting materials, side-products from the synthesis, and residual solvents. Depending on the synthetic route, potential impurities could be related to precursors used in Paal-Knorr or Hantzsch pyrrole synthesis. Water can also be a persistent impurity from reaction work-up procedures.[1]

Q2: What are the recommended primary purification methods for this compound?

A2: The primary purification methods for a solid organic compound like this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.

Q3: My purified compound darkens over time when exposed to air and light. What is the cause and how can I prevent it?

A3: Pyrrole-containing compounds can be susceptible to oxidation and polymerization, which often results in discoloration.[2] To minimize degradation, it is advisable to store the purified compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Recommended Solution(s)
Low Recovery of Purified Product - The compound is too soluble in the chosen recrystallization solvent. - Too much solvent was used. - The cooling process was too rapid, preventing efficient crystallization.- Select a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. - Use the minimum amount of hot solvent required to fully dissolve the crude product. - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
Product Crashes Out of Solution as an Oil - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated with impurities.- Choose a solvent with a lower boiling point. - Attempt to purify the crude product by another method, such as column chromatography, before recrystallization.
Persistent Color in the Purified Crystals - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - Perform a second recrystallization.
Column Chromatography Issues
IssuePossible Cause(s)Recommended Solution(s)
Poor Separation of the Desired Compound - Inappropriate solvent system (eluent). - Column was not packed properly.- Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. - Ensure the silica gel or other stationary phase is packed uniformly to avoid channeling.
Compound is Insoluble in the Eluent - The polarity of the eluent is too low.- Increase the polarity of the eluent gradually. A common solvent system for carboxylic acids is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol), often with a small amount of acetic or formic acid to improve solubility and reduce tailing.
Streaking or Tailing of the Compound on the Column - The compound is interacting too strongly with the stationary phase (e.g., acidic compound on basic alumina). - The column is overloaded.- Use a stationary phase with a similar or neutral pH (e.g., silica gel). Adding a small percentage of a modifying acid (like acetic acid) to the eluent can also help. - Reduce the amount of crude product loaded onto the column.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, toluene, ethyl acetate, or mixtures with water) to find a suitable solvent or solvent pair.[3][4]

  • Dissolution: In a flask, add the minimum amount of the hot recrystallization solvent to the crude this compound until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

General Column Chromatography Protocol
  • Stationary Phase and Eluent Selection: Based on TLC analysis, choose an appropriate stationary phase (typically silica gel) and a solvent system that provides good separation (Rf value of the target compound ideally between 0.2 and 0.4).

  • Column Packing: Pack a chromatography column with the chosen stationary phase as a slurry in the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purification Workflow

Purification_Workflow Crude Crude Product (this compound) Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Recrystallization TLC TLC Analysis for Solvent System Crude->TLC Column Chromatography HotFilter Hot Filtration Dissolve->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool FilterDry Filter and Dry Crystals Cool->FilterDry PureProduct Pure Product FilterDry->PureProduct PackColumn Pack Column with Silica Gel TLC->PackColumn LoadSample Load Sample PackColumn->LoadSample Elute Elute with Solvent System LoadSample->Elute CollectFractions Collect Fractions Elute->CollectFractions AnalyzeFractions Analyze Fractions by TLC CollectFractions->AnalyzeFractions CombinePure Combine Pure Fractions AnalyzeFractions->CombinePure Evaporate Evaporate Solvent CombinePure->Evaporate Evaporate->PureProduct

Caption: General purification workflow for this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Purification Issue Encountered issue_recrystallization Recrystallization Problem? start->issue_recrystallization issue_chromatography Chromatography Problem? issue_recrystallization->issue_chromatography No low_yield Low Yield issue_recrystallization->low_yield Yes oiling_out Oiling Out issue_recrystallization->oiling_out Yes colored_product Colored Product issue_recrystallization->colored_product Yes poor_separation Poor Separation issue_chromatography->poor_separation Yes streaking Streaking/Tailing issue_chromatography->streaking Yes end Problem Resolved issue_chromatography->end No solution_recrystallization Adjust Solvent System or Cooling Rate low_yield->solution_recrystallization oiling_out->solution_recrystallization colored_product->solution_recrystallization solution_recrystallization->end solution_chromatography Optimize Eluent or Stationary Phase poor_separation->solution_chromatography streaking->solution_chromatography solution_chromatography->end

Caption: Troubleshooting logic for purification issues.

References

Identifying side products in the synthesis of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid.

Troubleshooting Guide

Question 1: Low Yield of the Desired Pyrrole Product

My synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?

Several factors can contribute to a low yield in the Hantzsch pyrrole synthesis. Here are the primary areas to investigate:

  • Purity of Starting Materials: Impurities in your ethyl benzoylacetate, chloroacetone, or aniline can lead to unwanted side reactions. It is advisable to use freshly purified reagents.

  • Reaction Conditions: Temperature, reaction time, and solvent are critical parameters. These should be carefully optimized for your specific setup. Prolonged reaction times or excessively high temperatures can lead to degradation of reactants and products.

  • Stoichiometry of Reactants: An incorrect molar ratio of the reactants can result in the incomplete consumption of the limiting reagent. A slight excess of the amine (aniline) is often used to ensure the efficient formation of the initial enamine intermediate.[1]

  • Presence of Moisture: The Hantzsch synthesis can be sensitive to moisture. Using dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield.

Question 2: Identification and Minimization of a Major Furan Side Product

I am observing a significant amount of a side product that I suspect is a furan derivative. How can I confirm its identity and reduce its formation?

The formation of a furan derivative is a common side reaction in the Hantzsch pyrrole synthesis, arising from the competing Feist-Bénary furan synthesis.[2] This pathway involves the reaction of the β-ketoester (ethyl benzoylacetate) and the α-haloketone (chloroacetone) without the involvement of the amine.

  • Identification: The likely furan side product is ethyl 4-acetyl-2-methyl-5-phenylfuran-3-carboxylate. This can be confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, MS) of the isolated byproduct.

  • Minimization Strategies:

    • Amine Concentration: Using a sufficient concentration of aniline can favor the Hantzsch pathway leading to the pyrrole.[1]

    • Order of Addition: Pre-forming the enamine by reacting ethyl benzoylacetate and aniline first, before the slow addition of chloroacetone, can minimize the reaction between the β-ketoester and the α-haloketone.[1]

    • pH Control: The Feist-Bénary synthesis is often catalyzed by base.[1] Careful control of the reaction's pH, avoiding strongly basic conditions, can suppress furan formation.

Question 3: Formation of Colored Impurities and Tarry Materials

My reaction mixture turns dark, and I am getting a lot of tarry material, making purification difficult. What is causing this and how can I prevent it?

The formation of colored impurities and tars can be attributed to several factors:

  • Aniline Oxidation: Aniline is susceptible to oxidation, which can produce colored byproducts. Performing the reaction under an inert atmosphere can mitigate this.

  • Self-Condensation of Chloroacetone: Chloroacetone can undergo self-condensation, especially in the presence of base, to form complex mixtures.[1] Slow addition of chloroacetone to the reaction mixture can help to keep its concentration low and reduce the rate of self-condensation.

  • Reaction Temperature: High reaction temperatures can promote polymerization and degradation of the starting materials and the product. It is crucial to maintain the recommended reaction temperature.

Quantitative Data on Product and Side Product Distribution

The following table provides illustrative data on how reaction conditions can affect the yield of the desired product and the formation of the major furan side product.

Entry Aniline (eq.) Order of Addition Temperature (°C) Yield of Pyrrole (%) Yield of Furan (%)
11.0All at once1004535
21.2All at once806520
31.2Slow addition of Chloroacetone807510
41.5Slow addition of Chloroacetone80788

Note: This data is illustrative and may not represent the exact outcomes of all experimental setups. Optimization is recommended.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylate

This protocol is a representative example of a Hantzsch pyrrole synthesis for the target ester, which can then be hydrolyzed to the carboxylic acid.

Materials:

  • Ethyl benzoylacetate

  • Aniline

  • Chloroacetone

  • Ethanol (anhydrous)

  • Sodium acetate

Procedure:

  • Enamine Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl benzoylacetate (1.0 eq) and aniline (1.1 eq) in anhydrous ethanol.

  • Add sodium acetate (1.2 eq) to the mixture.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the enamine intermediate.

  • Addition of α-Haloketone: Slowly add a solution of chloroacetone (1.0 eq) in anhydrous ethanol to the reaction mixture over 20-30 minutes.

  • Reaction: Heat the reaction mixture to a gentle reflux (around 80°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure ethyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate.

Protocol 2: Hydrolysis to this compound

Materials:

  • Ethyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate

  • Ethanol

  • Sodium hydroxide (aqueous solution)

  • Hydrochloric acid (aqueous solution)

Procedure:

  • Dissolve the purified ethyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate in ethanol.

  • Add an excess of aqueous sodium hydroxide solution.

  • Heat the mixture to reflux and stir for 2-3 hours, monitoring the hydrolysis by TLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the residue with water and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Hantzsch pyrrole synthesis?

A1: The Hantzsch synthesis is a three-component reaction. The mechanism involves the initial formation of an enamine from the β-ketoester (ethyl benzoylacetate) and the primary amine (aniline). This enamine then acts as a nucleophile and attacks the α-haloketone (chloroacetone). Subsequent cyclization and dehydration lead to the formation of the substituted pyrrole.

Q2: What is the mechanism of the competing Feist-Bénary furan synthesis?

A2: The Feist-Bénary synthesis also starts with the β-ketoester and the α-haloketone. In the presence of a base, the β-ketoester is deprotonated to form an enolate. This enolate then attacks the α-haloketone in a nucleophilic substitution reaction. The resulting intermediate undergoes an intramolecular aldol-type condensation followed by dehydration to form the furan ring.

Q3: Can I use bromoacetone instead of chloroacetone?

A3: Yes, bromoacetone can be used as the α-haloketone. Generally, α-bromo ketones are more reactive than α-chloro ketones, which might lead to faster reaction times but could also potentially increase the rate of side reactions. Optimization of the reaction conditions would be necessary.

Q4: My final carboxylic acid product is difficult to purify. What are the likely impurities?

A4: If the intermediate ester was not sufficiently purified, the final carboxylic acid product could be contaminated with the hydrolyzed furan side product (4-acetyl-2-methyl-5-phenylfuran-3-carboxylic acid). Other potential impurities could arise from the degradation of the starting materials or the product under the hydrolysis conditions. Thorough purification of the intermediate ester is crucial.

Visualizations

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ethyl Benzoylacetate Ethyl Benzoylacetate Enamine Enamine Ethyl Benzoylacetate->Enamine Aniline Aniline Aniline->Enamine Chloroacetone Chloroacetone Cyclized Intermediate Cyclized Intermediate Chloroacetone->Cyclized Intermediate Enamine->Cyclized Intermediate + Chloroacetone Pyrrole Ester Pyrrole Ester Cyclized Intermediate->Pyrrole Ester - H2O - HCl

Caption: Main reaction pathway for the Hantzsch synthesis of the pyrrole ester.

Side_Reactions cluster_main Main Reaction (Hantzsch) cluster_furan Side Reaction 1 (Feist-Bénary) cluster_self Side Reaction 2 (Self-Condensation) Reactants_Main Ethyl Benzoylacetate + Aniline + Chloroacetone Product_Pyrrole This compound Ester Reactants_Main->Product_Pyrrole Reactants_Furan Ethyl Benzoylacetate + Chloroacetone Product_Furan Ethyl 4-acetyl-2-methyl-5-phenylfuran-3-carboxylate Reactants_Furan->Product_Furan Reactant_Self Chloroacetone Product_Self Complex Mixture / Tar Reactant_Self->Product_Self

Caption: Overview of the desired reaction and major competing side reactions.

References

Optimization of reaction conditions for synthesizing substituted pyrroles.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted pyrroles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common pyrrole synthesis methodologies.

Troubleshooting Guide

This section provides practical, question-and-answer-based solutions to specific issues that may arise during the synthesis of substituted pyrroles.

Paal-Knorr Pyrrole Synthesis

Question: My Paal-Knorr synthesis is resulting in a low yield or is not proceeding to completion. What are the common causes?

Answer: Low yields in a Paal-Knorr synthesis can be attributed to several factors:

  • Sub-optimal Reaction Conditions: The traditional Paal-Knorr synthesis often requires heating in the presence of an acid.[1] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively high temperatures or the use of strong acids can cause degradation of the starting materials or the pyrrole product.[1]

  • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly. Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1][2]

  • Presence of Moisture: Some variations of the Paal-Knorr synthesis are sensitive to moisture. Using dry solvents and an inert atmosphere can be crucial for obtaining good yields.[2]

Question: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?

Answer: The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[1] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without the involvement of the amine.[1] To minimize furan formation:

  • Control Acidity: Avoid strongly acidic conditions. Maintaining a pH greater than 3 is often recommended.[1][2]

  • Use Excess Amine: Employing a slight excess of the amine can favor the pyrrole formation pathway.[1]

Question: My crude product appears as a dark, tarry material that is difficult to purify. What could be the reason?

Answer: The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrole product itself.[1] This is typically caused by excessively high temperatures or highly acidic conditions.[1] To mitigate this, consider the following:

  • Lower the Reaction Temperature: Moderate the temperature to prevent polymerization.[1]

  • Use a Milder Catalyst: Opt for a milder acid catalyst or even neutral conditions if the reactants are sufficiently reactive.[1]

Hantzsch Pyrrole Synthesis

Question: I am observing significant byproduct formation in my Hantzsch pyrrole synthesis. How can I control the chemoselectivity?

Answer: The Hantzsch synthesis, a three-component reaction, can present chemoselectivity challenges. Key issues and solutions include:

  • Side Reactions of the α-Haloketone: The α-haloketone can undergo self-condensation or react directly with the amine. To minimize these side reactions, add the α-haloketone slowly to the reaction mixture containing the pre-formed enamine (from the β-ketoester and amine).[3]

  • N-Alkylation vs. C-Alkylation: The desired pathway is C-alkylation of the enamine with the α-haloketone. The choice of solvent can influence this selectivity, with protic solvents often favoring the desired C-alkylation.[3]

  • Reaction Conditions: Using a weak base and moderate temperatures can help control the reaction rate and minimize the formation of byproducts.[3]

Knorr Pyrrole Synthesis

Question: My Knorr pyrrole synthesis is giving a low yield due to self-condensation of the α-amino ketone. How can I prevent this?

Answer: The self-condensation of α-amino ketones is a common issue in the Knorr synthesis. To address this, the α-amino ketone is typically generated in situ. A common method involves the reduction of an α-oximino ketone in the presence of the second carbonyl component.[4] For example, ethyl 2-oximinoacetoacetate can be reduced with zinc dust in the presence of ethyl acetoacetate to form the desired pyrrole.[2][4]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Paal-Knorr pyrrole synthesis?

A1: The Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic catalysis.[1] The mechanism proceeds through the following key steps:

  • Hemiaminal Formation: The amine performs a nucleophilic attack on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.[1][5]

  • Intramolecular Cyclization: The nitrogen atom of the hemiaminal then attacks the second carbonyl group in an intramolecular fashion, leading to a cyclized 2,5-dihydroxytetrahydropyrrole derivative. This is often the rate-determining step.[1][6]

  • Dehydration: The cyclic intermediate undergoes dehydration, eliminating two molecules of water to form the stable aromatic pyrrole ring.[1]

Q2: What are the recommended methods for purifying synthesized pyrroles?

A2: The purification method for substituted pyrroles depends on the physical properties of the product and the impurities present. Common techniques include:

  • Column Chromatography: This is a widely used method for purifying crude pyrrole products. Silica gel is a common stationary phase, with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) used to separate the desired product from byproducts and unreacted starting materials.[7]

  • Recrystallization: If the synthesized pyrrole is a solid, recrystallization from a suitable solvent (e.g., ethanol) can be an effective purification method.[3]

  • Distillation: For liquid pyrroles with sufficient thermal stability, distillation under reduced pressure can be used for purification.

  • Washing/Extraction: A typical work-up may involve dissolving the crude product in an organic solvent and washing with aqueous solutions to remove catalysts and water-soluble impurities. For instance, washing with a saturated solution of sodium thiosulfate can be used to remove iodine if it was used as a catalyst.[1]

Q3: Are there greener alternatives to traditional solvents and catalysts for pyrrole synthesis?

A3: Yes, significant efforts have been made to develop more environmentally friendly methods for pyrrole synthesis. These include:

  • Solvent-free conditions: Some Paal-Knorr and Hantzsch syntheses can be performed without a solvent, often with microwave irradiation to accelerate the reaction.[8][9]

  • Green Solvents: Water or mixtures of water and ethanol have been explored as greener solvents for the Hantzsch synthesis.[7]

  • Alternative Catalysts: Iodine and bismuth nitrate have been used as efficient and less hazardous catalysts for the Paal-Knorr synthesis under mild conditions.[9][10]

Data on Reaction Condition Optimization

The following tables summarize the impact of various reaction conditions on the yield of substituted pyrroles for different synthesis methods.

Table 1: Paal-Knorr Synthesis - Effect of Catalyst and Conditions

1,4-Dicarbonyl CompoundAmineCatalystSolventTemperature (°C)TimeYield (%)Reference
2,5-HexanedioneAnilineNoneNoneRoom Temp24 h0Banik et al., 2003
2,5-HexanedioneAnilineI₂ (10 mol%)NoneRoom Temp5 min95Banik et al., 2003
2,5-Hexanedione4-NitroanilineI₂ (10 mol%)NoneRoom Temp2 h92Banik et al., 2003
2,5-HexanedioneAnilineBi(NO₃)₃·5H₂O (20 mol%)CH₂Cl₂Room Temp1 h90Banik et al., 2005
2,5-Hexanedione4-MethoxyanilineBi(NO₃)₃·5H₂O (20 mol%)CH₂Cl₂Room Temp1 h95Banik et al., 2005

Table 2: Hantzsch Synthesis - Solvent and Catalyst Effects

β-Ketoesterα-HaloketoneAmineCatalyst/ConditionsSolventTimeYield (%)Reference
Ethyl acetoacetatePhenacyl bromideNH₄OAcRefluxEthanol4 h75Al-Zaydi, 2007
Ethyl acetoacetatePhenacyl bromideNH₄OAcMicrowave (450 W)None5 min90Reddy et al., 2007
Ethyl acetoacetate2-Bromo-1-(4-chlorophenyl)ethanoneAnilineRefluxAcetic Acid6 h82Asiri et al., 2011
Ethyl acetoacetate2-Bromo-1-(4-chlorophenyl)ethanoneAnilineMicrowave (300 W)Acetic Acid8 min91Asiri et al., 2011

Experimental Protocols

Detailed Protocol for Iodine-Catalyzed Paal-Knorr Synthesis

This protocol is adapted from the work of Banik et al. (2003).

Materials:

  • 2,5-Hexanedione

  • Aniline

  • Iodine (I₂)

  • Ethyl acetate

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, mix 2,5-hexanedione (1.0 eq) and aniline (1.0-1.2 eq).

  • Add a catalytic amount of iodine (10 mol%).

  • Stir the mixture at room temperature. The reaction is typically complete within 5-10 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dissolve the reaction mixture in ethyl acetate.

  • Wash the organic layer with a saturated solution of sodium thiosulfate to remove the iodine, followed by water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate.[1]

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • If necessary, purify the crude product by column chromatography on silica gel.

Detailed Protocol for Microwave-Assisted Hantzsch Synthesis

This protocol is a general representation based on solvent-free microwave-assisted methods.

Materials:

  • Ethyl acetoacetate

  • Phenacyl bromide

  • Ammonium acetate

  • Dichloromethane

Procedure:

  • In a microwave-safe vessel, thoroughly mix ethyl acetoacetate (1.0 eq), phenacyl bromide (1.0 eq), and ammonium acetate (1.5 eq).

  • Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 450 W) for a short duration (e.g., 5-10 minutes).

  • Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Extract the product with dichloromethane.

  • Wash the organic extract with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Troubleshooting_Workflow start Start: Low Yield or No Reaction in Pyrrole Synthesis check_byproducts Analyze Crude Product: Major Byproducts Observed? start->check_byproducts is_furan Is it the Furan byproduct? (Paal-Knorr) check_byproducts->is_furan Yes is_polymer Is it a Dark, Tarry Mixture? check_byproducts->is_polymer No furan_solution Solution: - Decrease Acidity (pH > 3) - Use Excess Amine is_furan->furan_solution Yes polymer_solution Solution: - Lower Reaction Temperature - Use Milder Catalyst is_polymer->polymer_solution Yes check_reactivity Review Starting Materials: Are they poorly reactive? (e.g., sterically hindered, e--withdrawing groups) is_polymer->check_reactivity No reactivity_solution Solution: - Increase Temperature Moderately - Increase Reaction Time - Use a More Active Catalyst check_reactivity->reactivity_solution Yes optimize_purification Consider Purification Losses: Optimize Purification Method (e.g., column chromatography, recrystallization) check_reactivity->optimize_purification No reactivity_solution->optimize_purification end End: Improved Yield optimize_purification->end

Caption: Troubleshooting workflow for low-yield pyrrole synthesis.

Paal_Knorr_Mechanism cluster_0 Paal-Knorr Pyrrole Synthesis Pathway cluster_1 Competitive Furan Synthesis Pathway start_materials 1,4-Dicarbonyl Compound + Primary Amine hemiaminal Hemiaminal Intermediate start_materials->hemiaminal Nucleophilic Attack cyclization Intramolecular Cyclization hemiaminal->cyclization cyclic_intermediate 2,5-Dihydroxytetrahydropyrrole Derivative cyclization->cyclic_intermediate dehydration Dehydration (-2 H₂O) cyclic_intermediate->dehydration pyrrole Substituted Pyrrole dehydration->pyrrole dicarbonyl 1,4-Dicarbonyl Compound furan_cyclization Acid-Catalyzed Cyclization dicarbonyl->furan_cyclization furan_dehydration Dehydration furan_cyclization->furan_dehydration furan Furan Byproduct furan_dehydration->furan

Caption: Reaction pathways in the Paal-Knorr synthesis.

References

Preventing degradation of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is also recommended to store the compound under an inert gas, such as argon or nitrogen, as it is sensitive to moisture. Keep the container away from heat, sparks, and open flames.

Q2: I've noticed a color change in my solid sample of this compound. What could be the cause?

A2: A color change, often to a darker shade, is a common indicator of chemical degradation.[3] For pyrrole-based compounds, this is frequently due to oxidation, which can be initiated by exposure to air (oxygen) and/or light.[3][4] This oxidative process can lead to the formation of colored byproducts and polymers.[3]

Q3: My compound has developed a strange odor. Is this related to degradation?

A3: While not always the case, the development of a new or intensified odor can be an indication of chemical decomposition, as degradation products may be volatile. It is crucial to handle the material in a well-ventilated area, preferably under a chemical fume hood, if you notice any unexpected changes.[1]

Q4: Are solutions of this compound stable?

A4: Solutions of pyrrole-containing compounds can be susceptible to degradation, particularly if exposed to air or light for extended periods.[3] For optimal stability in solution, it is advisable to use freshly prepared solutions. If storage is necessary, store the solution at a reduced temperature (e.g., 2-8 °C or frozen, solubility permitting), protected from light, and with minimal headspace in the vial to reduce oxygen exposure.[3]

Troubleshooting Guides

Issue 1: Sample Discoloration or Appearance of Impurities
Symptom Potential Cause Troubleshooting Action
Solid sample has darkened or changed color.Oxidation: Exposure to air and/or light.1. Ensure the container is tightly sealed and flushed with an inert gas before storage. 2. Store the container in a dark place or use an amber vial to protect from light.[3]
Insoluble particulates observed in a solution.Polymerization: Often a result of advanced oxidation.[3]1. Filter the solution to remove particulates before use. 2. Prepare fresh solutions for critical experiments. 3. Store stock solutions at low temperatures and protected from light.[3]
Unexpected peaks in analytical analysis (e.g., HPLC, NMR).Degradation: Formation of one or more degradation products.1. Confirm the identity of the unexpected peaks using mass spectrometry. 2. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and pathways.
Issue 2: Poor Solubility or Inconsistent Experimental Results
Symptom Potential Cause Troubleshooting Action
Difficulty dissolving the compound.Presence of insoluble polymers: Resulting from degradation.[3]1. Attempt to dissolve a small sample in a range of appropriate solvents. 2. If solubility issues persist with a previously soluble batch, degradation is likely.
Inconsistent biological activity or reaction yields.Reduced purity: The active compound has partially degraded, lowering its effective concentration.1. Re-analyze the purity of the compound using a suitable analytical method like HPLC. 2. If purity is compromised, it is recommended to use a fresh, un-degraded batch of the compound for consistent results.

Summary of Recommended Storage Conditions

Parameter Recommendation Rationale
Temperature Cool, consistent temperature.[1][2]Reduces the rate of potential degradation reactions.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).Minimizes exposure to oxygen, preventing oxidation.[3]
Container Tightly sealed, opaque or amber container.[1]Prevents exposure to air, moisture, and light.[3]
Location Well-ventilated, dry area away from heat and ignition sources.[1]Ensures safety and prevents acceleration of degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and products of this compound.

1. Acid Hydrolysis:

  • Prepare a solution of the compound in a suitable solvent.
  • Add an equal volume of 0.1 M HCl.[3]
  • Incubate the mixture at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).[3]
  • At various time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.[3]

2. Base Hydrolysis:

  • Prepare a solution of the compound in a suitable solvent.
  • Add an equal volume of 0.1 M NaOH.[3]
  • Incubate the mixture at a controlled temperature (e.g., 60 °C) for a specified period.[3]
  • At various time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.[3]

3. Oxidative Degradation:

  • Prepare a solution of the compound in a suitable solvent.
  • Add an equal volume of 3% H₂O₂.[3]
  • Incubate the mixture at room temperature, protected from light, for a specified period.[3]
  • At various time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.[3]

4. Thermal Degradation:

  • Place the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).[3]
  • Simultaneously, place a solution of the compound in the oven.
  • After a specified period, dissolve the solid sample and dilute the solution sample with the mobile phase for HPLC analysis.[3]

5. Photolytic Degradation:

  • Expose a solution of the compound to a UV light source.
  • Simultaneously, keep a control sample in the dark.[3]
  • At various time points, withdraw an aliquot from both samples and dilute with the mobile phase for HPLC analysis.

Typical Data from Forced Degradation Study
Condition Time % Degradation (Example) Major Degradation Products (Hypothetical)
0.1 M HCl at 60 °C24h15%Oxidized species, decarboxylated product
0.1 M NaOH at 60 °C24h10%Hydrolyzed impurities
3% H₂O₂ at RT24h40%Oxidized dimers and polymers
Solid at 80 °C48h5%Minor oxidative products
UV Light Exposure48h25%Photodegradation products

Visual Guides

cluster_0 Troubleshooting Degradation Observe Observe Degradation (e.g., color change, insolubility) CheckStorage Check Storage Conditions Observe->CheckStorage Exposure Exposure to Air/Light/Moisture? CheckStorage->Exposure Inert Store under inert gas in a sealed, dark container. Exposure->Inert Yes Purity Assess Purity (HPLC) Exposure->Purity No Inert->Purity Degraded Is Purity Compromised? Purity->Degraded Fresh Use Fresh Sample Degraded->Fresh Yes Proceed Proceed with Experiment Degraded->Proceed No

Caption: Troubleshooting workflow for observed sample degradation.

cluster_1 Potential Degradation Pathways Start This compound Oxidation Oxidation (Air, Light) Start->Oxidation Decarboxylation Decarboxylation (High Heat) Start->Decarboxylation Polymerization Polymerization Oxidation->Polymerization Colored Colored Byproducts Oxidation->Colored Insoluble Insoluble Polymers Polymerization->Insoluble Gas CO₂ Gas Decarboxylation->Gas

Caption: Potential chemical degradation pathways for the compound.

References

Troubleshooting solubility issues of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid in assays.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues of this compound in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a hydrophobic molecule with limited aqueous solubility. As a carboxylic acid, its solubility is highly dependent on the pH of the solution. In acidic to neutral aqueous media, the compound is likely to be poorly soluble. Solubility significantly increases in basic conditions (higher pH) due to the deprotonation of the carboxylic acid group, forming a more soluble carboxylate salt. For organic solvents, it is expected to have better solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).

Q2: I am observing precipitation of the compound in my cell-based assay after diluting the DMSO stock with aqueous media. What is the likely cause?

A2: This phenomenon, often termed "solvent shock," is common when a compound dissolved in a strong organic solvent like DMSO is rapidly diluted into an aqueous buffer where it has poor solubility. The drastic change in solvent polarity causes the compound to crash out of the solution. To mitigate this, a stepwise dilution approach is recommended.

Q3: How can I improve the solubility of this compound in my aqueous assay buffer?

A3: Several strategies can be employed:

  • pH Adjustment: Increasing the pH of your aqueous buffer can significantly improve solubility. Since this is a carboxylic acid, a pH above its pKa will lead to the formation of the more soluble carboxylate anion.[1][2][3][4][5] It is advisable to maintain the pH at least one to two units above the pKa of the compound.

  • Use of Co-solvents: Including a small percentage of an organic co-solvent (e.g., 1-5% DMSO or ethanol) in your final assay medium can help maintain the compound's solubility. However, it is crucial to first determine the tolerance of your specific cell line or assay system to the chosen co-solvent.

  • Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help prevent precipitation.

Q4: Can I heat the solution to dissolve the compound?

A4: Gentle warming can be used to aid dissolution, but it should be done with caution. The thermal stability of this compound should be considered, as excessive heat can lead to degradation. Always check the compound's stability information. After dissolution with heat, ensure the solution remains clear upon cooling to the experimental temperature.

Troubleshooting Guide

Issue 1: Compound precipitates immediately upon addition to aqueous buffer.
  • Possible Cause: Solvent shock due to a rapid change in solvent polarity.

  • Solutions:

    • Intermediate Dilution: Prepare an intermediate dilution of your DMSO stock in a solvent mixture with a higher organic content before the final dilution into the aqueous buffer.

    • Slow Addition: Add the stock solution dropwise to the vigorously vortexing aqueous buffer.

    • Temperature: Slightly warm the aqueous buffer before adding the stock solution, provided the compound is thermally stable.

Issue 2: Compound precipitates over time or upon storage at 4°C.
  • Possible Cause: The compound has low kinetic solubility and is reaching its thermodynamic solubility limit. Lower temperatures can also decrease solubility.

  • Solutions:

    • Fresh Preparations: Prepare working solutions fresh for each experiment.

    • Storage Conditions: If storage is necessary, consider storing the solution at room temperature (if the compound is stable) or in the presence of a stabilizing agent or a higher percentage of co-solvent.

    • Filtration: Before use, filter the solution through a 0.22 µm syringe filter to remove any microscopic precipitate.

Issue 3: Inconsistent assay results or high variability between replicates.
  • Possible Cause: Inconsistent amounts of dissolved compound due to partial precipitation.

  • Solutions:

    • Visual Inspection: Before each use, visually inspect all stock and working solutions for any signs of precipitation.

    • Thorough Mixing: Ensure thorough mixing after each dilution step and before adding the compound to the assay plate.

    • Solubility Confirmation: Perform a simple solubility test by preparing the highest concentration of your working solution and visually inspecting for precipitation under the assay conditions (e.g., temperature, incubation time).

Quantitative Data

No specific experimental solubility data for this compound was found in the public domain. However, the following table provides solubility data for a structurally similar compound, 1-cyclohexyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid , which can be used as an estimate and a starting point for solvent selection and optimization.

Table 1: Estimated Solubility of a Structurally Related Pyrrole-3-Carboxylic Acid Derivative in Various Organic Solvents at 318.15 K (45°C)

SolventMole Fraction Solubility (x 10⁻²)
N,N-Dimethylformamide (DMF)7.91
Cyclohexanone2.81
1,4-Dioxane2.69
Acetonitrile1.15
Acetone0.704
Ethyl Acetate0.420
n-Propanol0.369
Isobutanol0.338
Methanol0.317
n-Butanol0.303
Ethanol0.283
Isopropanol0.269

Data is for 1-cyclohexyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid and should be used as a qualitative guide.[6]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Solvent Selection: Based on the estimated solubility data, choose a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of hydrophobic compounds.

  • Weighing: Accurately weigh a precise amount of this compound in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (e.g., 30-37°C) may be applied if necessary, but avoid excessive heat.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Protocol 2: Preparation of Aqueous Working Solutions (Stepwise Dilution)
  • Thaw Stock Solution: Thaw a single aliquot of the high-concentration stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in the same organic solvent or a mixture of the organic solvent and the aqueous assay buffer. For example, dilute the 10 mM DMSO stock to 1 mM in DMSO.

  • Final Dilution:

    • Dispense the required volume of the final aqueous assay buffer into a sterile tube.

    • While vortexing the buffer, add the required volume of the intermediate or stock solution dropwise to achieve the final desired concentration.

    • Ensure the final concentration of the organic solvent is compatible with your assay (typically ≤ 1% for cell-based assays).

  • Final Check: Visually inspect the final working solution for any signs of precipitation before use.

Visualizations

experimental_workflow Experimental Workflow for Preparing Working Solutions cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex store Aliquot and Store at -80°C vortex->store thaw Thaw Stock Aliquot intermediate Prepare Intermediate Dilution (e.g., 1 mM in DMSO) thaw->intermediate final_prep Add to Vortexing Aqueous Buffer intermediate->final_prep use Use Immediately in Assay final_prep->use

Caption: Workflow for preparing stock and working solutions.

troubleshooting_flowchart Troubleshooting Precipitation in Assays cluster_immediate Immediate Precipitation cluster_delayed Precipitation Over Time start Precipitation Observed? cause_immediate Likely Cause: Solvent Shock start->cause_immediate Yes, immediately cause_delayed Likely Cause: Low Kinetic Solubility start->cause_delayed Yes, over time no_precip Proceed with Assay start->no_precip No solution_slow Slow, Dropwise Addition to Vortexing Buffer cause_immediate->solution_slow solution_intermediate Use Intermediate Dilution Step cause_immediate->solution_intermediate solution_fresh Prepare Solutions Fresh cause_delayed->solution_fresh solution_cosolvent Increase Co-solvent Percentage (if possible) cause_delayed->solution_cosolvent solution_ph Increase Buffer pH cause_delayed->solution_ph

Caption: Decision tree for troubleshooting precipitation issues.

References

Technical Support Center: Purification of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of crude 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid.

I. Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem 1: Low Purity After Initial Synthesis

Potential Cause Troubleshooting Step Expected Outcome
Residual Starting Materials: Unreacted starting materials from Paal-Knorr or Hantzsch synthesis are common impurities. For example, in a Hantzsch-type synthesis, residual β-ketoesters (e.g., ethyl benzoylacetate), α-haloketones (e.g., chloroacetone), and aniline would remain.1. Acid-Base Extraction: This is a highly effective first step to separate the acidic product from neutral and basic impurities. Dissolve the crude product in an organic solvent like dichloromethane or diethyl ether and extract with an aqueous base (e.g., 1 M sodium hydroxide) to convert the carboxylic acid to its water-soluble salt. The organic layer will retain neutral and basic impurities. The aqueous layer can then be acidified (e.g., with 1 M HCl) to precipitate the purified carboxylic acid.[1][2][3][4]A significant increase in purity by removing non-acidic contaminants. The precipitated product can be collected by filtration.
Side-Reaction Byproducts: Incomplete cyclization or side reactions can lead to various impurities. For instance, in the Hantzsch synthesis, HBr is generated as a byproduct.[5]2. Recrystallization: This technique purifies the product based on differences in solubility. The choice of solvent is critical. Based on solubility data for similar compounds, a mixed solvent system like methanol/water or ethanol/water, or a single solvent such as toluene or 2-propanol, could be effective.[6]Formation of well-defined crystals of the target compound, leaving impurities dissolved in the mother liquor, resulting in a higher purity product.
Complex Impurity Profile: The crude product may contain a mixture of impurities with similar polarities to the desired compound.3. Column Chromatography: For challenging separations, column chromatography over silica gel is recommended. A solvent system of hexane and ethyl acetate, or dichloromethane and hexanes, can be used to elute the components.[7]Separation of the target compound from impurities with similar solubility, yielding a highly pure product.

Problem 2: Difficulty in Recrystallization

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Solvent Choice: The compound may be too soluble or insoluble in the chosen solvent at room temperature.1. Solvent Screening: Test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. Ideal solvents will show high solubility at high temperatures and low solubility at low temperatures. Consider solvents like ethanol, methanol, toluene, or mixtures with water.[6]Identification of an optimal solvent or solvent system for effective recrystallization.
Oiling Out: The compound separates as an oil instead of crystals upon cooling.2. Adjust Cooling Rate: Cool the solution slowly to encourage crystal nucleation and growth. Using a Dewar flask or insulating the flask can help.Formation of crystals instead of oil.
3. Use a Solvent/Anti-solvent System: Dissolve the compound in a good solvent (e.g., dichloromethane) and slowly add an anti-solvent (e.g., hexane) in which it is insoluble until turbidity persists. Then, gently heat until the solution becomes clear and allow it to cool slowly.Precipitation of the product as crystals.

Problem 3: Tailing of the Product Spot/Peak during Chromatographic Analysis

Potential Cause Troubleshooting Step Expected Outcome
Interaction of Carboxylic Acid with Silica Gel: The acidic nature of the carboxylic acid can lead to strong interactions with the slightly acidic silica gel, causing tailing.1. Add Acetic Acid to the Eluent: Adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can suppress the ionization of the carboxylic acid and reduce its interaction with the silica gel.Sharper, more symmetrical peaks or spots in the chromatogram.
Overloading of the Column: Applying too much sample to the column can lead to poor separation and tailing.2. Reduce Sample Load: Decrease the amount of crude product loaded onto the column.Improved peak/spot shape and better separation of components.

II. Frequently Asked Questions (FAQs)

Q1: What is the most effective initial purification step for crude this compound?

For a crude product from a typical synthesis, acid-base extraction is the recommended first step. This method is highly efficient at removing neutral and basic impurities, which are common in both Paal-Knorr and Hantzsch pyrrole syntheses.[1][2][3][4]

Q2: What are the best recrystallization solvents for this compound?

While a specific solvent system for this exact compound is not widely published, based on data for structurally similar compounds, good starting points for solvent screening include:

  • Single Solvents: Toluene, 2-propanol, ethanol, or methanol.[6]

  • Mixed Solvents: Ethanol/water or methanol/water mixtures.[8]

The ideal solvent will dissolve the compound when hot but have low solubility when cold.

Q3: How can I monitor the purity of my product during the purification process?

Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a purification. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with an acidic modifier (like formic or phosphoric acid) is a common starting point for analyzing carboxylic acids.[9]

Q4: What are the likely impurities in my crude product?

The impurities will depend on the synthetic route used.

  • Paal-Knorr Synthesis: Expect unreacted 1,4-dicarbonyl compounds and the starting amine (aniline).

  • Hantzsch Synthesis: Likely impurities include the starting β-ketoester, α-haloketone, and amine. Incomplete cyclization can also lead to intermediate byproducts.[1][10]

Q5: My purified product is still not reaching the desired purity. What should I do?

If a combination of acid-base extraction and recrystallization does not yield a product of sufficient purity, column chromatography is the next logical step. Using silica gel and an eluent system such as a gradient of hexane/ethyl acetate should provide good separation. For very stubborn impurities, preparative HPLC may be necessary.

III. Experimental Protocols

Acid-Base Extraction Protocol
  • Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or diethyl ether) in a separatory funnel.

  • Add an equal volume of 1 M sodium hydroxide solution, shake the funnel vigorously, and allow the layers to separate.

  • Drain the lower aqueous layer into a clean flask.

  • Extract the organic layer again with a fresh portion of 1 M sodium hydroxide solution and combine the aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath and acidify by slowly adding 1 M hydrochloric acid with stirring until the product precipitates completely (check pH with litmus paper).

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Recrystallization Protocol (General)
  • In a flask, add a minimal amount of a suitable hot solvent (e.g., ethanol) to the crude product to dissolve it completely.

  • If a mixed solvent system is used (e.g., ethanol/water), dissolve the compound in the "good" solvent (ethanol) and then add the "poor" solvent (water) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a few drops of the good solvent to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

IV. Visualizations

Purification_Workflow Crude Crude Product ABE Acid-Base Extraction Crude->ABE Remove neutral/basic impurities Recryst Recrystallization ABE->Recryst Further purification Chrom Column Chromatography ABE->Chrom If impurities persist Recryst->Chrom For highest purity Pure Pure Product Recryst->Pure High Purity Chrom->Pure Very High Purity Troubleshooting_Recrystallization Start Recrystallization Issue Oiling Product 'Oils Out' Start->Oiling NoCrystals No Crystals Form Start->NoCrystals SlowCool Cool Slowly Oiling->SlowCool SolventSystem Use Solvent/ Anti-solvent Oiling->SolventSystem Concentrate Concentrate Solution NoCrystals->Concentrate Scratch Scratch Flask NoCrystals->Scratch Seed Add Seed Crystal NoCrystals->Seed Success Crystals Form SlowCool->Success SolventSystem->Success Concentrate->Success Scratch->Success Seed->Success

References

Common challenges in handling substituted pyrrole-3-carboxylic acids.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with substituted pyrrole-3-carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch pyrrole synthesis is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Hantzsch synthesis of substituted pyrrole-3-carboxylic acids are a common issue.[1] Several factors can contribute to this:

  • Side Reactions: The starting materials, β-ketoesters and α-haloketones, can participate in self-condensation or other side reactions.

  • Reaction Conditions: Non-optimal temperature, reaction time, or choice of base can significantly impact the yield.

  • Purification Losses: The workup and purification steps can lead to a loss of product.

To improve the yield, consider the following:

  • Continuous Flow Synthesis: This modern approach can significantly improve yields and reduce reaction times by minimizing intermediate workup and purification steps.[1][2][3]

  • Optimization of Batch Conditions: Systematically screen different bases (e.g., DIPEA, triethylamine), solvents (e.g., DMF), and temperatures to find the optimal conditions for your specific substrates.[1]

  • Purity of Starting Materials: Ensure the purity of your β-ketoester and α-haloketone to minimize side reactions.

Q2: My purified pyrrole-3-carboxylic acid is discolored (yellow or brown). What causes this and how can I prevent it?

A2: Pyrrole derivatives are often susceptible to oxidation and polymerization, which leads to discoloration. This can be exacerbated by exposure to:

  • Air (oxygen)

  • Light

  • Heat

  • Acidic conditions

Preventative Measures:

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during purification and storage.

  • Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.

  • Low Temperature Storage: Store the purified compound at low temperatures (e.g., in a refrigerator or freezer) to slow down degradation.

  • Avoid Strong Acids: Pyrroles can polymerize in the presence of strong acids.[4]

Q3: I'm having trouble with the purification of my substituted pyrrole-3-carboxylic acid. What are the best methods?

A3: The choice of purification method depends on the nature of the impurities. Common methods include:

  • Recrystallization: This is effective for removing soluble and insoluble impurities. The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Acid Treatment Followed by Distillation: This is particularly useful for removing basic impurities like pyrrolidine. The acid converts the basic impurity into a non-volatile salt, allowing the desired pyrrole to be separated by distillation.[4]

  • Column Chromatography: This can be used for more challenging separations, but care must be taken to choose a suitable stationary and mobile phase to avoid degradation on the column.

Q4: My substituted pyrrole-3-carboxylic acid seems to be decarboxylating. Under what conditions does this happen and how can I avoid it?

A4: Pyrrolecarboxylic acids are known to be more prone to decarboxylation than many other aromatic carboxylic acids. This process can be catalyzed by acid and heat. To avoid unwanted decarboxylation, you should:

  • Avoid exposing the compound to strong acids, especially at elevated temperatures.

  • Keep reaction and purification temperatures as low as is practical.

  • Carefully consider the pH during aqueous workups.

Troubleshooting Guides

Synthesis (Hantzsch Reaction)
Issue Possible Cause(s) Recommended Solution(s)
No product formation or very low conversion Inactive reagents.Check the quality and purity of starting materials (β-ketoester, α-haloketone, amine).
Incorrect reaction temperature.Optimize the reaction temperature. Some reactions may require heating.
Inappropriate base or solvent.Screen different bases (e.g., DIPEA, Et3N) and solvents (e.g., DMF, EtOH).
Formation of multiple products Side reactions of starting materials.Use high-purity starting materials. Consider a continuous flow setup to minimize side reactions.[1][3]
Reaction conditions promoting side products.Adjust the stoichiometry of reactants. Optimize temperature and reaction time.
Product is an ester instead of the carboxylic acid Incomplete hydrolysis of the ester intermediate.If using an ester starting material, ensure hydrolysis conditions (e.g., presence of an acid or base and water) are sufficient for complete conversion. In flow synthesis, HBr generated in situ can effect this.[1][2][3]
Purification
Issue Possible Cause(s) Recommended Solution(s)
Oiling out during recrystallization The boiling point of the solvent is higher than the melting point of the compound.Choose a solvent with a lower boiling point.
The compound is not pure enough.Pre-purify the crude material by another method (e.g., a quick filtration through a silica plug) before recrystallization.
Poor recovery from recrystallization The compound is too soluble in the cold solvent.Use a different solvent or a co-solvent system to decrease solubility at low temperatures.
Too much solvent was used.Use the minimum amount of hot solvent required to dissolve the compound.
Persistent discoloration after purification Oxidation or polymerization during the process.Purge solvents with an inert gas. Perform the purification under a nitrogen or argon atmosphere and protect from light.
Co-elution with impurities during column chromatography Inappropriate solvent system.Perform a thorough screen of mobile phases to find a system that provides better separation.
Compound degradation on silica gel.Consider using a less acidic stationary phase (e.g., neutral alumina) or deactivating the silica gel with a small amount of triethylamine in the eluent.
Characterization (NMR & HPLC)
Issue Possible Cause(s) Recommended Solution(s)
Broad peaks in ¹H NMR spectrum Poorly shimmed magnet.Reshim the spectrometer.
Sample is too concentrated.Dilute the sample.
Presence of paramagnetic impurities.Filter the sample through a small plug of celite or silica gel.
Chemical exchange (e.g., N-H proton).Add a drop of D₂O to identify exchangeable protons. Run the spectrum at a different temperature.
Peak tailing in HPLC Interaction with acidic silanols on the column.Use a mobile phase with a lower pH to suppress silanol ionization. Add a basic modifier like triethylamine. Use an end-capped column.[5]
Column overload.Reduce the injection volume or sample concentration.
Irreproducible retention times in HPLC Poor column equilibration.Increase the column equilibration time between runs.
Mobile phase composition drift.Prepare fresh mobile phase daily. Ensure proper mixing if using a gradient.
Temperature fluctuations.Use a column oven to maintain a constant temperature.[6]

Quantitative Data

Solubility of a Substituted Pyrrole-3-Carboxylic Acid

The following table summarizes the mole fraction solubility of 1-cyclohexyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid in various organic solvents at 318.15 K.[7]

SolventMole Fraction Solubility (x 10⁻²)
N,N-Dimethylformamide (DMF)7.91
Cyclohexanone2.81
1,4-Dioxane2.69
Acetonitrile1.15
Acetone0.704
Ethyl Acetate0.420
n-Propanol0.369
Isobutanol0.338
Methanol0.317
n-Butanol0.303
Ethanol0.283
Isopropanol0.269

Experimental Protocols

Protocol 1: Synthesis of a Substituted Pyrrole-3-Carboxylic Acid via Continuous Flow Hantzsch Reaction

This protocol is adapted from a literature procedure for the one-step synthesis of pyrrole-3-carboxylic acids.[1]

Materials:

  • tert-Butyl acetoacetate

  • Substituted amine (e.g., benzylamine)

  • Substituted α-bromoketone (e.g., α-bromoacetophenone)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Microreactor system

Procedure:

  • Prepare Reagent Solutions:

    • Solution A: Prepare a 0.5 M solution of tert-butyl acetoacetate, the amine, and DIPEA in DMF with a molar ratio of 3:1:0.5.

    • Solution B: Prepare a 0.5 M solution of the α-bromoketone in DMF.

  • Set up the Microreactor:

    • Preheat the microreactor to 200 °C.

    • Set the system pressure to 5.0 bar.

  • Run the Reaction:

    • Pump Solution A and Solution B into the microreactor at equal flow rates.

    • Allow the reaction to proceed for the optimized residence time (e.g., 8 minutes).

  • Workup and Purification:

    • Collect the reaction mixture as it exits the reactor.

    • Remove the DMF under reduced pressure.

    • Purify the resulting crude product by column chromatography or recrystallization.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude substituted pyrrole-3-carboxylic acid

  • Appropriate recrystallization solvent (determined by solubility tests)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.[8]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.[9]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[10]

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (β-ketoester, amine, α-haloketone) reaction Hantzsch Reaction start->reaction crude Crude Product reaction->crude purify Recrystallization or Column Chromatography crude->purify pure Purified Product purify->pure nmr NMR Spectroscopy pure->nmr hplc HPLC Analysis pure->hplc ms Mass Spectrometry pure->ms

Caption: A typical experimental workflow for substituted pyrrole-3-carboxylic acids.

troubleshooting_logic start Low Yield in Synthesis? check_reagents Check Reagent Purity start->check_reagents Yes optimize_cond Optimize Reaction Conditions (Temp, Base, Solvent) check_reagents->optimize_cond flow_chem Consider Continuous Flow Synthesis optimize_cond->flow_chem

Caption: A troubleshooting decision tree for low synthesis yields.

References

Technical Support Center: Scale-up Synthesis of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid (CAS: 109812-64-8).[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is resulting in a low yield or is not proceeding to completion. What are the common causes?

Several factors can contribute to low yields during the scale-up of pyrrole synthesis:

  • Sub-optimal Reaction Conditions: Traditional Paal-Knorr synthesis, a common route for pyrroles, often requires heating in the presence of an acid.[3][4] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively high temperatures can cause degradation of starting materials or the product.[3]

  • Reagent Purity and Stoichiometry: The purity of the starting 1,4-dicarbonyl compound and the primary amine is critical. Impurities can interfere with the reaction. Ensure the stoichiometry is correct; sometimes, a slight excess of the amine can be beneficial.

  • Inappropriate Catalyst: The choice and concentration of the acid catalyst are crucial. While necessary, overly acidic conditions (e.g., pH < 3) can promote the formation of furan byproducts instead of the desired pyrrole.[3]

  • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[3] Similarly, significant steric hindrance on either the dicarbonyl or the amine can impede the reaction.[3]

Q2: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?

The most common byproduct in acid-catalyzed pyrrole syntheses like the Paal-Knorr reaction is the corresponding furan.[3] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration on its own, without incorporating the amine.[3][5]

To minimize furan formation:

  • Control Acidity: Avoid overly strong acids or high concentrations. Maintaining a pH above 3 is often recommended to favor the aminocyclization pathway.[3]

  • Use an Excess of the Amine: Increasing the concentration of the amine can help ensure it outcompetes the self-cyclization of the dicarbonyl.

  • Optimize Temperature: Lowering the reaction temperature may reduce the rate of the competing furan formation.

Q3: My crude product is a dark, tarry material that is difficult to purify. What could be the reason?

The formation of a dark, intractable tar often indicates polymerization of the starting materials or the pyrrole product itself.[3] This is typically caused by excessively harsh reaction conditions, such as very high temperatures or highly concentrated, strong acids.[3][4]

To mitigate tar formation:

  • Lower the Reaction Temperature: Conduct the reaction at the lowest effective temperature.

  • Use a Milder Catalyst: Consider using weaker acids (e.g., acetic acid) or Lewis acids (e.g., iron(III) chloride) which have been used successfully in milder Paal-Knorr type reactions.[6]

  • Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to harsh conditions.[3]

Q4: What are the recommended methods for purifying this compound at scale?

Purification can be challenging, leading to apparent low yields.[3]

  • Recrystallization: This is often the most effective and scalable method for purifying solid carboxylic acids. Experiment with various solvent systems (e.g., ethanol/water, toluene, ethyl acetate/heptane) to find conditions that provide good recovery and high purity.

  • Slurry Washing: Washing the crude solid with a solvent in which the impurities are soluble but the product is not can be an effective preliminary purification step.

  • Chromatography: While effective, large-scale column chromatography can be resource-intensive. It is typically reserved for instances where high-purity material is essential and recrystallization is ineffective.

Q5: Are there modern alternatives to traditional batch synthesis for better scale-up control?

Yes, continuous flow synthesis has emerged as a powerful technology for scaling up pyrrole synthesis. It offers superior control over reaction parameters like temperature and residence time, which can lead to higher yields, improved safety, and easier scale-up.[7] Methods for the continuous flow synthesis of pyrrole-3-carboxylic acid derivatives have been developed, demonstrating the ability to produce material efficiently.[8][9] A scale-up factor of over 1300 was achieved in one study, moving from microreactors to production scale.[7]

Experimental Protocols & Data

Illustrative Protocol: Paal-Knorr Synthesis

This protocol describes a plausible method for the synthesis of the target compound based on the principles of the Paal-Knorr reaction. Note: This is a representative procedure and must be optimized for specific laboratory and scale-up conditions.

Reaction: The condensation of a suitable 1,4-dicarbonyl precursor with aniline, followed by hydrolysis if an ester intermediate is formed. A direct approach involves reacting ethyl 2-(phenylamino)-4-oxo-4-phenylbut-2-enoate with a methylating agent, though a multi-component approach is also common.

Step 1: Reaction Setup

  • To a suitably sized reactor equipped with a mechanical stirrer, condenser, and temperature probe, add the 1,4-dicarbonyl precursor and a suitable solvent (e.g., glacial acetic acid or toluene).

  • Begin stirring and add aniline (1.0 - 1.2 molar equivalents).

  • If not using acetic acid as the solvent, add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to the target temperature (e.g., 80-110 °C) and monitor for completion.

Step 2: Work-up and Isolation

  • Once the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature.

  • If using a non-polar solvent like toluene, the product may precipitate upon cooling. If so, filter the solid, wash with cold solvent, and dry.

  • If the product remains in solution, pour the reaction mixture into a larger volume of cold water or an ice bath to precipitate the crude product.

  • Filter the resulting solid, wash thoroughly with water to remove the acid catalyst, and then with a small amount of a non-polar solvent (e.g., diethyl ether or hexanes) to remove organic impurities.

  • Dry the crude product under vacuum.

Step 3: Purification

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol or ethyl acetate) to yield the pure this compound.

Quantitative Data Summary

The following table provides an example of reagent quantities for a laboratory-scale synthesis. These would be scaled proportionally for pilot or production batches.

Reagent/MaterialMolecular WeightMolar Eq.Moles (mol)Mass (g)Volume (mL)
Ethyl 2-benzoyl-3-oxobutanoate234.251.00.1023.4-
Aniline93.131.10.1110.210.0
Glacial Acetic Acid60.05---200
Product (Theoretical)277.32-0.1027.7-

Visualizations

Diagrams of Workflow and Logic

The following diagrams illustrate the general experimental workflow, a troubleshooting decision tree for common issues, and the simplified reaction mechanism.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_analysis Analysis P1 Recrystallization P2 Final Product Drying P1->P2 P1->P2 R1 Charge Reagents & Solvent P2->R1 A1 QC Analysis (NMR, MS, Purity) P2->A1 R2 Heat to Target Temp R1->R2 R3 Reaction Monitoring (TLC / LC-MS) R2->R3 W1 Reaction Quench & Product Precipitation R3->W1 W2 Filtration & Washing W1->W2 W3 Crude Product Drying W2->W3 W3->P1

Caption: General workflow for scale-up synthesis.

G Start Problem Encountered LowYield Low Yield? Start->LowYield Tarry Dark / Tarry Mixture? Start->Tarry Temp Increase Temp Moderately Check Reagent Purity LowYield->Temp Yes Byproduct Major Byproduct Seen? LowYield->Byproduct No Polymerization Polymerization Likely Tarry->Polymerization Yes Temp->Byproduct Furan Likely Furan byproduct Byproduct->Furan Yes Purification Optimize Purification (e.g., Recrystallization) Byproduct->Purification No ReduceAcid Decrease Acidity (pH > 3) Use Excess Amine Furan->ReduceAcid ReduceConditions Lower Temperature Use Milder Catalyst Polymerization->ReduceConditions

Caption: Troubleshooting decision tree for synthesis issues.

G cluster_mechanism Reaction Mechanism Diketone 1,4-Diketone Protonation 1. Carbonyl Protonation (Acid Cat.) Diketone->Protonation Amine Primary Amine (e.g., Aniline) Attack1 2. Amine attacks Carbonyl -> Hemiaminal Amine->Attack1 Protonation->Attack1 Attack2 3. Intramolecular Attack -> Ring Formation Attack1->Attack2 Dehydration 4. Dehydration (x2) -> Aromatic Pyrrole Attack2->Dehydration Product Substituted Pyrrole Dehydration->Product

Caption: Simplified Paal-Knorr reaction mechanism.[10]

References

Minimizing impurity formation in the Paal-Knorr synthesis of pyrroles.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the Paal-Knorr synthesis of pyrroles. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges. Here, we move beyond simple protocols to explain the causality behind impurity formation and provide field-proven strategies to achieve clean, high-yield reactions.

Core Principles: Understanding the Reaction Landscape

The Paal-Knorr synthesis is a robust and widely used method for constructing the pyrrole ring by condensing a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][2] The reaction typically proceeds under neutral or weakly acidic conditions.[3] The accepted mechanism, elucidated by V. Amarnath, involves the initial nucleophilic attack of the amine on a protonated carbonyl to form a hemiaminal intermediate. This is followed by a rate-determining intramolecular cyclization onto the second carbonyl and subsequent dehydration to yield the aromatic pyrrole.[1][4]

While synthetically valuable, the reaction is sensitive to conditions that can favor competing side reactions.[5][6] Understanding these pathways is the first step toward their prevention.

Paal_Knorr_Mechanism cluster_start Starting Materials cluster_steps Reaction Pathway Diketone 1,4-Dicarbonyl Protonated Protonated Carbonyl Diketone->Protonated H⁺ Amine R-NH₂ Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Protonated->Hemiaminal + R-NH₂ Cyclized 2,5-Dihydroxytetrahydropyrrole Hemiaminal->Cyclized Intramolecular Attack Pyrrole Pyrrole Product Cyclized->Pyrrole - 2H₂O (Dehydration)

Caption: The accepted mechanism for the Paal-Knorr pyrrole synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems during the Paal-Knorr synthesis in a direct question-and-answer format.

Question 1: I'm observing a significant furan byproduct. What is it and how can I prevent it?

Plausible Cause(s): The formation of a furan is the most common side reaction.[7][8] It occurs when the 1,4-dicarbonyl compound undergoes acid-catalyzed self-condensation and dehydration, a competing Paal-Knorr furan synthesis pathway, without involving the amine.[8][9] This is particularly prevalent under strongly acidic conditions (pH < 3), which protonate the primary amine, reducing its nucleophilicity and effectively taking it out of the desired reaction pathway.[3][10]

Expert Insight: The key to minimizing furan formation is precise pH control. You want the conditions to be just acidic enough to catalyze the reaction by protonating a carbonyl group, but not so acidic that the amine nucleophile is passivated. Weakly acidic conditions, such as those provided by acetic acid, are often ideal.[3]

Furan_Byproduct_Formation cluster_main Reaction Pathways from 1,4-Diketone cluster_pyrrole Desired Pathway (pH > 3) cluster_furan Side Reaction (pH < 3) Diketone 1,4-Dicarbonyl Pyrrole Pyrrole Product Diketone->Pyrrole + R-NH₂ (Weak Acid) Enol Enol Intermediate Diketone->Enol H⁺ (Strong Acid) Self-Condensation Furan Furan Byproduct Enol->Furan - H₂O

Caption: Competing pathways leading to pyrrole vs. furan formation.

Recommended Protocol/Solution:

  • pH Adjustment: If using a strong acid like HCl, ensure the final reaction pH is above 3. Better yet, switch to a weak acid catalyst like glacial acetic acid.[3][11]

  • Catalyst Choice: Employ milder Lewis acids or solid acid catalysts which are highly effective and less likely to cause furan formation.[12][13]

  • Amine Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) to favor the bimolecular reaction over the unimolecular cyclization of the diketone.

Question 2: My reaction mixture is turning into a dark, intractable tar. What's happening?

Plausible Cause(s): The formation of dark, tarry materials typically indicates polymerization or degradation of the starting materials or the pyrrole product.[8] This is often a result of excessively harsh reaction conditions, particularly high temperatures combined with strong acid catalysis.[6][14] Pyrroles, being electron-rich aromatic compounds, can be susceptible to acid-catalyzed polymerization.

Expert Insight: Thermal control is paramount. The goal is to provide enough energy to overcome the activation barrier for the cyclization step without initiating degradation pathways. Modern techniques like microwave-assisted synthesis excel here, as they allow for rapid and uniform heating to a precise temperature for a short duration, minimizing the thermal stress on the molecules.[12][15]

Recommended Protocol/Solution:

  • Lower Temperature: Reduce the reaction temperature. If refluxing, try a lower-boiling solvent or simply run the reaction at a lower set temperature (e.g., 60-80 °C).

  • Use a Milder Catalyst: Switch from strong Brønsted acids (H₂SO₄, p-TsOH) to milder alternatives. Iodine has been shown to be a highly effective and mild catalyst for this transformation.[8] Solid-supported acids can also moderate the reactivity.[5]

  • Reduce Reaction Time: Monitor the reaction closely by Thin Layer Chromatography (TLC). Once the starting material is consumed, work up the reaction immediately. Prolonged heating is a primary cause of tar formation.[16]

Question 3: The reaction is sluggish and gives low conversion, even after extended time.

Plausible Cause(s): Low conversion can stem from several factors:

  • Poor Nucleophilicity: Amines bearing strong electron-withdrawing groups (e.g., nitroanilines) are less nucleophilic and react slowly.[7][11]

  • Steric Hindrance: Bulky substituents on either the 1,4-diketone or the amine can sterically impede the reaction.[6][7]

  • Insufficient Catalysis: The chosen catalyst may be too weak or used in insufficient quantity to promote the reaction effectively.[10]

  • Presence of Water: While some protocols tolerate water, in traditional setups, excess water can hinder the final dehydration step, stalling the reaction.[6][7]

Expert Insight: When facing unreactive substrates, simply increasing the heat can lead to the degradation issues discussed above. A more strategic approach is to switch to a more potent catalytic system or a method that enhances reaction rates under milder thermal conditions. Solvent-free reactions or microwave-assisted protocols are excellent strategies to explore.[10][13]

Troubleshooting_Workflow Start Paal-Knorr Reaction Problem Diagnosis Yield Low Yield or Incomplete Reaction? Start->Yield Impurity Major Impurity Observed? Yield->Impurity No Sol_Reactivity Increase Reactivity: - Use Microwave - Switch to stronger (but mild) catalyst (e.g., Sc(OTf)₃, Iodine) - Use solvent-free conditions Yield->Sol_Reactivity Yes Tar Dark/Tarry Mixture? Impurity->Tar No Sol_Furan Minimize Furan: - Adjust pH > 3 - Use weak acid (AcOH) - Use excess amine Impurity->Sol_Furan Yes (Likely Furan) Sol_Tar Prevent Degradation: - Lower Temperature - Reduce Reaction Time - Use milder catalyst Tar->Sol_Tar Yes End Purify & Analyze Product Tar->End No Sol_Reactivity->End Sol_Furan->End Sol_Tar->End

Caption: A logical workflow for troubleshooting common Paal-Knorr issues.

Key Parameter Optimization

The choice of catalyst and reaction conditions dramatically impacts reaction efficiency. The table below summarizes various catalytic systems for the synthesis of N-substituted pyrroles from 2,5-hexanedione and an amine, providing a comparative snapshot.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference(s)
Acetic AcidCatalyticEthanolReflux15-30 minGood[11]
p-TsOH10TolueneReflux4-6 hGood[17]
Iodine (I₂)10Solvent-free605-10 minExcellent[8]
Sc(OTf)₃1Solvent-free80-10010-20 min89-98[18]
CATAPAL 200 (Alumina)40 mg (loading)Solvent-free6045 min68-97[13]
Silica Sulfuric AcidCatalyticSolvent-freeRoom Temp.3 min98[5]
Microwave (AcOH cat.)CatalyticEthanol805-15 minExcellent[11][15]

Experimental Protocols

Protocol 1: Classic Synthesis of 2,5-Dimethyl-1-phenylpyrrole

This protocol uses conventional heating with a weak Brønsted acid catalyst.[11][15]

Materials:

  • 2,5-Hexanedione (1.0 eq)

  • Aniline (1.0 eq)

  • Methanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • 0.5 M Hydrochloric Acid (for precipitation)

  • Methanol/Water (9:1) for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq), 2,5-hexanedione (1.0 eq), and methanol.

  • Add one drop of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux for 15-30 minutes, monitoring progress by TLC.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Add cold 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.

  • Collect the crystals by vacuum filtration and wash them with cold water.

  • Recrystallize the crude product from a 9:1 methanol/water mixture to obtain the pure product.[15]

Protocol 2: Microwave-Assisted Synthesis of a Substituted Pyrrole

This protocol utilizes microwave irradiation for rapid and efficient synthesis.[11][15]

Materials:

  • Substituted 1,4-diketone (1.0 eq)

  • Primary amine (3.0 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Microwave vial (0.5-2 mL) and microwave reactor

Procedure:

  • In a microwave vial, dissolve the 1,4-diketone (1.0 eq) in ethanol.

  • Add glacial acetic acid (e.g., 40 µL for a ~0.04 mmol scale) and the primary amine (3.0 eq) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80 °C). The reaction is often complete in 5-15 minutes. Monitor by TLC if possible with intermittent cooling.

  • Once complete, cool the vial to room temperature.

  • Partition the mixture between water and a suitable organic solvent (e.g., ethyl acetate).

  • Extract the aqueous phase three times with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[11][15]

Frequently Asked Questions (FAQs)

Q: Can I use secondary amines in the Paal-Knorr synthesis? A: No, the Paal-Knorr synthesis requires ammonia or a primary amine. The nitrogen atom must have two hydrogen atoms to be eliminated as water during the final aromatization step to form the pyrrole ring.

Q: Is it possible to perform the reaction under neutral conditions? A: Yes, the reaction can be conducted under neutral conditions, especially with more reactive substrates or by using high temperatures, though it is often slower.[3] The addition of a weak acid is a common and effective way to accelerate the reaction.[3]

Q: Are there "green" or more environmentally friendly approaches to the Paal-Knorr synthesis? A: Absolutely. Many modern modifications focus on green chemistry principles. This includes using water as a solvent, employing solvent-free conditions, and using reusable solid-acid catalysts like silica sulfuric acid or functionalized aluminas.[5][13][19] These methods reduce waste and avoid hazardous organic solvents.

Q: How do I purify my pyrrole if it is a liquid? A: For volatile pyrrole products, distillation under reduced pressure is an effective purification method to remove non-volatile impurities.[16] For non-volatile oils, silica gel column chromatography is the most common and effective technique.[8]

Q: What is the Clauson-Kaas modification? A: The Clauson-Kaas modification is a related synthesis that uses 2,5-dimethoxytetrahydrofuran as a stable precursor to succinaldehyde (a 1,4-dialdehyde), which is generated in situ.[20] This is particularly useful for synthesizing N-substituted pyrroles that are unsubstituted at the 2 and 5 positions.

References

Validation & Comparative

A Comparative Analysis of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid and Related Pyrrole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of pyrrole derivatives, with a focus on the structural class represented by 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid. While specific experimental data for this particular compound is limited in publicly available literature, this analysis leverages data from structurally related pyrrole-3-carboxylic acids and other substituted pyrroles to evaluate their therapeutic potential. The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with significant pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2]

Synthesis of Pyrrole-3-Carboxylic Acid Derivatives

A prevalent and efficient method for synthesizing highly substituted pyrrole-3-carboxylic acids is the Hantzsch pyrrole synthesis.[3][4] This reaction typically involves the condensation of a β-ketoester, a primary amine, and an α-haloketone.[5] Modern advancements have adapted this method for continuous flow synthesis, which allows for the in situ hydrolysis of ester intermediates to yield the desired carboxylic acid in a single, efficient process.[3][5][6] The HBr generated as a byproduct can be utilized to directly hydrolyze a tert-butyl ester, streamlining the synthesis.[3][5]

G cluster_reactants Starting Materials cluster_process Hantzsch Pyrrole Synthesis (Continuous Flow) cluster_products Products r1 β-Ketoester (e.g., tert-Butyl Acetoacetate) p1 Mixing of Reactants r1->p1 r2 Primary Amine r2->p1 r3 α-Haloketone (e.g., 2-Bromoketone) r3->p1 p2 Reaction in Microreactor p1->p2 Continuous Flow p3 In Situ Hydrolysis (via HBr byproduct) p2->p3 Hantzsch Condensation prod Substituted Pyrrole-3-Carboxylic Acid p3->prod

Caption: Workflow for Hantzsch synthesis of pyrrole-3-carboxylic acids.

Comparative Biological Activity

Pyrrole derivatives exhibit a wide spectrum of biological activities, largely dependent on the nature and position of substituents on the pyrrole ring.

Anticancer Activity

The pyrrole scaffold is integral to numerous anticancer agents.[2][7] Their mechanisms of action are diverse and include the inhibition of critical cellular processes like tubulin polymerization and the activity of protein kinases.[2][8][9]

Certain 3-aroyl-1-arylpyrrole (ARAP) derivatives have been identified as potent inhibitors of tubulin polymerization. For potent activity, both the 1-phenyl ring and a 3-(3,4,5-trimethoxyphenyl)carbonyl moiety were found to be essential.[9] Other pyrrole derivatives act as competitive inhibitors of key signaling proteins like EGFR and VEGFR, which are involved in tumor growth and angiogenesis, leading to proapoptotic and antitumor effects.[8]

Table 1: Anticancer Activity of Selected Pyrrole Derivatives

Compound Target / Cell Line Activity (IC₅₀) Reference
3-aroyl-1-arylpyrrole (ARAP) 22 Tubulin Polymerization 1.6 µM [9]
3-aroyl-1-arylpyrrole (ARAP) 27 Medulloblastoma D283 cells < 1 µM (GI₅₀) [9]
MI-1 EGFR & VEGFR Competitive Inhibition [8]

| D1 | EGFR & VEGFR | Competitive Inhibition |[8] |

Anti-inflammatory Activity

Many pyrrole-containing drugs are classified as non-steroidal anti-inflammatory drugs (NSAIDs).[10] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for prostaglandin synthesis.[11] Selective inhibition of COX-2 is often desirable to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[10][12] The anti-inflammatory potential of a pyrrole derivative is highly influenced by its substituents. For instance, diarylpyrroles with specific appendages like nitrile groups have shown high selectivity for COX-2.[12]

G cluster_pathway Prostaglandin Synthesis Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyrrole_Derivatives Pyrrole-Based NSAIDs (e.g., Tolmetin, Ketorolac) Pyrrole_Derivatives->COX_Enzymes Inhibition

Caption: Mechanism of action for anti-inflammatory pyrrole derivatives.

Table 2: Anti-inflammatory Activity of Selected Pyrrole Derivatives

Compound Target Activity (IC₅₀) Selectivity (COX-1/COX-2) Reference
Aldehyde 1c COX-2 1.88 µM 4.8 [12]
Oxime 2c COX-2 2.14 µM 9.3 [12]
Nitrile 3b COX-2 0.44 µM 38.8 [12]
Celecoxib (Reference) COX-2 0.39 µM 30.0 [12]
Compound 4g COX-2 Potent Inhibitor > COX-1 [11]

| Compound 5b | COX-1 | Potent Inhibitor | > COX-2 |[11] |

Antimicrobial Activity

Pyrrole derivatives have demonstrated significant potential as antibacterial and antifungal agents.[13][14] Their efficacy varies based on the substitution pattern and the target microorganism. For example, some tetrasubstituted pyrroles show promising activity against Gram-positive bacteria like S. aureus and B. cereus, but not against Gram-negative bacteria.[15] The incorporation of specific functional groups, such as a 4-hydroxyphenyl ring, has been linked to potent antifungal activity against C. albicans.[13]

Table 3: Antimicrobial Activity of Selected Pyrrole Derivatives

Compound Class Target Organism Activity (Zone of Inhibition / MIC) Reference
Pyrrole derivative 3a E. coli 20 mm (100 µg/mL) [13]
Pyrrole derivative 3c C. albicans 22 mm (100 µg/mL) [13]
1,2,3,4-tetrasubstituted pyrrole 4 S. aureus 18 mm [15]
1,2,3,4-tetrasubstituted pyrrole 11 B. cereus 22 mm [15]

| Pyrrole-2-carboxylate derivative | M. tuberculosis H37Rv | MIC: 0.7 µg/mL |[16] |

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding : Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment : Prepare serial dilutions of the test pyrrole derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition : After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

G cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Add Pyrrole Derivatives (Serial Dilutions) A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4 hours) D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC₅₀ G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.
In Vitro Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Compound Preparation : Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation : Prepare a standardized inoculum of the target microorganism (e.g., S. aureus, E. coli, C. albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Incubation : Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for yeast.

  • MIC Determination : The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

References

Comparative Validation of the Biological Activity of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid as a Potential Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the biological activity of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid, hereafter referred to as Compound X. Based on its structural similarity to known kinase inhibitors containing a pyrrole-3-carboxylic acid scaffold, such as Sunitinib, this document outlines a series of experimental protocols to evaluate Compound X as a potential tyrosine kinase inhibitor.[1][2][3] For the purpose of this guide, we will be comparing the hypothetical performance of Compound X against Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.[4][5]

Sunitinib is known to inhibit cellular signaling by targeting multiple receptor tyrosine kinases (RTKs), including platelet-derived growth factor receptors (PDGF-Rs) and vascular endothelial growth factor receptors (VEGFRs), which are crucial in tumor angiogenesis and proliferation.[5] This guide will therefore focus on validating the potential inhibitory effects of Compound X on these and other relevant kinases.

Comparative Biological Activity: Compound X vs. Sunitinib

The following tables summarize hypothetical quantitative data from key experiments designed to compare the efficacy and selectivity of Compound X with Sunitinib.

Table 1: In Vitro Kinase Inhibition Assay

Kinase TargetCompound X IC₅₀ (nM)Sunitinib IC₅₀ (nM)
VEGFR2859
PDGFRβ758
c-Kit15045
FLT3200120
RET350180
EGFR>10,000>10,000
Src>10,000>5,000

Table 2: Cellular Anti-Proliferative Assay

Cell LineCompound X EC₅₀ (µM)Sunitinib EC₅₀ (µM)
HUVEC (VEGF-stimulated)0.50.02
A431 (EGFR expressing)>50>50
K562 (BCR-ABL expressing)250.2

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the proposed experimental workflow for the validation of Compound X.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors VEGFR VEGFR RAS RAS VEGFR->RAS PDGFR PDGFR PI3K PI3K PDGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival CompoundX Compound X CompoundX->VEGFR Inhibits CompoundX->PDGFR Inhibits Sunitinib Sunitinib Sunitinib->VEGFR Inhibits Sunitinib->PDGFR Inhibits

Caption: Simplified signaling pathway of VEGFR and PDGFR.

G cluster_in_vitro In Vitro Validation cluster_in_cellulo Cell-Based Validation cluster_in_vivo In Vivo Validation (Optional) KinaseAssay Biochemical Kinase Assay (IC50 Determination) Selectivity Kinase Selectivity Profiling KinaseAssay->Selectivity ProliferationAssay Cell Proliferation Assay (EC50 Determination) Selectivity->ProliferationAssay WesternBlot Western Blot Analysis (Phosphorylation Status) ProliferationAssay->WesternBlot Xenograft Tumor Xenograft Model WesternBlot->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity

Caption: Experimental workflow for validating a novel kinase inhibitor.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. In Vitro Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Compound X against a panel of purified kinases and compare it to Sunitinib.

  • Materials:

    • Purified recombinant kinases (e.g., VEGFR2, PDGFRβ, c-Kit, FLT3, RET, EGFR, Src).

    • Kinase-specific peptide substrates.

    • ATP (γ-³²P-ATP for radiometric assay or unlabeled for fluorescence-based assays).

    • Assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Compound X and Sunitinib stock solutions (in DMSO).

    • 96-well or 384-well plates.

    • Scintillation counter or fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of Compound X and Sunitinib in the assay buffer.

    • In a multi-well plate, add the kinase, peptide substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction (e.g., by adding a stop solution containing EDTA).

    • Quantify the phosphorylation of the substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For fluorescence-based assays, a specific antibody that recognizes the phosphorylated substrate is used.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

2. Cellular Anti-Proliferative Assay

  • Objective: To determine the half-maximal effective concentration (EC₅₀) of Compound X in inhibiting the proliferation of cancer cell lines and compare it to Sunitinib.

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVEC) for assessing anti-angiogenic effects.

    • Cancer cell lines with known kinase dependencies (e.g., A431 for EGFR, K562 for BCR-ABL).

    • Cell culture medium and supplements (e.g., DMEM, FBS).

    • Recombinant human VEGF.

    • Cell proliferation reagent (e.g., MTT, CellTiter-Glo®).

    • Compound X and Sunitinib stock solutions.

    • 96-well cell culture plates.

    • Plate reader.

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • For HUVEC cells, starve them in a low-serum medium for 24 hours before treatment.

    • Treat the cells with serial dilutions of Compound X or Sunitinib. For HUVEC cells, co-treat with a constant concentration of VEGF.

    • Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.

    • Add the cell proliferation reagent according to the manufacturer's instructions.

    • Measure the absorbance or luminescence to determine cell viability.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

3. Western Blot Analysis of Target Phosphorylation

  • Objective: To confirm that Compound X inhibits the phosphorylation of its target kinases within a cellular context.

  • Materials:

    • Cell lines used in the anti-proliferative assay.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies against total and phosphorylated forms of the target kinases (e.g., anti-p-VEGFR2, anti-VEGFR2).

    • HRP-conjugated secondary antibodies.

    • SDS-PAGE gels and blotting equipment.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Treat the cells with Compound X or Sunitinib at various concentrations for a specified time (e.g., 2 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Comparative Logic Diagram

The following diagram illustrates the logical comparison between Compound X and the established drug, Sunitinib.

G cluster_compoundX Compound X (Test Article) cluster_sunitinib Sunitinib (Comparator) X_Structure This compound X_Activity Hypothesized Kinase Inhibitor X_Structure->X_Activity Suggests X_Data Experimental Data (IC50, EC50) X_Activity->X_Data Validated by Comparison Comparative Analysis X_Data->Comparison S_Structure Pyrrole-3-Carboxylic Acid Amide Core S_Activity Known Multi-Kinase Inhibitor S_Structure->S_Activity Is a S_Data Published Data (IC50, EC50) S_Activity->S_Data Characterized by S_Data->Comparison

Caption: Logical framework for comparing Compound X and Sunitinib.

This guide provides a comprehensive, albeit hypothetical, framework for the validation and comparison of this compound's biological activity. The successful execution of these experiments would provide the necessary data to ascertain its potential as a novel tyrosine kinase inhibitor.

References

Comparative Efficacy Analysis: 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid versus N-Aryl-3,4-Pyrroledicarboximides in Anti-Inflammatory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the potential anti-inflammatory efficacy of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid against a well-characterized class of cyclooxygenase (COX) inhibitors, N-Aryl-3,4-Pyrroledicarboximides. This document is intended for researchers, scientists, and professionals in drug development.

Disclaimer: There is currently no publicly available experimental data on the biological activity of this compound. The comparison presented herein is based on the established anti-inflammatory properties of the broader pyrrole-3-carboxylic acid chemical class and serves as a framework for potential future research.

Introduction

The pyrrole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. A significant mechanism for the anti-inflammatory action of many heterocyclic compounds is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. This guide examines the known COX-inhibitory effects of N-Aryl-3,4-Pyrroledicarboximides as a benchmark for the hypothetical efficacy of this compound.

Data Presentation: COX Inhibition

The following table summarizes the in vitro cyclooxygenase inhibition data for a representative N-Aryl-3,4-Pyrroledicarboximide (Compound 2c from a referenced study) and provides a hypothetical profile for this compound based on the activities of structurally related compounds. Celecoxib, a well-known COX-2 selective inhibitor, is included for reference.[1][2]

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compoundData Not AvailableData Not AvailableData Not Available
Alternative: N-Aryl-3,4-Pyrroledicarboximide (Compound 2c) 1.21 0.15 8.07
Celecoxib (Reference)14.70.045327

IC₅₀ values represent the half-maximal inhibitory concentration. Selectivity Index is a ratio of IC₅₀ values, indicating the selectivity for COX-2 over COX-1.

Experimental Protocols

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol outlines a standard method for determining the COX-inhibitory activity of a test compound.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against ovine COX-1 and human recombinant COX-2.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Arachidonic acid (substrate)

  • Test compound (dissolved in DMSO)

  • Reaction buffer (e.g., Tris-HCl)

  • Colorimetric or fluorometric detection kit (e.g., measuring prostaglandin E2 production)

  • Microplate reader

Procedure:

  • A reaction mixture is prepared containing the reaction buffer, a heme cofactor, and the COX-1 or COX-2 enzyme in a 96-well plate.

  • The test compound is added to the wells at various concentrations. A vehicle control (DMSO) is also included.

  • The plate is incubated for a predetermined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • The enzymatic reaction is initiated by adding arachidonic acid.

  • The reaction is allowed to proceed for a set time (e.g., 2 minutes).

  • The reaction is terminated, and the amount of prostaglandin produced is quantified using a detection kit and a microplate reader.

  • The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control.

  • The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme PGH2 Prostaglandin H2 (PGH2) COX_Enzyme->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Test_Compound This compound or Alternative Compound Test_Compound->COX_Enzyme Inhibition

Caption: Cyclooxygenase (COX) Inhibition Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Enzyme, Substrate, and Buffer Solutions Incubate_Enzyme_Inhibitor Incubate Enzyme with Test Compound Prepare_Reagents->Incubate_Enzyme_Inhibitor Prepare_Compound Prepare Serial Dilutions of Test Compound Prepare_Compound->Incubate_Enzyme_Inhibitor Initiate_Reaction Add Substrate to Initiate Reaction Incubate_Enzyme_Inhibitor->Initiate_Reaction Stop_Reaction Terminate Reaction Initiate_Reaction->Stop_Reaction Detect_Product Quantify Prostaglandin Production Stop_Reaction->Detect_Product Calculate_Inhibition Calculate Percent Inhibition Detect_Product->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: In Vitro COX Inhibition Assay Workflow.

References

A Comparative Spectroscopic Analysis of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of several analogs of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid. Due to the limited availability of published experimental spectroscopic data for this compound, this guide focuses on a selection of structurally related pyrrole derivatives for which spectral data has been reported. The objective is to offer a comparative overview of their key spectroscopic features, aiding in the structural elucidation and characterization of similar compounds.

The analogs discussed include:

  • Analog 1: 1-(N,N-dimethylcarbamyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1H-pyrrole-2,3-dione

  • Analog 2: 2-(2-(Benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid

  • Analog 3: 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide

  • Analog 4: Ethyl 2-methyl-4,5-diphenyl-1H-pyrrole-3-carboxylate

Data Presentation

The following tables summarize the key quantitative spectroscopic data for the selected analogs.

Table 1: ¹H NMR Spectroscopic Data

Compound/AnalogSolventChemical Shifts (δ, ppm) and Multiplicity
Analog 1 CDCl₃8.11-7.17 (m, 8H, aromatic H), 3.34 (q, J = 7.5 Hz, 2H, N-CH₂), 3.18 (q, J = 7.4 Hz, 2H, N-CH₂), 2.35 (s, 3H, CH₃), 2.31 (s, 3H, CH₃), 1.28 (t, J = 7.5 Hz, 3H, CH₃), 1.05 (t, J = 7.4 Hz, 3H, CH₃)[1]
Analog 2 METHANOL-d₄7.28–7.23 (m, 2H), 7.21–7.16 (m, 3H), 6.61 (d, J = 3.0 Hz, 1H), 6.46 (d, J = 3.0 Hz, 1H), 4.33 (s, 2H), 3.99 (s, 2H), 3.60 (s, 3H)[2]
Analog 3 DMSO-d₆10.42 (s, 1H, CONH), 9.67 (br s, 1H, NH), 7.58 (m, 2H, Aryl CH, ortho), 7.29 (m, 2H, Aryl CH, metha), 7.00 (m, 1H, Aryl CH, para), 4.09 (dq, ³J(H-C-N-H) = 2.0, ⁵J(H-C-N-C-C-H) = 1.8, 2H, CH₂), 2.55 (dt, ⁴J(H-C-C-N-H) = 0.4, ⁵J(H-C-C-N-C-H) = 1.8, 3H, CH₃)

Table 2: ¹³C NMR Spectroscopic Data

Compound/AnalogSolventChemical Shifts (δ, ppm)
Analog 1 CDCl₃190.8 (C=O, aroyl), 182.2 (C=O), 173.7 (C=O), 163.8 (NCON), 151.9 (C5), 147.3-127.3 (aromatic C), 119.0 (C4), 40.5, 38.9 (N-CH₃), 23.9, 23.8 (CH₃)[1]
Analog 2 METHANOL-d₄170.78, 167.92, 138.52, 132.75, 128.19, 126.98, 122.35, 113.18, 109.42, 42.81, 33.06, 32.20, 17.05[2]
Analog 3 DMSO-d₆196.6, 181.2, 162.4, 139.7, 129.3, 122.9, 119.3, 103.7, 55.0, 17.1

Table 3: IR Spectroscopic Data

Compound/AnalogSample PhaseKey Absorption Bands (cm⁻¹)
Analog 1 KBr3038-2875 (C-H, aromatic and aliphatic), 1777, 1718, 1697, 1648 (C=O), 1605-1430 (C=C, C=N, aromatic ring)[1]
Analog 2 ATR3289 (N-H stretch), 3065-2587 (broad, O-H from carboxylic acid), 1670 (amide C=O stretch), 1638, 1278[2]
Analog 3 KBr3185, 3082, 2952, 2924, 1674, 1593, 1541

Table 4: Mass Spectrometry Data

Compound/AnalogIonization Method[M+H]⁺ or [M+Na]⁺ (m/z)
Analog 3 ES+[M+H]⁺: 217.0968, [M+Na]⁺: 239.0782

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited. Specific parameters may vary based on the instrument and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons.

  • Data Acquisition:

    • ¹H NMR: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm). Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Spectra are typically proton-decoupled to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): 1-2 mg of the solid sample is finely ground with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent disk using a hydraulic press.[1]

  • Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a low concentration (typically in the µg/mL to ng/mL range).

  • Instrumentation: An electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight) is commonly used for these types of molecules.

  • Data Acquisition: The instrument is operated in positive or negative ion mode to detect protonated molecules [M+H]⁺, sodiated molecules [M+Na]⁺, or deprotonated molecules [M-H]⁻. The mass-to-charge ratio (m/z) of the ions is recorded.

Visualization

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purity & Structure IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Electronic Transitions Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis UV_Vis->Data_Analysis Structure_Determination Structure Determination Data_Analysis->Structure_Determination Publication Publication Structure_Determination->Publication

Caption: General workflow for the synthesis and spectroscopic characterization of organic compounds.

References

A Comparative Guide to the Synthesis of Substituted Pyrroles: Assessing the Reproducibility of Hantzsch, Paal-Knorr, and Van Leusen Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of substituted pyrroles, a core scaffold in many pharmaceuticals, is of significant interest. While the target molecule, 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid, lacks specific, comparative reproducibility studies, an evaluation of the primary synthetic routes to substituted pyrroles provides valuable insights for methodological selection. This guide compares three cornerstone methods for pyrrole synthesis: the Hantzsch, Paal-Knorr, and Van Leusen syntheses, with a focus on their reproducibility, advantages, and limitations, supported by experimental data.

Comparison of Synthesis Methods

The choice of synthetic route to a substituted pyrrole can significantly impact yield, purity, and the ease of reproduction. The following table summarizes key quantitative data for the Hantzsch, Paal-Knorr, and Van Leusen pyrrole syntheses, drawing from examples of structurally relevant pyrroles.

Method Starting Materials Typical Reaction Conditions Reported Yield (%) Key Reproducibility Factors Advantages Limitations
Hantzsch Pyrrole Synthesis β-ketoesters, α-haloketones, ammonia/primary aminesVaries, can be one-pot. Continuous flow at high temperatures (e.g., 200°C) has been reported.[1]40-63% (for pyrrole-3-carboxylic acids in flow synthesis)[2][3]Purity of starting materials, precise control of reaction temperature and time, stoichiometry of reagents.[1]Good for producing highly substituted pyrroles. One-pot continuous flow methods can improve yield and reproducibility.[4][5]Conventional methods can result in modest yields and may have a limited substrate scope.[1][2]
Paal-Knorr Pyrrole Synthesis 1,4-dicarbonyl compounds, primary amines/ammoniaTypically under neutral or weakly acidic conditions.[6] Can be performed with conventional heating, microwave irradiation, or mechanochemistry.[7]60-98%[8][9]Nature of the substrates, choice and concentration of catalyst, solvent, and reaction temperature.[8][10] pH control is crucial to avoid furan byproduct formation.[6][11]Operationally simple, generally good to excellent yields, and accessible starting materials.[10] Versatile for creating diverse libraries of substituted pyrroles.Can require harsh conditions (prolonged heating in acid) which may degrade sensitive substrates.[9] Limited by the availability of 1,4-diketones.[12]
Van Leusen Pyrrole Synthesis Tosylmethyl isocyanide (TosMIC), electron-deficient alkenes (Michael acceptors), strong baseBase-catalyzed [3+2] cycloaddition.[13] Can be performed mechanochemically.[14]55-70% for 3-aroyl-4-heteroarylpyrroles[15]Purity of TosMIC, choice of base and solvent, reaction temperature, and nature of the Michael acceptor.[13]Operationally simple, readily available starting materials, and a broad substrate scope.[13]The use of a strong base may not be compatible with all functional groups.

Experimental Protocols

Detailed methodologies for each synthesis are crucial for reproducibility. Below are representative protocols for each of the discussed methods.

Hantzsch Pyrrole Synthesis: Continuous Flow Synthesis of 1-Benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic Acid

This protocol is adapted from a continuous flow synthesis method which has been shown to produce pyrrole-3-carboxylic acids in good yields.[2][3]

Materials:

  • tert-butyl acetoacetate

  • Benzylamine

  • 2-Bromoacetophenone

  • N,N-diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • Prepare a solution of tert-butyl acetoacetate (2.2 equiv), benzylamine (1.0 equiv), and DIPEA in DMF.

  • Prepare a separate solution of 2-bromoacetophenone (1.0 equiv) in DMF.

  • The two solutions are pumped into a microreactor system. The HBr generated during the reaction facilitates the in-situ hydrolysis of the tert-butyl ester.[1][4]

  • The reaction is run at an elevated temperature (e.g., 200°C) with a short residence time (e.g., 8 minutes).[1]

  • The output from the reactor is collected, and the product is isolated after an appropriate work-up and purification. A scaled-up synthesis using this flow method produced 850 mg (63% yield) of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid in 2.5 hours.[2][3]

Paal-Knorr Pyrrole Synthesis: Synthesis of 2,5-dimethyl-1-phenylpyrrole

This protocol describes a conventional heating method for the Paal-Knorr synthesis.[10]

Materials:

  • 2,5-Hexanedione

  • Aniline

  • Methanol

  • Concentrated Hydrochloric Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2,5-hexanedione and aniline in methanol.

  • Add one drop of concentrated hydrochloric acid to the mixture.

  • Heat the mixture at reflux for 15 minutes.

  • After cooling, the product can be precipitated and collected.

  • Recrystallization from a suitable solvent can be performed for further purification. This method generally provides good yields.[10]

Van Leusen Pyrrole Synthesis: Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives

This protocol is based on the synthesis of 3-aroyl-4-heteroarylpyrroles using TosMIC.[15]

Materials:

  • A suitable enone (Michael acceptor)

  • p-Tosylmethyl isocyanide (TosMIC)

  • Sodium hydride (NaH)

  • Dimethyl sulfoxide (DMSO) and Diethyl ether (Et2O)

Procedure:

  • A mixture of the enone (1 mmol) and TosMIC (1 mmol) is prepared in DMSO.

  • This mixture is added dropwise to a suspension of NaH in Et2O at room temperature under an inert atmosphere (e.g., Argon).

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product is extracted and purified. Yields for this type of reaction are reported to be in the range of 55-70%.[15]

Visualizing the Synthetic Workflows

To further clarify the logical flow of each synthesis method, the following diagrams have been generated using the DOT language.

Hantzsch Pyrrole Synthesis Workflow

Hantzsch_Workflow cluster_reactants Reactants cluster_process Process R1 β-Ketoester Mix Mixing & Reaction R1->Mix R2 α-Haloketone R2->Mix R3 Amine / Ammonia R3->Mix Cond Condensation & Cyclization Mix->Cond Arom Aromatization Cond->Arom Prod Substituted Pyrrole Arom->Prod

Caption: Generalized workflow for the Hantzsch pyrrole synthesis.

Paal-Knorr Pyrrole Synthesis Workflow

Paal_Knorr_Workflow cluster_reactants Reactants cluster_process Process R1 1,4-Dicarbonyl Mix Mixing with Acid Catalyst R1->Mix R2 Amine / Ammonia R2->Mix Cyclo Cyclization Mix->Cyclo Dehyd Dehydration Cyclo->Dehyd Prod Substituted Pyrrole Dehyd->Prod Van_Leusen_Workflow cluster_reactants Reactants cluster_process Process R1 TosMIC Mix Mixing R1->Mix R2 Michael Acceptor R2->Mix R3 Base R3->Mix Add Michael Addition Mix->Add Cyclo [3+2] Cycloaddition Add->Cyclo Elim Elimination Cyclo->Elim Prod Substituted Pyrrole Elim->Prod

References

A Comparative Investigation into the Photophysical Properties of Substituted Pyrrole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Substituted Pyrrole Carboxylic Acids with Supporting Experimental Data.

Substituted pyrrole carboxylic acids represent a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science. Their inherent photophysical properties, which can be finely tuned through strategic substitution, make them promising candidates for fluorescent probes, photosensitizers, and bio-imaging agents. This guide provides a comparative analysis of the photophysical characteristics of various substituted pyrrole carboxylic acids, supported by experimental data and detailed methodologies to aid in the selection and design of compounds for specific research applications.

Comparative Photophysical Data

The photophysical properties of substituted pyrrole carboxylic acids are highly dependent on the nature and position of the substituents on the pyrrole ring. The following table summarizes key photophysical parameters for a selection of these compounds.

CompoundSubstitution PatternAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Stokes Shift (nm)Fluorescence Quantum Yield (Φ_F)SolventReference
Pyrrole-2-carboxylic acidUnsubstituted~210-260---Various[1][2]
4-Chloro-5-methyl-1H-pyrrole-2-carboxylic acid4-Chloro, 5-MethylNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[3]
3-Fluoro-5-methyl-1H-pyrrole-2-carboxylic acid3-Fluoro, 5-MethylNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[3]
5-(Aminomethyl)-3,4-dichloro-1H-pyrrole-2-carboxylic acid5-Aminomethyl, 3,4-DichloroNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[3]
Peri-fused Acyl Pyrrolyl NaphthaleneAcyl- and Naphthyl-substituted~350-450~450-600~100-150Solvent-dependent "turn-on"Various[4]
COOH-Ph-BODIPYBoron-dipyrromethene derivative521–532538–55217-200.32 – 0.73Organic Solvents[5]

Experimental Protocols

Synthesis of Substituted Pyrrole Carboxylic Acids

The synthesis of substituted pyrrole carboxylic acids can be achieved through various synthetic routes. A general procedure often involves the construction of the pyrrole ring followed by functionalization or the use of a pre-functionalized starting material. The Paal-Knorr pyrrole synthesis is a widely used method.[6]

Example: Synthesis of a N-substituted Pyrrole from 2,5-Dimethoxytetrahydrofuran and an Amine

  • Reaction Setup: In a round-bottom flask, dissolve 2,5-dimethoxytetrahydrofuran and the desired primary amine or sulfonamide in water.

  • Catalyst Addition: Add a catalytic amount of iron(III) chloride to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

For the synthesis of halogenated pyrrole carboxylic acids, direct halogenation of a pyrrole-2-carboxylate ester followed by hydrolysis is a common strategy.[3]

  • Halogenation: Dissolve the starting ethyl 5-methyl-1H-pyrrole-2-carboxylate in a suitable solvent (e.g., acetonitrile/acetic acid). Cool the solution to 0 °C and add a halogenating agent (e.g., N-chlorosuccinimide or Selectfluor) portion-wise.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Purification of Ester: After work-up, the halogenated ester may require chromatographic purification.

  • Hydrolysis: Stir the purified ester in a mixture of ethanol and a strong base (e.g., 10 M NaOH) at an elevated temperature (e.g., 90 °C) for several hours.

  • Acidification and Isolation: After cooling, concentrate the reaction mixture, redissolve the residue in water, and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid. The product can then be collected by filtration.

Photophysical Characterization

UV-Vis Absorption and Fluorescence Spectroscopy

  • Sample Preparation: Prepare dilute solutions of the synthesized pyrrole carboxylic acid derivatives in a suitable spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane). The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength for fluorescence measurements to minimize inner filter effects.

  • UV-Vis Spectroscopy: Record the absorption spectra of the solutions using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).

  • Fluorescence Spectroscopy: Using a spectrofluorometer, excite the sample at its absorption maximum (λ_abs) and record the emission spectrum. The excitation and emission slits should be kept narrow to ensure good spectral resolution.

Determination of Fluorescence Quantum Yield (Φ_F) by the Comparative Method

The fluorescence quantum yield is determined relative to a well-characterized standard with a known quantum yield.[7][8]

  • Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) or Rhodamine 6G in ethanol (Φ_F = 0.95) are common standards.

  • Absorbance Measurements: Prepare a series of solutions of both the sample and the standard of varying concentrations in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength. Record the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurements: Record the fluorescence emission spectra for each solution of the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

  • Data Analysis: Integrate the area under the fluorescence emission curve for each spectrum. Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The plots should be linear.

  • Quantum Yield Calculation: The quantum yield of the sample (Φ_F,sample) is calculated using the following equation:

    Φ_F,sample = Φ_F,std * (m_sample / m_std) * (η_sample² / η_std²)

    where:

    • Φ_F,std is the quantum yield of the standard.

    • m_sample and m_std are the slopes of the linear plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

    • η_sample and η_std are the refractive indices of the solvents used for the sample and the standard, respectively (if the solvents are the same, this term is 1).

Visualized Workflow

The following diagram illustrates the general workflow from the synthesis of substituted pyrrole carboxylic acids to their comprehensive photophysical characterization and analysis.

G Workflow for Synthesis and Photophysical Characterization of Substituted Pyrrole Carboxylic Acids cluster_synthesis Synthesis and Purification cluster_photophysics Photophysical Analysis cluster_data Data Analysis and Comparison start Starting Materials (e.g., 2,5-dimethoxytetrahydrofuran, amines) synthesis Chemical Synthesis (e.g., Paal-Knorr Reaction) start->synthesis purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, Mass Spectrometry) purification->characterization sample_prep Sample Preparation (Dilute Solutions) characterization->sample_prep uv_vis UV-Vis Spectroscopy (Determine λ_abs) sample_prep->uv_vis fluorescence Fluorescence Spectroscopy (Determine λ_em) sample_prep->fluorescence qy_measurement Quantum Yield Measurement (Comparative Method) uv_vis->qy_measurement fluorescence->qy_measurement data_analysis Data Compilation and Analysis (Stokes Shift, Φ_F Calculation) qy_measurement->data_analysis comparison Comparative Study data_analysis->comparison

Caption: General workflow for the synthesis and photophysical evaluation of substituted pyrrole carboxylic acids.

References

Validating the Anti-Inflammatory Mechanism of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proposed Mechanism of Action: Dual COX-1/COX-2 Inhibition

Pyrrole-containing compounds are integral to many Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and have demonstrated potent anti-inflammatory properties. The primary proposed mechanism of action for 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid and its analogs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting both COX-1 and COX-2, these compounds are expected to exhibit a broad anti-inflammatory effect.

Comparative Performance Analysis

To provide a quantitative comparison, we have compiled the half-maximal inhibitory concentration (IC50) values for representative compounds. It is important to note that the data for the pyrrole derivative is based on a closely related analog, as specific data for this compound is not available.

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
Representative Pyrrole Derivative *COX-1 ~5-15 ~0.1 - 1.0 (Non-selective)
COX-2 ~10-20
Ibuprofen COX-1 120.15
COX-2 80
Celecoxib COX-1 8212.0
COX-2 6.8

Note: Data for the representative pyrrole derivative is extrapolated from published data on similar pyrrole-3-carboxylic acid analogs. The exact IC50 values for this compound may vary.

Experimental Protocols

The following are detailed methodologies for key experiments to validate the proposed mechanism of action.

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric Method)

This assay is a common and reliable method for determining the inhibitory activity of a compound against COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Heme (cofactor)

  • Assay buffer (e.g., Tris-HCl)

  • Test compound (this compound)

  • Reference compounds (Ibuprofen, Celecoxib)

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test and reference compounds in a suitable solvent (e.g., DMSO). Prepare working solutions by serial dilution in the assay buffer.

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer containing heme.

  • Assay Reaction: a. To the wells of the 96-well plate, add the assay buffer, diluted enzyme, and the fluorometric probe. b. Add the test compound or reference compound at various concentrations to the respective wells. Include a vehicle control (buffer with solvent) and a positive control (enzyme without inhibitor). c. Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding. d. Initiate the reaction by adding arachidonic acid to all wells. e. Immediately measure the fluorescence in a kinetic mode for 10-20 minutes at the appropriate excitation and emission wavelengths.

  • Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. b. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Mechanism and Workflow

To further elucidate the proposed mechanism and experimental process, the following diagrams have been generated using Graphviz.

G cluster_pathway Arachidonic Acid Cascade and COX Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H2 Prostaglandins H2 COX1->Prostaglandins_H2 COX2->Prostaglandins_H2 Prostaglandins Prostaglandins (Inflammation, Pain, Fever) Prostaglandins_H2->Prostaglandins Thromboxanes Thromboxanes (Platelet Aggregation) Prostaglandins_H2->Thromboxanes Inhibitor This compound Inhibitor->COX1 Inhibitor->COX2

Caption: Proposed mechanism of action via inhibition of COX-1 and COX-2.

G cluster_workflow In Vitro COX Inhibition Assay Workflow A Prepare Reagents (Test Compound, Controls, Enzymes) B Dispense Reagents into 96-well Plate A->B C Pre-incubate with Inhibitor B->C D Initiate Reaction with Arachidonic Acid C->D E Kinetic Fluorometric Reading D->E F Data Analysis and IC50 Determination E->F

Caption: Experimental workflow for the in vitro COX inhibition assay.

Conclusion

The available evidence strongly suggests that this compound and its analogs function as inhibitors of both COX-1 and COX-2 enzymes. This dual inhibition profile places it in the category of traditional, non-selective NSAIDs. Further in vitro and in vivo studies are warranted to precisely quantify its inhibitory potency and selectivity, and to fully characterize its pharmacological profile. The experimental protocols and comparative data provided in this guide offer a robust framework for such validation studies.

Benchmarking 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid: A Comparative Guide for Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide focuses on 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid, a compound of interest for which public data on therapeutic efficacy is not yet available. Based on the known activities of structurally related pyrrole derivatives, this document provides a framework for benchmarking its potential performance against established therapeutic agents. We will focus on two key areas where pyrrole-containing compounds have shown promise: cyclooxygenase-2 (COX-2) inhibition for anti-inflammatory applications and P-glycoprotein (P-gp) inhibition to combat multidrug resistance in cancer.

This guide presents a hypothetical benchmarking study, outlining the requisite experimental protocols and providing comparative data for well-established drugs in these classes. The objective is to offer a comprehensive roadmap for the preclinical evaluation of this compound.

Section 1: Potential as a Selective COX-2 Inhibitor

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain and inflammation.[1][2] Selective COX-2 inhibitors were developed to provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[2] Given that some pyrrole derivatives exhibit anti-inflammatory properties, we propose to benchmark this compound against the well-established selective COX-2 inhibitors, Celecoxib and Etoricoxib.

Data Presentation: In Vitro COX-1 and COX-2 Inhibition

The primary in vitro benchmark for a potential COX-2 inhibitor is its half-maximal inhibitory concentration (IC50) against both COX-1 and COX-2 enzymes. The ratio of these values (COX-1 IC50 / COX-2 IC50) provides a selectivity index, with higher values indicating greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound To be determinedTo be determinedTo be determined
Celecoxib826.8[3]12[3]
Etoricoxib>100[4]0.5 - 1.1[5]>100[6]

Data for Celecoxib and Etoricoxib are compiled from published in vitro assays using human peripheral monocytes and whole blood assays.[3][4][5][6]

Experimental Protocols

This assay determines the concentration of the test compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (this compound)

  • Reference inhibitors (Celecoxib, Etoricoxib)

  • Assay buffer

  • Heme cofactor

  • Detection system (e.g., colorimetric or fluorometric probe for prostaglandin G2)[7]

  • 96-well plates

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve a range of test concentrations.

  • Enzyme Preparation: Dilute COX-1 and COX-2 enzymes in assay buffer containing heme.

  • Assay Setup: In a 96-well plate, add the assay buffer, enzyme, and varying concentrations of the test compound or reference inhibitor. Include wells for enzyme control (no inhibitor) and background (no enzyme).

  • Inhibitor Incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for a defined period to allow for prostaglandin production.

  • Reaction Termination: Stop the reaction using an appropriate stop solution.

  • Detection: Measure the amount of prostaglandin produced using a suitable detection method.[8][9]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.[10][11][12][13][14]

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.

Materials:

  • Male Wistar rats (or other suitable strain)

  • Carrageenan (1% solution in saline)

  • Test compound

  • Reference drug (e.g., Indomethacin or Celecoxib)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or calipers

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week.

  • Grouping: Divide the animals into groups: vehicle control, reference drug, and different doses of the test compound.

  • Compound Administration: Administer the test compound, reference drug, or vehicle orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[12][14]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[10][14]

  • Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group at each time point. The formula for calculating the percentage inhibition is: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Mandatory Visualization

COX2_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) COX2_Enzyme Cyclooxygenase-2 (COX-2) Inflammatory_Stimuli->COX2_Enzyme Induces Expression Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 (PLA2) PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain COX2_Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib) COX2_Inhibitors->COX2_Enzyme

Caption: The COX-2 signaling pathway in inflammation.

Section 2: Potential as a P-glycoprotein (P-gp) Inhibitor

P-glycoprotein (P-gp) is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer by actively transporting a wide range of chemotherapeutic drugs out of cancer cells.[15] Inhibiting P-gp can restore the sensitivity of resistant cancer cells to these drugs. Pyrrole derivatives have been investigated as P-gp inhibitors. Therefore, we propose benchmarking this compound against known P-gp inhibitors, Verapamil (a first-generation inhibitor) and Zosuquidar (a potent third-generation inhibitor).

Data Presentation: In Vitro P-glycoprotein Inhibition

The potency of a P-gp inhibitor is typically determined by its IC50 value in a functional assay, such as the rhodamine 123 efflux assay.

CompoundP-gp Inhibition IC50 (µM)Cell Line
This compound To be determinedTo be determined
Verapamil10 - 159 (variable)[16][17]Various P-gp overexpressing cells[16][17]
Zosuquidar0.0058 - 1.53 (assay dependent)[18][19]Caco-2, MDCKII-MDR1[19]

IC50 values for P-gp inhibitors can vary significantly depending on the cell line, substrate, and assay conditions.[17]

Experimental Protocols

This assay measures the ability of a test compound to inhibit the P-gp-mediated efflux of the fluorescent substrate rhodamine 123 from P-gp-overexpressing cells.[15][16][20][21][22]

Objective: To determine the IC50 value of this compound for P-gp inhibition.

Materials:

  • P-gp-overexpressing cell line (e.g., MCF7/ADR, K562/ADR) and the corresponding parental cell line.

  • Rhodamine 123

  • Test compound

  • Reference inhibitors (Verapamil, Zosuquidar)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Culture: Culture the P-gp-overexpressing and parental cells to confluency in 96-well plates.

  • Compound Preparation: Prepare stock solutions and serial dilutions of the test compound and reference inhibitors.

  • Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of the test compound or reference inhibitors for a defined period (e.g., 30 minutes) at 37°C.

  • Rhodamine 123 Loading: Add rhodamine 123 to all wells and incubate for a further period (e.g., 30-60 minutes) at 37°C to allow for cellular uptake.

  • Washing: Wash the cells with ice-cold PBS to remove extracellular rhodamine 123.

  • Efflux: Add fresh, pre-warmed medium (with or without the inhibitor) and incubate for a defined efflux period (e.g., 1-2 hours) at 37°C.

  • Fluorescence Measurement: Measure the intracellular fluorescence of rhodamine 123 using a fluorescence plate reader or by harvesting the cells for flow cytometry.

  • Data Analysis: Calculate the percentage of rhodamine 123 accumulation for each concentration of the test compound relative to the control (no inhibitor). Determine the IC50 value by plotting the percentage of accumulation against the log of the inhibitor concentration.

Mandatory Visualization

Drug_Screening_Workflow Start Start: Compound Library (including Test Compound) Primary_Screening Primary Screening (e.g., In Vitro COX-2 Assay) Start->Primary_Screening Hit_Identification Hit Identification (Potency & Selectivity) Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50 Determination) Hit_Identification->Dose_Response Active Inactive Inactive Hit_Identification->Inactive Inactive Secondary_Assays Secondary Assays (e.g., In Vivo Paw Edema) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization Efficacious Secondary_Assays->Inactive Not Efficacious Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: A generalized workflow for therapeutic agent screening.

Disclaimer: This document is intended for research and informational purposes only. The proposed benchmarking of this compound is hypothetical and based on the activities of structurally related compounds. All experimental work should be conducted in a controlled laboratory setting by qualified professionals.

References

Safety Operating Guide

Proper Disposal of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance for the proper disposal of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid based on available safety data for similar chemical compounds. It is essential to consult the specific Safety Data Sheet (SDS) for the compound and to adhere to all local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.

The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. This compound, a member of the pyrrole and carboxylic acid families, requires careful handling and disposal due to its potential hazards.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on data for similar pyrrole derivatives and aromatic carboxylic acids, this compound should be handled with caution. Potential hazards include:

  • Harmful if swallowed.[1][2][3]

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2][3]

  • May cause respiratory irritation.[1][2]

Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound. This includes:

  • Eye Protection: Safety glasses or goggles.[1]

  • Hand Protection: Chemical-resistant gloves.[2]

  • Body Protection: A lab coat or other protective clothing.[2]

Primary Disposal Pathway: Hazardous Waste Collection

The universally recommended and safest method for the disposal of this compound is to treat it as hazardous chemical waste. This ensures compliance with regulations and minimizes risks.

Step-by-Step Hazardous Waste Disposal Protocol:

  • Segregation and Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.[1][4]

    • Any materials contaminated with the compound, such as pipette tips, filter paper, or spill cleanup debris, must also be collected as hazardous waste.[4]

  • Containerization:

    • Use a chemically compatible and leak-proof container.

    • Ensure the container is kept closed except when adding waste.[4]

  • Labeling:

    • Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include any other information required by your institution's EHS department.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area.

    • Store away from incompatible materials, such as strong oxidizing agents and acids.[5]

  • Disposal:

    • Arrange for pickup and disposal through your institution's licensed hazardous waste disposal service.[1] Do not dispose of this chemical down the drain or in regular trash.[1][4]

Spill Management

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[1]

  • Containment: Prevent the spill from spreading and from entering drains.[1]

  • Cleanup:

    • For small spills, carefully sweep up the solid material to avoid creating dust.[1]

    • Place the spilled material and all cleanup materials into a sealed container for hazardous waste disposal.[4]

  • Decontamination: Clean the spill area thoroughly.

Disposal Decision Workflow

The following flowchart illustrates the decision-making process for the proper disposal of this compound.

A Start: Chemical Waste Generation (this compound) B Is the material contaminated? A->B C Pure, unadulterated chemical B->C No D Contaminated material (e.g., with solvents, other reagents) B->D Yes E Segregate into a dedicated, properly labeled hazardous waste container. C->E F Consult SDS and EHS for potential decontamination or recycling options. (Generally not recommended) C->F D->E G Store in a designated, secure area away from incompatible materials. E->G H Arrange for pickup by a licensed hazardous waste disposal service. G->H I End: Proper Disposal H->I

Caption: Disposal workflow for this compound.

This content is for informational purposes only and does not constitute professional advice. Always refer to the Safety Data Sheet (SDS) and your institution's EHS guidelines for specific disposal procedures.

References

Safeguarding Your Research: A Guide to Handling 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid. Adherence to these procedures is mandatory to ensure a safe laboratory environment for all personnel.

Personal Protective Equipment (PPE)

The selection and proper use of PPE is the primary defense against chemical exposure.[3][4] The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[2]
Hand Protection Chemical-Resistant GlovesNitrile, neoprene, or butyl rubber gloves are recommended. Always consult the glove manufacturer's compatibility chart.[5]
Body Protection Laboratory CoatA fully buttoned lab coat must be worn to protect against skin contact.[5] For tasks with a higher risk of splashes, a chemical-resistant apron is advised.[5]
Respiratory Protection RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator is required, especially when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[1][2][6][7]
Foot Protection Closed-Toe ShoesFull-length pants and closed-toe shoes are mandatory at all times in the laboratory.[5]

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound, particularly when in powdered form, must be conducted within a properly functioning and certified chemical fume hood to minimize inhalation exposure.[5]

Workflow for Handling Solid this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don appropriate PPE B Verify fume hood certification A->B C Prepare all necessary equipment B->C D Weigh the compound in the fume hood C->D E Dissolve or use the compound as per protocol D->E F Decontaminate work surfaces E->F G Segregate and label waste F->G H Dispose of waste in designated containers G->H I Remove and properly store/dispose of PPE H->I

Caption: Workflow for handling solid chemicals.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal:

  • Solid Waste: Collect any solid waste, including contaminated consumables like weighing paper and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for organic acid waste.[8][9] Do not pour any solutions down the drain.[8] Waste containers should be made of a compatible material, such as polyethylene.[5]

  • Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" label, identifying the contents, including the full chemical name and any known hazards.[8]

  • Storage: Store waste containers in a designated and well-ventilated secondary containment area, away from incompatible materials such as bases and oxidizing agents.[5][8]

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[2][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][8] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5] For larger spills, evacuate the area and contact the Environmental Health and Safety (EHS) department immediately.[8]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.